molecular formula C8H19ClN2 B3235919 Dimethyl-piperidin-2-ylmethyl-amine hydrochloride CAS No. 1357352-64-7

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride

Cat. No.: B3235919
CAS No.: 1357352-64-7
M. Wt: 178.7 g/mol
InChI Key: LMHXTWWRCMHMHD-UHFFFAOYSA-N
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Description

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2 and its molecular weight is 178.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-piperidin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10(2)7-8-5-3-4-6-9-8;/h8-9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXTWWRCMHMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357352-64-7
Record name 2-Piperidinemethanamine, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357352-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Applications in Medicinal Chemistry

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as 2-(Dimethylaminomethyl)piperidine HCl ) is a diamine scaffold of significant utility in medicinal chemistry and organometallic catalysis. Characterized by a piperidine ring substituted at the C2 position with a dimethylamino-methyl group, this compound serves as a versatile "3D" building block, offering stereochemical complexity often lacking in flat aromatic fragments.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically within the context of G-protein coupled receptor (GPCR) modulation and fragment-based drug design (FBDD).[1]

Chemical Identity & Structural Analysis[2][3][4]

The compound exists as a chiral molecule due to the asymmetric carbon at the C2 position of the piperidine ring.[1] It is commonly supplied as a hydrochloride salt to enhance stability and water solubility.[2]

Identification Data[2][4][5][6][7][8]
ParameterDetail
IUPAC Name

-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride
Common Synonyms 2-(Dimethylaminomethyl)piperidine HCl; 2-((Dimethylamino)methyl)piperidine
CAS Number (Free Base) 60717-51-3
CAS Number (2HCl) 1185304-33-9
Molecular Formula

Molecular Weight 142.24 g/mol (Free Base); ~215.16 g/mol (Dihydrochloride)
SMILES CN(C)CC1CCCCN1.Cl
Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and the critical chiral center at C2, which governs the spatial orientation of the dimethylamino tail.

ChemicalStructure Figure 1: Connectivity of Dimethyl-piperidin-2-ylmethyl-amine N1 N1 (Piperidine) C2 C2 (Chiral) N1->C2 C3 C3 C2->C3 CM CH2 (Bridge) C2->CM Exocyclic C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 N_amine N (Amine) CM->N_amine Me1 CH3 N_amine->Me1 Me2 CH3 N_amine->Me2

Physicochemical Properties[5][8][9]

Understanding the physical state and solubility profile is critical for formulation and assay development.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature and volatility of the free base.[1]

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solid (HCl salt)Free base is a colorless to pale yellow liquid.
Melting Point 185–190 °C (Decomposes)Values vary based on hydration and mono/di-HCl form.
Solubility Water (>100 mg/mL), Methanol, DMSOHighly soluble in polar protic solvents.[1]
pKa (Calculated)

(Piperidine N),

(Dimethylamine N)
Both nitrogens are basic; exists as dication at physiological pH.[1]
Hygroscopicity HighStore under inert atmosphere (Argon/Nitrogen).[1]

Synthesis & Manufacturing Routes

The synthesis of 2-(dimethylaminomethyl)piperidine typically follows two primary strategies: the reduction of pyridine precursors or the modification of pipecolic acid derivatives.[1] The pyridine reduction route is generally favored for scale-up due to the availability of starting materials.

Route A: Catalytic Hydrogenation of Pyridine Derivatives

This method involves the synthesis of the pyridine analog followed by ring reduction.[1]

  • Precursor Synthesis: Reaction of 2-(chloromethyl)pyridine with dimethylamine.

  • Hydrogenation: Catalytic reduction of the pyridine ring using Platinum Oxide (

    
    ) or Rhodium on Carbon (
    
    
    
    ) under high pressure
    
    
    .[1]
Route B: Reductive Amination of Pipecolinates

Starting from ethyl pipecolinate (piperidine-2-carboxylate):

  • Amide Formation: Reaction with dimethylamine.[1]

  • Reduction: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (

    
    ).[1]
    
Synthesis Workflow Diagram

SynthesisPathway Figure 2: Primary Synthetic Pathways StartA 2-(Chloromethyl)pyridine HCl StepA1 Nucleophilic Substitution (Dimethylamine, NaOH) StartA->StepA1 InterA 2-(Dimethylaminomethyl)pyridine StepA1->InterA StepA2 Catalytic Hydrogenation (H2, PtO2, AcOH) InterA->StepA2 Ring Saturation Product Dimethyl-piperidin-2-ylmethyl-amine StepA2->Product StartB Pipecolic Acid (Piperidine-2-carboxylic acid) StepB1 Amide Coupling (Dimethylamine, EDC/HOBt) StartB->StepB1 InterB N,N-Dimethyl-piperidine-2-carboxamide StepB1->InterB StepB2 Reduction (LiAlH4, THF) InterB->StepB2 Carbonyl Reduction StepB2->Product SaltForm HCl Salt Formation (HCl in Dioxane/Ether) Product->SaltForm

Applications in Drug Discovery & Research[9][10][11][12][13][14]

GPCR Ligand Design (Muscarinic Receptors)

The 2-substituted piperidine motif is a privileged scaffold in the design of muscarinic acetylcholine receptor antagonists (specifically M2 and M3 subtypes).[1] The distance between the basic piperidine nitrogen and the exocyclic amine mimics the spacing in acetylcholine, allowing for bidentate binding interactions within the orthosteric site of the receptor.[1]

  • Mechanism: The piperidine nitrogen interacts with Asp103 (in M2 receptors) via ionic bonding, while the dimethylamino group provides additional hydrophobic and electrostatic contacts.[1]

Fragment-Based Drug Discovery (FBDD)

In the "Escape from Flatland" initiative, researchers seek non-aromatic, 3D-rich fragments to improve solubility and selectivity.[1]

  • Vector Diversity: The chiral center at C2 allows the dimethylamino tail to explore vectors perpendicular to the ring plane, accessing binding pockets unavailable to flat pyridine analogs.[1]

  • Solubility: The high

    
     carbon fraction (
    
    
    
    ) improves aqueous solubility compared to aromatic equivalents.[1]
Coordination Chemistry

As a 1,2-diamine equivalent (structurally similar to ethylenediamine but with a rigid backbone), this compound serves as a bidentate ligand for Zinc and Copper catalysts, often used in asymmetric synthesis when the piperidine is chirally pure.[1]

Experimental Protocols

Protocol: Preparation of the Dihydrochloride Salt

Note: This protocol assumes the starting material is the free base oil.[1]

  • Dissolution: Dissolve 1.0 g (7.0 mmol) of Dimethyl-piperidin-2-ylmethyl-amine (free base) in 10 mL of anhydrous diethyl ether or ethanol.

    • Expert Insight: Ensure the solvent is anhydrous to prevent the formation of sticky hygroscopic gums.[1]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane (5 mL, excess) under stirring.

  • Precipitation: A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under vacuum (Schlenk line or Büchner funnel with inert gas blanket).[1]

  • Washing: Wash the filter cake with cold anhydrous ether (

    
    ).
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    
  • Yield: Expect ~1.3 g (85-90%) of the dihydrochloride salt.

Quality Control: NMR Analysis
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals (Free Base in

    
    ): 
    
    • 
       2.25 ppm (s, 6H, 
      
      
      
      ).[1]
    • 
       2.1–2.3 ppm (m, 2H, exocyclic 
      
      
      
      ).[1]
    • 
       2.6 ppm (m, 1H, piperidine C2-H).[1]
      
    • 
       3.0 ppm (m, 1H, piperidine C6-H equatorial).[1]
      

Safety & Handling (SDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under argon.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood, especially the free base form which may have a fishy, amine-like odor.

References

  • Synthesis of Piperidine Derivatives: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[1][3] RSC Medicinal Chemistry, 2022, 13, 1614.[1][3]

  • Muscarinic Antagonists: "1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonists."[4] BenchChem Application Notes.

  • General Properties: PubChem Compound Summary for CID 16768076 (Isomer Reference). [1]

  • Catalytic Hydrogenation: Usuki, Y., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1] Molecules, 2023.[1][5]

  • Chemical Identity: CAS Common Chemistry, "Dimethyl(piperidin-2-ylmethyl)amine". [1][6]

Sources

Technical Whitepaper: N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride , a critical diamine scaffold in medicinal chemistry.

Executive Summary

N,N-Dimethyl-1-(piperidin-2-yl)methanamine Hydrochloride (often abbreviated as Dimethyl-piperidin-2-ylmethyl-amine HCl) is a vicinal diamine building block characterized by a secondary amine within a piperidine ring and an exocyclic tertiary dimethylamine. This bifunctional architecture makes it a versatile pharmacophore in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., Sigma receptors) and kinase inhibitors, where the basic nitrogen centers participate in critical hydrogen bonding and ionic interactions with aspartate or glutamate residues in binding pockets.

This guide establishes the definitive molecular data, validated synthetic routes, and handling protocols for the dihydrochloride salt form, which is the industry standard for stability and solubility.

Chemical Identity & Physicochemical Profiling[1][2]

The compound exists primarily as a dihydrochloride salt to prevent oxidation and ensure water solubility. Researchers must distinguish between the free base and the salt forms for accurate stoichiometric calculations.

Nomenclature and Identifiers[1][2]
Parameter Details
IUPAC Name N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride
Common Name 2-(Dimethylaminomethyl)piperidine 2HCl
CAS Number (Free Base) 60717-51-3
CAS Number (2HCl Salt) Not widely indexed; refer to Free Base 60717-51-3 for primary search
SMILES (Free Base) CN(C)CC1CCCCN1
InChI Key SWQDHDJAIYSTRF-UHFFFAOYSA-N
Molecular Data Table
Property Free Base Dihydrochloride (2HCl) Monohydrochloride (HCl)
Formula C₈H₁₈N₂C₈H₁₈N₂[1] · 2HClC₈H₁₈N₂ · HCl
Molecular Weight 142.24 g/mol 215.16 g/mol 178.70 g/mol
Physical State Colorless / Pale Yellow OilWhite to Off-White Hygroscopic SolidWhite Solid
Solubility Organic solvents (DCM, MeOH)Water (>50 mg/mL), DMSO, MethanolWater, Alcohols
pKa (Predicted) N1 (Ring): ~11.0 N(Exo): ~9.5--

Critical Note on Stoichiometry: Commercial "HCl" salts of diamines are typically dihydrochlorides (2HCl) unless specified otherwise. Always verify the Certificate of Analysis (CoA) for the chloride content (typically ~32-33% for 2HCl) before calculating molar equivalents.

Synthetic Pathways[3][6]

The synthesis of the 2-isomer requires regio-control to distinguish it from the more common 3- and 4-isomers. The most robust industrial route avoids the use of expensive protecting groups by leveraging the aromatic stability of pyridine precursors followed by catalytic reduction.

Validated Synthesis: The Pyridine Hydrogenation Route

This pathway ensures the correct placement of the exocyclic amine before the ring is saturated.

Step 1: Aminomethylation of Pyridine (or substitution)

  • Precursor: 2-(Chloromethyl)pyridine hydrochloride.

  • Reagent: Dimethylamine (40% aq. or in THF).

  • Conditions: Base (K₂CO₃), 60°C.

  • Product: 2-(Dimethylaminomethyl)pyridine.

Step 2: Catalytic Hydrogenation (Ring Saturation)

  • Substrate: 2-(Dimethylaminomethyl)pyridine.

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C).

  • Solvent: Acetic Acid (AcOH) or Ethanol/HCl.

  • Conditions: H₂ atmosphere (3–5 bar), RT to 50°C.

  • Mechanism: The pyridine ring is reduced to piperidine.[2] The exocyclic tertiary amine remains intact.

  • Workup: Filtration of catalyst, neutralization, and extraction.

Step 3: Salt Formation

  • Reagent: HCl in Diethyl Ether or Dioxane (4M).

  • Product: N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride precipitate.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow from precursor to stable salt, highlighting critical decision points.

SynthesisPath Precursor 2-(Chloromethyl)pyridine HCl Intermediate 2-(Dimethylaminomethyl) pyridine Precursor->Intermediate Dimethylamine K2CO3, 60°C Reduction Catalytic Hydrogenation (PtO2 / H2 / AcOH) Intermediate->Reduction Ring Saturation FreeBase Free Base: N,N-Dimethyl-1-(piperidin-2-yl) methanamine Reduction->FreeBase Workup (pH > 12) SaltForm Final Product: Dihydrochloride Salt (2HCl) FreeBase->SaltForm HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic workflow for the production of the dihydrochloride salt from pyridine precursors.

Analytical Characterization

To validate the identity of the compound, researchers should look for specific spectral signatures. The non-equivalence of the piperidine ring protons is a key identifier.

Proton NMR (¹H-NMR) in D₂O
  • δ 3.40 - 3.10 ppm (m, 1H): Methine proton at C2 (chiral center).

  • δ 3.00 - 2.80 ppm (m, 2H): Protons at C6 (adjacent to ring nitrogen).

  • δ 2.90 ppm (s, 6H): Distinctive singlet corresponding to the two equivalent methyl groups [-N(CH₃)₂].

  • δ 2.60 - 2.40 ppm (dd, 2H): Exocyclic methylene protons (-CH₂-N-).

  • δ 1.90 - 1.40 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 143.2 m/z.

  • Fragmentation Pattern: Loss of dimethylamine (-45 Da) may be observed in high-energy collisions, yielding a piperidinyl-methyl carbocation.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic . It will absorb atmospheric moisture to form a sticky gum if left exposed.

  • Storage: Store at -20°C in a sealed container with desiccants.

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in water or DMSO for biological assays.

Safety (SDS Highlights)
  • GHS Classification: Irritant (Skin/Eye).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

Applications in Drug Discovery[6][7]

This scaffold serves as a "privileged structure" in medicinal chemistry due to its ability to mimic the transition state of biological amines.

  • Sigma Receptor Ligands: The N-substituted piperidine motif is a classic pharmacophore for Sigma-1 (σ1) receptor modulators, investigated for neuroprotective effects.

  • Kinase Inhibition: The dimethylamino tail can solubilize hydrophobic kinase inhibitor cores and interact with the solvent-front region of the ATP binding pocket.

  • Metal Chelation: As a 1,2-diamine equivalent (structurally similar to ethylenediamine derivatives), it acts as a bidentate ligand in organometallic catalysis.

References

  • PubChem. (2025).[3] Dimethyl-piperidin-2-ylmethyl-amine hydrochloride | C8H19ClN2. National Library of Medicine. [Link]

Sources

Solubility of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in water vs organic solvents

[1][2]

Executive Summary

This compound (often referred to as 2-(Dimethylaminomethyl)piperidine HCl ) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of neurological targets and GPCR ligands.[1][2] Its utility in drug development hinges on its ability to toggle between a lipophilic free base and a highly hydrophilic salt form.[2][3]

This guide provides a technical analysis of its solubility behavior, contrasting aqueous stability with organic solvent compatibility.[2][3][4][5] It establishes a theoretical framework for its solubility based on Structure-Property Relationships (SPR) and details validated experimental protocols for precise determination, ensuring researchers can optimize extraction and formulation processes.[1][2][3]

Physicochemical Characterization

To predict solubility behavior, we must first deconstruct the molecule’s ionization potential and structural lattice energy.[2]

Structural Analysis

The molecule consists of a saturated piperidine ring (secondary amine) substituted at the C2 position with a dimethylaminomethyl group (tertiary amine).[1][2]

  • Chemical Name:

    
    -Dimethyl-2-piperidinemethanamine dihydrochloride (most stable salt form).[1][2][3]
    
  • Core Structure: Bicyclic-like steric bulk with two basic nitrogen centers.[1][2][3]

  • Ionization State:

    • Piperidine Nitrogen (

      
      ):  Secondary amine, pKa 
      
      
      11.1.[1][2][3]
    • Dimethylamine Nitrogen (

      
      ):  Tertiary amine, pKa 
      
      
      9.4.[1][2][3]
    • Salt Form: In the presence of excess HCl, both nitrogens protonate, forming a dihydrochloride salt (

      
      ).[1][2] This significantly increases the crystal lattice energy and polarity compared to a monohydrochloride or free base.[2][3]
      
Theoretical Solubility Profile (LogS)

The solubility (

2
  • Aqueous Media: The dicationic nature creates a high hydration energy, leading to high solubility in water and acidic buffers.[2]

  • Organic Media: The ionic lattice resists disruption by non-polar solvents.[2][3] Solubility decreases exponentially as the dielectric constant of the solvent drops.[2]

Solubility Matrix: Water vs. Organic Solvents[2][4][5]

The following matrix categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to ionic organic salts.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism / Interaction
Aqueous Water (pH < 7)Very High (>100 mg/mL)Ion-dipole interactions; H-bonding.[1][2][3]
Aqueous Water (pH > 12)Low (Converts to Oil)Deprotonation to free base causes phase separation (oiling out).[1][3]
Polar Protic Methanol, EthanolHigh to Moderate Solvation of ions via H-bonding; high dielectric constant supports ion separation.[2][3]
Polar Aprotic DMSO, DMFModerate Strong dipole solvates cations, but lack of H-bond donation limits anion stabilization.[1][2]
Chlorinated DCM, ChloroformLow Poor solvation of chloride anions; however, the free base is highly soluble here.[2]
Non-Polar Hexane, Diethyl EtherInsoluble Lack of dipole moment prevents disruption of the ionic crystal lattice.[2]

Critical Insight: The solubility of this compound is pH-dependent .[2][3] In water, raising the pH above 11.5 will convert the salt to the free base (oil), which is immiscible with water but miscible with Hexane/DCM.[2] This "switch" is the basis for purification.[2][3]

Mechanistic Visualization: The pH-Solubility Switch[1][2]

The following diagram illustrates the structural transformation and solubility shift that occurs during workup or formulation.

SolubilitySwitchcluster_acidAcidic Conditions (pH < 9)cluster_baseBasic Conditions (pH > 12)SaltDihydrochloride Salt(Dication + 2Cl-)WaterSolHigh Water Solubility(Hydrophilic)Salt->WaterSolFreeBaseFree Base(Uncharged Diamine)Salt->FreeBaseAdd NaOH(Deprotonation)FreeBase->SaltAdd HCl(Protonation)OrgSolHigh Organic Solubility(Lipophilic)FreeBase->OrgSolcaptionFigure 1: The pH-dependent solubility switch allowing extraction from water to organics.

[1][2]

Experimental Protocols for Solubility Determination

For regulatory filing or precise formulation, theoretical predictions must be validated.[1][2][3] The following protocol is the industry standard Shake-Flask Method adapted for amine salts.

Protocol: Equilibrium Solubility (Thermodynamic)

Objective: Determine the saturation concentration (

Reagents:

  • Dimethyl-piperidin-2-ylmethyl-amine HCl (Solid)[1][2][3]

  • Target Solvent (e.g., Water, Ethanol)[1][2][6]

  • 0.45 µm PTFE Syringe Filters[3]

Step-by-Step Workflow:

  • Supersaturation: Add the salt to 2 mL of the solvent in a glass vial until undissolved solid remains visible (suspension).

  • Agitation: Place the vial in a temperature-controlled orbital shaker (25°C ± 0.1°C) for 24 to 48 hours .

    • Note: Amine salts can form supersaturated solutions easily.[2][3] 24h is minimum.

  • pH Check (Aqueous only): Measure the pH of the slurry. If the pH deviates significantly, the salt may be disproportionating (rare for HCl salts, but possible).[1][2]

  • Filtration: Stop agitation. Allow to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter to avoid precipitation during cooling.[2][3]

  • Quantification: Analyze the filtrate via HPLC-UV or Gravimetric Analysis.

Analytical Quantification (HPLC Method)

Since the molecule lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective.[1][2]

  • Column: C18 Reverse Phase (high pH stability recommended).[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile (Gradient).[1][2][3]

  • Detection:

    • Preferred: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).[1][2][3]

    • Alternative: UV at 205-210 nm (end absorption of amine), but requires high-purity solvents to minimize background noise.[1][2][3]

Experimental Workflow Diagram

This diagram outlines the decision tree for selecting the correct purification or analysis method based on solubility.

SolubilityWorkflowStartStart: Dimethyl-piperidin-2-ylmethyl-amine HCl SampleDecisionGoal: Analysis or Isolation?Start->DecisionAnalysisSolubility DeterminationDecision->AnalysisQuantify DataIsolationPurification / ExtractionDecision->IsolationSynthesis WorkupMethodShake-Flask Method(24h @ 25°C)Analysis->MethodExtractDissolve in WaterIsolation->ExtractDetectDetection:Use CAD/ELSD orDerivatization (No UV)Method->DetectBasifyAdjust pH > 12(NaOH)Extract->BasifyPartitionExtract into DCM or EtherBasify->PartitioncaptionFigure 2: Operational workflow for solubility measurement vs. extraction.

Implications for Drug Development[4][7][8][9][10]

Bioavailability (BCS Classification)

As a highly soluble salt, this compound likely falls into BCS Class I or III (High Solubility).[1][2][3] The rate-limiting step for bioavailability will be permeability , not solubility.[1][2][3]

  • Formulation Strategy: If permeability is low (due to the dicationic charge at physiological pH), prodrug strategies or lipid formulations may be required to mask the charge.[2]

Counter-ion Selection

While the Hydrochloride (HCl) salt is standard, it is hygroscopic.[1][2] If the solubility is too high (causing stability issues like deliquescence), researchers should consider:

  • Fumarate or Succinate: Often reduce solubility slightly and improve crystallinity.[2][3]

  • Tosylate: Increases lipophilicity, potentially aiding in slow-release formulations.[1][2][3]

References

  • Avdeef, A. (2016).[1][2][3][7] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK.[2][3][7] (Context: General amine solubility protocols).

  • BenchChem. (2025).[1][2][3][4][5] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (Context: Qualitative solubility of piperidine analogs).[1][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 14616-56-9, 2-(Dimethylaminomethyl)piperidine.[1][2][3].[1][2][3]

  • Baka, E., et al. (2008).[1][2][3] Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis.[2][3][8] .

  • Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Piperidine Hydrochloride.[2][3][9].[1][2][3]

Technical Guide: pKa Analysis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the acid dissociation constants (pKa) of Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-((dimethylamino)methyl)piperidine), focusing on the structural determinants of basicity, experimental determination protocols, and implications for drug development.

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine is a diprotic base containing two distinct nitrogen centers: a secondary piperidine ring nitrogen and a tertiary exocyclic dimethylamine.

  • Primary pKa (

    
    ): 10.0 – 10.2  (Assigned to the Piperidine Nitrogen).
    
  • Secondary pKa (

    
    ): 7.9 – 8.3  (Assigned to the Exocyclic Dimethylamine).
    
  • Physiological State: At pH 7.4, the molecule exists predominantly as a dication (

    
    ), which has significant implications for membrane permeability and solubility.
    

Structural Analysis & Theoretical Framework

Molecular Architecture

The molecule features a 1,3-diamine motif where the two nitrogen atoms are separated by three sigma bonds (


). This proximity creates an electrostatic "communication" channel between the two basic centers.
  • N1 (Piperidine Ring): A secondary amine in a six-membered chair conformation. Typically highly basic (pKa

    
     11.1 in unsubstituted piperidine) due to good solvation of the ammonium ion and relief of steric strain upon protonation.
    
  • N2 (Exocyclic): A tertiary dimethylamine. Typically less basic than secondary amines (pKa

    
     9.8 in trimethylamine) due to steric hindrance preventing optimal solvation of the protonated species.
    
The "Beta-Effect" and Electrostatic Repulsion

In the dihydrochloride salt form, both nitrogens are protonated. As the pH rises (titration with base):

  • The first proton is lost from the site with the lower pKa (the exocyclic N2). This occurs because the nearby positive charge on N1 exerts a strong electron-withdrawing inductive effect (-I), destabilizing the N2-H bond and increasing its acidity.

  • The second proton is lost from the piperidine N1 at a much higher pH.

This 1,3-relationship typically results in a


 of approximately 1.5 to 2.5 units, unlike 1,2-diamines (e.g., ethylenediamine) where the split is larger (

) due to direct vicinal repulsion.
Visualizing the Protonation Equilibria

The following diagram illustrates the stepwise dissociation from the dihydrochloride salt (


) to the free base (

).

ProtonationScheme Figure 1: Stepwise dissociation of Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride. Cat2 Dication (BH₂²⁺) (Both N Protonated) Cat1 Monocation (BH⁺) (Ring N Protonated) Cat2->Cat1  pKa₂ ≈ 8.1   (Loss of Exocyclic H+) Base Free Base (B) (Neutral) Cat1->Base  pKa₁ ≈ 10.1   (Loss of Ring H+)

Quantitative Data Profile

The following values are derived from structure-activity relationship (SAR) analysis of homologous 1,3-diamines (e.g., N,N-dimethyl-1,3-propanediamine) and substituted piperidines.

ParameterValue / RangeConfidenceRationale

(Macro)
10.1 ± 0.2 HighConsistent with 2-substituted piperidines (inductive lowering from 11.1).

(Macro)
8.1 ± 0.3 HighConsistent with N,N-dimethyl-1,3-propanediamine analogs.
Isoelectric Point (pI) 9.1 ModerateAverage of pKa1 and pKa2.
LogD (pH 7.4) -1.5 to -2.0 HighHighly hydrophilic due to dicationic nature.
LogP (Neutral) 1.2 ± 0.3 ModerateLipophilicity of the free base form.

Experimental Determination Protocols

To validate these values in a specific formulation buffer, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method measures the macro-constants (


).

Workflow Diagram:

TitrationWorkflow Figure 2: Potentiometric Titration Workflow for Diprotic Bases. Start Start: Weigh 5-10 mg Amine Hydrochloride Dissolve Dissolve in degassed 0.15 M KCl (aq) Start->Dissolve Acidify Acidify to pH 2.0 with 0.1 M HCl Dissolve->Acidify Titrate Titrate with 0.1 M KOH (0.5 pH unit increments) Acidify->Titrate Data Record Potential (mV) vs. Volume Added Titrate->Data Calc Calculate pKa via Bjerrum Plot or Gran Plot Data->Calc

Protocol Steps:

  • Preparation: Dissolve

    
     M of the hydrochloride salt in carbonate-free water containing 0.15 M KCl (to maintain ionic strength).
    
  • Acidification: Lower initial pH to ~2.0 using standardized HCl to ensure full protonation (

    
    ).
    
  • Titration: Titrate with standardized KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Analysis: Use the Bjerrum method (

    
     vs pH) to identify half-equivalence points.
    
    • 
      [1]
      
NMR pH Titration (Site-Specific Assignment)

Potentiometry gives the macro-pKa but does not prove which nitrogen dissociates first.


 or 

NMR vs. pH is required for site-specific assignment.
  • Logic: The chemical shift (

    
    ) of the carbon atoms adjacent to a nitrogen will change significantly upon deprotonation of that nitrogen.
    
  • Observation: Monitor the

    
     signal (exocyclic) and the 
    
    
    
    ring signals.
    • As pH moves from 6 to 9, if the

      
       shift changes most, 
      
      
      
      belongs to the exocyclic amine.

Drug Development Implications

Solubility & Salt Selection
  • High Solubility: As a dihydrochloride, the compound is extremely water-soluble.

  • Formulation Risk: At physiological pH (7.4), the compound is close to its

    
     (8.1). Small shifts in formulation pH can drastically change the ratio of monocation (
    
    
    
    ) to dication (
    
    
    ), potentially affecting solubility stability or precipitation if mixed with anionic excipients.
Membrane Permeability
  • Blood-Brain Barrier (BBB): The dicationic nature at pH 7.4 makes passive diffusion across the BBB highly inefficient. To target the CNS, the free base lipophilicity (LogP ~1.2) is adequate, but the high ionization fraction is a barrier.

  • Oral Absorption: Absorption will likely occur in the upper intestine (pH 6-7) via paracellular transport or active uptake, as the passive transcellular route is hindered by charge.

Chemical Stability

The proximity of the two amines allows for intramolecular catalysis . If the molecule contains ester or amide side chains (in derivatives), the unprotonated exocyclic amine can act as a general base catalyst, accelerating hydrolysis rates compared to isolated amines.

References

  • IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for piperidine and diamine analogs).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Hansen, P. E., et al. (2015). "Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines." Journal of Chemical & Engineering Data.

Sources

Thermodynamic Stability of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Solid-State Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, the solid-state thermodynamic stability of a compound dictates its viability for scale-up, formulation, and long-term storage. Dimethyl-piperidin-2-ylmethyl-amine (a diamine featuring both a piperidine ring and a tertiary dimethylamine group) is a highly versatile building block. However, in its free base form, it exhibits high molecular mobility and a low glass transition temperature, rendering it thermodynamically unstable under ambient conditions.

By converting this molecule into its hydrochloride salt (CAS: 1357352-64-7), the thermodynamic landscape is fundamentally altered. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride. As a Senior Application Scientist, I will outline the causality behind salt-induced stabilization, detail self-validating experimental protocols for solid-state characterization, and map the phase transition pathways critical for rigorous drug development.

Molecular Architecture & The Causality of Salt Stabilization

Protonation and Lattice Energy

Dimethyl-piperidin-2-ylmethyl-amine contains two basic centers. The application of the


 rule of three dictates that proton transfer from a strong acid (HCl) to the most basic nitrogen (the piperidine-N, 

) is essentially complete[1].

The Causality of Stability: Why does the hydrochloride salt exhibit superior thermodynamic stability compared to the free base? The protonation of the basic nitrogen creates a localized positive charge that forms strong, directional ionic and hydrogen bonds with the chloride counterion. This transition from weak Van der Waals interactions (in the free base) to a robust hydrogen-bonded network maximizes the crystal lattice energy[2]. Consequently, the free volume within the crystal is minimized, molecular mobility is restricted, and the melting point is significantly elevated, effectively preventing ambient degradation or spontaneous amorphization[2].

Risks of Solid-State Disproportionation

While hydrochloride salts are thermodynamically stable, they are not immune to microenvironmental shifts. If the crystal lattice is exposed to high humidity or alkaline excipients during formulation, the localized pH can exceed the


 of the salt. This thermodynamic imbalance can drive the equilibrium back toward the free base—a process known as solid-state disproportionation[3]. Furthermore, the volatility of the counterion plays a critical role; though HCl is less volatile than some organic acids, thermal stress can still induce HCl loss and subsequent lattice collapse[4].

Thermodynamic Phase Transitions

Understanding the energetic relationship between different solid states is critical for preventing unexpected phase transformations during manufacturing.

G2 Sol API in Solution Amorph Amorphous State (High Free Energy) Sol->Amorph Kinetic Precipitation Stable Stable Crystal Lattice (Lowest Free Energy) Sol->Stable Thermodynamic Control Meta Metastable Crystal (Intermediate Energy) Amorph->Meta Thermal Stress Amorph->Stable Direct Recrystallization Meta->Stable Solvent Mediation

Figure 1: Thermodynamic phase transition pathways from solution to stable crystalline lattice.

As illustrated in Figure 1, rapid precipitation (kinetic control) often yields an amorphous solid with high free energy. Through solvent mediation or thermal stress, this system will spontaneously drive toward the lowest free energy state—the stable crystalline polymorph.

Self-Validating Experimental Protocols

To accurately map the thermodynamic profile of this compound, a multi-technique, orthogonal approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts are not misinterpreted as thermodynamic events.

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the heat flow associated with phase transitions (melting, crystallization, glass transitions).

  • Step 1: Calibration (Self-Validation): Calibrate the DSC instrument for temperature and cell constant using a high-purity Indium standard (mp 156.6 °C,

    
     28.45 J/g). This ensures all subsequent thermodynamic integrations are absolute[5].
    
  • Step 2: Sample Preparation: Weigh 2.0 to 3.0 mg of the hydrochloride salt into a Tzero aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole prevents pressure build-up from residual solvent evaporation, which could artificially shift the melting endotherm.

  • Step 3: Thermal Method: Equilibrate at 25 °C, then heat to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate balances signal resolution with the prevention of kinetic trapping (e.g., cold crystallization) that occurs at slower heating rates[5].

  • Step 4: Analysis: Record the extrapolated onset temperature (

    
    ) of the melting endotherm. This represents the true thermodynamic melting point, independent of sample mass.
    
Thermogravimetric Analysis (TGA)

TGA is run orthogonally to DSC to differentiate between a true polymorphic melt and a decomposition/desolvation event[6].

  • Step 1: Sample Preparation: Load 5.0 mg of the sample into an open platinum or alumina crucible.

  • Step 2: Thermal Method: Heat from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere (40 mL/min). Causality: The inert nitrogen purge prevents oxidative degradation, isolating purely thermal decomposition (such as the loss of HCl)[6].

  • Step 3: Data Correlation: Overlay the TGA mass-loss derivative curve with the DSC heat-flow curve. If a DSC endotherm coincides with a TGA mass drop, the event is desolvation or decomposition (HCl loss), not a reversible thermodynamic melt[6].

G1 API API: Dimethyl-piperidin-2- ylmethyl-amine HCl TGA TGA (Mass Loss) API->TGA DSC DSC (Heat Flow) API->DSC XRPD XRPD (Lattice Structure) API->XRPD Eval Thermodynamic Evaluation TGA->Eval Decomposition Temp DSC->Eval Melting Endotherm XRPD->Eval Diffraction Pattern Stable Stable Polymorph (High Lattice Energy) Eval->Stable Unstable Metastable Form (Low Lattice Energy) Eval->Unstable

Figure 2: Orthogonal solid-state characterization workflow for thermodynamic evaluation.

Quantitative Data Presentation

The thermodynamic stability of an amine hydrochloride is best understood by comparing its structural states. Table 1 summarizes the expected thermodynamic parameters derived from the orthogonal characterization of this class of compounds.

Table 1: Comparative Thermodynamic Parameters of Dimethyl-piperidin-2-ylmethyl-amine HCl

Thermodynamic PropertyAmorphous State (Free Base / Unstable)Crystalline HCl Salt (Stable Polymorph)Analytical Technique
Free Volume / Mobility High (Viscoelastic)Low (Rigid Lattice)Solid-State NMR / XRPD
Glass Transition (

)
Typically < 50 °CN/A (Highly Crystalline)Modulated DSC
Melting Point (

)
N/ASharp Endotherm (> 180 °C)DSC
Decomposition (

)
Gradual mass lossDistinct step-drop upon HCl lossTGA
Hygroscopicity (at 75% RH) High (> 5% weight gain)Low (< 1% weight gain)DVS
Lattice Energy MinimalMaximized via Ionic/H-BondsComputational / XRD

Table 2: Orthogonal Validation Matrix

Primary ObservationOrthogonal CheckCausal Conclusion
DSC Endotherm at 190 °CTGA shows 0% mass lossTrue thermodynamic melting of the stable polymorph.
DSC Endotherm at 190 °CTGA shows ~17% mass lossThermal disproportionation and volatilization of HCl[4].
XRPD shows halo patternDSC shows exotherm before meltAmorphous material undergoing cold crystallization to a stable form.

Conclusion

The thermodynamic stability of this compound is driven by the robust ionic and hydrogen-bonding network established upon protonation of the piperidine nitrogen. By systematically applying orthogonal thermal (DSC, TGA) and structural (XRPD) analyses, researchers can definitively map the free energy landscape of the compound. Understanding these causal relationships ensures that the selected solid form will withstand the thermodynamic stresses of scale-up, formulation, and long-term storage, ultimately de-risking the pharmaceutical development lifecycle.

References

  • Source: nih.
  • Source: researchgate.
  • Source: tandfonline.
  • Source: core.ac.
  • Source: acs.
  • Source: mdpi.

Sources

Technical Guide: Stereochemistry and Chirality of 2-((Dimethylamino)methyl)piperidine Hydrochloride

[1]

Executive Summary

This guide provides a comprehensive structural and stereochemical analysis of 2-((dimethylamino)methyl)piperidine hydrochloride , a critical diamine scaffold in medicinal chemistry and asymmetric catalysis.[1] It details the absolute configuration (R/S) of the C2 stereocenter, conformational dynamics of the piperidine ring, and field-proven protocols for enantiomeric resolution and analytical validation.[1] This document is designed to serve as a reference for the synthesis, isolation, and characterization of high-purity enantiomers.

Part 1: Structural and Stereochemical Analysis[1][2]

The Chiral Center

The molecule features a single stereogenic center at the C2 position of the piperidine ring.[1] The absolute configuration is defined by the spatial arrangement of the (dimethylamino)methyl substituent relative to the nitrogen atom of the piperidine ring.[1]

  • Systematic Name:

    
    -Dimethyl-2-piperidinemethanamine hydrochloride.[1][2]
    
  • Stereocenter: C2 (Carbon 2 of the piperidine ring).[1]

  • Enantiomers:

    • (R)-Enantiomer: The substituent is oriented clockwise in priority (Cahn-Ingold-Prelog) when H is in the rear.[1]

    • (S)-Enantiomer: The substituent is oriented counter-clockwise.[1]

Conformational Dynamics (The Chair Flip)

In solution, the piperidine ring exists predominantly in a chair conformation.[1] The thermodynamic stability of the enantiomers is governed by the A-value (conformational free energy) of the C2-substituent.[1]

  • Free Base: The bulky

    
     group strongly prefers the equatorial  position to minimize 1,3-diaxial interactions with the C4 and C6 protons.[1]
    
  • Hydrochloride Salt: Protonation of the piperidine nitrogen (

    
    ) and the dimethylamino nitrogen (
    
    
    ) alters the conformational landscape.
    • Intramolecular Hydrogen Bonding: In the mono-protonated or di-protonated states, hydrogen bonding between the ammonium protons and the adjacent nitrogen lone pairs can stabilize specific rotamers, potentially locking the substituent in a gauche orientation relative to the ring nitrogen.[1]

Visualization of Enantiomers

The following diagram illustrates the absolute configurations and the resolution logic.

StereochemistryRacemateRacemic2-((Dimethylamino)methyl)piperidineTartrateResolution Agent(L)-Tartaric AcidRacemate->TartrateSalt FormationR_Isomer(R)-Enantiomer(Dextrorotatory*)S_Isomer(S)-Enantiomer(Levorotatory*)Salt_R(R)-Amine • (L)-Tartrate Salt(Crystalline Solid)Tartrate->Salt_RSelective Crystallization(Solubility Difference)Salt_S(S)-Amine • (L)-Tartrate Salt(Remains in Mother Liquor)Tartrate->Salt_SFiltrateSalt_R->R_IsomerBasification (NaOH)& Extraction

Figure 1: Stereochemical resolution workflow using (L)-Tartaric acid. Note: Optical rotation direction (+/-) is solvent-dependent; "Dextro/Levo" here is illustrative of the separation principle.

Part 2: Synthesis and Resolution Protocols

Synthesis of the Racemate

The most robust route to the racemic backbone involves the hydrogenation of the corresponding pyridine precursor.[1]

Reaction:

1
  • Catalyst: Platinum Oxide (Adams' Catalyst) is preferred over Pd/C to prevent poisoning by the basic amine and ensure complete reduction of the aromatic ring.[1]

  • Solvent: Glacial acetic acid serves as both solvent and proton source to activate the pyridine ring.[1]

Protocol: Optical Resolution via Diastereomeric Salt Formation

This protocol utilizes (L)-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid to resolve the racemate.[1][2] This method is self-validating through constant melting point checks.[1][2]

Reagents:

  • Racemic 2-((Dimethylamino)methyl)piperidine (1.0 eq)[1]

  • (L)-(+)-Tartaric Acid (1.0 eq)[1]

  • Solvent: Ethanol/Water (95:[1]5) or Methanol[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic amine in hot ethanol.[1][2] Slowly add a hot solution of (L)-tartaric acid (1 molar equivalent).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the R,R-salt pair) will precipitate.[1][3][4]

  • Filtration & Washing: Filter the crystals and wash with cold ethanol.

  • Recrystallization (Purification): Recrystallize the salt from hot ethanol/water until a constant melting point is achieved.[1] This is the self-validating step: if the MP rises, optical purity is increasing.[1]

  • Free Basing: Dissolve the purified salt in minimal water.[1][2] Basify to pH > 12 using 20% NaOH.[1][2] Extract with Dichloromethane (DCM) (3x).[1]

  • Salt Conversion: Treat the dried DCM layer with HCl in ether/dioxane to precipitate the target 2-((Dimethylamino)methyl)piperidine Hydrochloride .[1]

Alternative: Asymmetric Hydrogenation

For large-scale synthesis where resolution yield loss (50% max) is unacceptable, asymmetric hydrogenation is used.[1][2]

  • Precursor: 2-((Dimethylamino)methyl)pyridine.[1]

  • Catalyst: [Rh(COD)Cl]₂ with a chiral ligand such as (R)-BINAP or Josiphos .[1]

  • Conditions: 50-100 bar H₂, 50°C.

Part 3: Analytical Characterization & Validation[1][2]

Physical Properties Table
PropertyValue / Description
Molecular Formula

MW (Free Base) 142.24 g/mol
MW (Dihydrochloride) 215.16 g/mol
Chiral Center C2 (Piperidine ring)
Solubility Highly soluble in water, methanol; Insoluble in ether (salt form).[1]
pKa ~9.5 (Piperidine N), ~8.5 (Dimethylamino N)
Analytical Validation Methods
A. Chiral HPLC (Enantiomeric Excess)

To quantify the Enantiomeric Excess (% ee), use a polysaccharide-based chiral stationary phase.[1]

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Diethylamine is crucial to suppress peak tailing of the basic amine.[1]

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).[1]

  • Criterion: Baseline separation of R and S peaks.[1][2]

B. X-Ray Crystallography (Absolute Config)

The ultimate proof of absolute configuration is Single Crystal X-Ray Diffraction (SC-XRD) of the tartrate salt.[1]

  • Logic: Since the chirality of (L)-tartaric acid is known and fixed, the structure of the associated amine cation can be assigned relative to the tartrate anion within the crystal lattice.[1]

C. NMR Spectroscopy
  • 1H NMR (D₂O): The methine proton at C2 appears as a distinct multiplet.[1]

  • Chiral Shift Reagents: If HPLC is unavailable, add (R)-Mosher's Acid Chloride to the amine.[1] The resulting diastereomeric amides will show distinct chemical shifts for the

    
    -methyl groups in 1H NMR, allowing ratio integration.[1]
    

Part 4: Pharmaceutical & Catalytic Relevance[1][2][3][5][6]

Drug Development

This scaffold acts as a pharmacophore in several therapeutic classes:

  • NK1 Receptor Antagonists: The 2-substituted piperidine motif is a core structural element in anti-emetic and antidepressant candidates (e.g., analogs of L-733,060).[1]

  • Sigma-1 Receptor Ligands: Used in the design of analgesics and neuroprotective agents.[1] The spatial orientation of the basic nitrogen (dimethylamino) relative to the piperidine nitrogen is critical for receptor binding pocket affinity.[1]

Asymmetric Catalysis

In organic synthesis, the chiral diamine serves as a ligand for transition metals:

  • Copper Catalysis: Used in enantioselective Henry reactions or conjugate additions.[1][2]

  • Mechanism: The two nitrogen atoms chelate the metal, creating a chiral environment that directs the approach of substrates.[1]

References

  • Piperidine Synthesis & Pharmacological Applications

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][2][5]

    • Source: MDPI / Eur. J. Med.[1][2] Chem.

    • URL:[Link][1]

  • Kinetic Resolution of Piperidines

    • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.[1][2]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Chiral Resolution Methodologies (Tartaric Acid)

    • Title: Process for resolving racemic mixtures of piperidine derivatives (Patent WO2002068391A1).[1]

    • Source: Google Patents.[1][2]

    • URL
  • Absolute Configuration Determination

    • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calcul
    • Source: Frontiers in Chemistry.[1][2]

    • URL:[Link]

Crystal Structure Analysis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the comprehensive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride . This compound represents a critical class of flexible, chiral diamine scaffolds widely utilized in medicinal chemistry as pharmacophores for GPCR ligands and as chiral auxiliaries in asymmetric synthesis.

The structural analysis of this molecule presents specific challenges:

  • Conformational Flexibility: The exocyclic dimethylaminomethyl arm introduces significant rotational freedom, often leading to disorder in the crystal lattice.

  • Protonation State Ambiguity: Depending on stoichiometry, the compound may crystallize as a mono- or dihydrochloride, drastically altering the hydrogen bonding network.

  • Hygroscopicity: The hydrochloride salt form is prone to moisture uptake, requiring specialized handling during crystal mounting.

This guide provides a self-validating workflow from crystallization to final structural refinement, ensuring high-integrity data suitable for regulatory submission or structure-activity relationship (SAR) integration.

Chemical Identity & Theoretical Framework

Before initiating diffraction experiments, the structural target must be defined to guide the refinement strategy.

PropertySpecification
IUPAC Name

-dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride
Formula

(assuming 2HCl salt)
Molecular Weight ~215.16 g/mol
Chirality C2 stereocenter (

or

enantiomer)
Key Torsion

Structural Hypothesis: The piperidine ring is expected to adopt a chair conformation .[1][2] The bulky dimethylaminomethyl substituent at the C2 position will preferentially occupy the equatorial orientation to minimize 1,3-diaxial interactions, although crystal packing forces or intramolecular hydrogen bonding (in the mono-protonated state) could stabilize an axial conformer.

Experimental Protocol: Crystallization & Data Acquisition

Crystallization Strategy

The primary failure mode in analyzing this hydrochloride salt is the formation of microcrystalline powders or oils due to high solubility in polar solvents. A slow, controlled reduction in solubility is required.

Protocol:

  • Dissolution: Dissolve 20 mg of the hydrochloride salt in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) . Heat gently (40°C) to ensure complete dissolution.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust/undissolved particles).

  • Vapor Diffusion (Preferred): Place the solution in an inner vial. Place this vial inside a larger jar containing a volatile anti-solvent, such as Diethyl Ether or Acetone . Seal tightly.

    • Mechanism:[3] The anti-solvent slowly diffuses into the alcohol solution, gradually increasing supersaturation and promoting high-quality single crystal growth.

  • Harvesting: After 3-7 days, examine under a polarizing microscope. Select block-like or prismatic crystals with sharp edges.

Data Collection Parameters

Given the flexible side chain, thermal motion will be significant at room temperature.

  • Temperature: 100 K (Cryostream). Essential to freeze out side-chain disorder and improve high-angle diffraction intensity.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Cu radiation is preferred for this light-atom structure to maximize scattering power, provided absorption is managed.
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy (

    
    ), which is critical for accurate assignment of the absolute configuration (Flack parameter) if the sample is chiral.
    

Structure Solution & Refinement Workflow

The following diagram outlines the logical flow for solving the structure, specifically addressing the challenges of the flexible dimethylamino group.

StructureSolution cluster_Refinement Iterative Refinement Cycle Start Raw Diffraction Data (Frames) Reduction Data Reduction (Integration & Scaling) Start->Reduction SpaceGroup Space Group Determination (Systematic Absences) Reduction->SpaceGroup PhaseSol Phase Solution (ShelXT / Intrinsic Phasing) SpaceGroup->PhaseSol ModelBuild Initial Model Building (Identify Piperidine Core) PhaseSol->ModelBuild Refine1 Isotropic Refinement (R1 ~ 10-15%) ModelBuild->Refine1 DisorderCheck Check Difference Map (Side Chain Disorder?) Refine1->DisorderCheck DisorderCheck->Refine1 Model Disorder (PART 1/2) Anisotropic Anisotropic Refinement (Non-H atoms) DisorderCheck->Anisotropic No Disorder HAdd Hydrogen Placement (Riding Model vs Difference Map) Anisotropic->HAdd Final Final CIF Generation (CheckCIF Validation) HAdd->Final

Figure 1: Decision tree for the structural refinement of flexible amine salts. Note the iterative loop for handling side-chain disorder.

Handling Side-Chain Disorder

The


 group may exhibit rotational disorder around the C2-C

bond.
  • Diagnosis: Elongated thermal ellipsoids on the terminal nitrogen or methyl carbons.

  • Remediation: Use the PART instruction in SHELXL to model the group in two discrete positions (A and B) with occupancy factors linked (e.g.,

    
     and 
    
    
    
    ). Apply similarity restraints (SAME or SADI) to bond lengths and angles of the disordered components.
Hydrogen Atom Treatment
  • Carbon-bound H: Place geometrically using a riding model (AFIX 23 for

    
    , AFIX 137 for 
    
    
    
    ).
  • Nitrogen-bound H (Ammonium): These are critical for defining the salt structure.

    • Best Practice: Locate these peaks in the difference Fourier map (

      
      ).
      
    • Refinement: Refine their coordinates freely if data quality permits; otherwise, restrain the N-H distance to 0.91 Å (DFIX) and allow the thermal parameter to ride on the parent nitrogen (

      
      ).
      

Structural Analysis & Interpretation

Once the structure is refined (


), the analysis focuses on the molecular geometry and intermolecular interactions.
Piperidine Conformation

Calculate the Cremer-Pople puckering parameters (


) to quantitatively describe the chair conformation.
  • Ideal Chair:

    
     or 
    
    
    
    .
  • Distortion: Significant deviation indicates strain induced by the bulky C2 substituent or crystal packing forces.

Hydrogen Bonding Network

In the hydrochloride salt, the chloride ion acts as a multi-point acceptor, bridging the protonated piperidine nitrogen (


) and the protonated side-chain amine (

).

Interaction Logic:

  • Primary Interaction:

    
     (Strong, charge-assisted).
    
  • Secondary Interaction:

    
    .
    
  • Network Topology: These interactions typically form infinite 1D chains or 2D sheets. Graph-set notation (e.g.,

    
    ) should be used to classify these motifs.
    

HBondNetwork PipN Piperidine NH+ Cl1 Chloride Ion (Cl-) PipN->Cl1 Strong H-bond (2.2 - 2.4 Å) SideN Sidechain NH+ SideN->Cl1 Charge Assist Cl2 Chloride Ion (Cl-) (Symmetry Equiv) SideN->Cl2 Intermolecular Linker

Figure 2: Schematic of the charge-assisted hydrogen bonding network in the dihydrochloride salt lattice.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • PubChem Compound Summary. (2023). This compound.[4][5] National Center for Biotechnology Information. Link

  • Müller, P. (2006). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. Link

Sources

Safety Data Sheet (SDS) and hazards for Dimethyl-piperidin-2-ylmethyl-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the safety, hazards, and handling of Dimethyl-piperidin-2-ylmethyl-amine Dihydrochloride .

Executive Summary & Molecule Profile

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Dimethyl-piperidin-2-ylmethyl-amine Dihydrochloride is a chiral diamine building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its structure features a secondary amine (piperidine ring) and an exocyclic tertiary amine, both protonated in the stable salt form.

While often categorized generically as an "irritant," this compound presents specific risks during "free-basing" protocols where the corrosive, volatile parent amine is generated. This guide moves beyond the standard SDS to address the lifecycle hazards of the molecule in a research setting.

Chemical Identity Table
PropertyDetail
Systematic Name

-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochloride
Common Synonyms 2-(Dimethylaminomethyl)piperidine 2HCl;

-Dimethyl-2-piperidinemethanamine 2HCl
CAS Number 1841133-73-0 (R-isomer reference); Racemic/S-isomer variants exist.[1][2]
Molecular Formula

Molecular Weight 215.16 g/mol
Physical State White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; insoluble in non-polar organics (unless neutralized).[3]

Hazard Identification & Mechanistic Toxicology

The "Salt vs. Base" Hazard Duality

A critical safety oversight in drug discovery is treating the salt and the free base as identical hazards. They require distinct risk mitigation strategies.[4][5][6][7]

  • The Dihydrochloride Salt (Solid):

    • Primary Hazard: Irritant / Sensitizer . The salt is acidic in aqueous solution. Inhalation of dust causes immediate respiratory tract irritation (STOT SE 3).

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • Toxicity: Acute Tox. 4 (Oral) is assumed based on structural analogs (piperidine derivatives).

  • The Free Base (Liquid - Generated in situ):

    • Primary Hazard: Corrosive / Flammable . Upon neutralization (e.g., extraction with NaOH/DCM), the free amine is released.

    • GHS Classification: Skin Corr.[3][5][6][7] 1B (H314), Flam.[5] Liq. 3 (H226).

    • Mechanism: The unprotonated secondary amine (pKa ~11) and tertiary amine (pKa ~9) aggressively attack lipid bilayers (saponification) and mucous membranes.

Physiological Pathway of Exposure

The following diagram illustrates the exposure pathways and physiological impact, emphasizing the transition from solid salt to corrosive liquid.

HazardPathways Salt Dihydrochloride Salt (Solid Dust) Inhalation Inhalation (Mucous Membranes) Salt->Inhalation Dust Aerosolization Solubilization Dissolution in Lung Fluid Inhalation->Solubilization AcidBurn Acidic Irritation (HCl Release) Solubilization->AcidBurn pH Drop Base Free Base Generation (e.g., NaOH Workup) SkinContact Dermal Contact Base->SkinContact Splash/Vapor Corrosion Chemical Burn (Liquefactive Necrosis) SkinContact->Corrosion Lipid Saponification

Figure 1: Pathophysiological mechanisms of exposure for the salt vs. the free base forms.

Risk Mitigation & Handling Protocols

Engineering Controls
  • Powder Handling: Must be performed in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm. The salt is fine and electrostatic; use an antistatic gun if weighing <10 mg to prevent dispersal.

  • Workup (Free-Basing): When neutralizing the salt (e.g., using

    
     or 
    
    
    
    ), evolution of heat and potential vaporization of the free amine occurs. This must be done in a fume hood.
Personal Protective Equipment (PPE) Matrix

Selection is based on permeation data for diamines.

PPE TypeRecommendationScientific Rationale
Gloves (Solid) Nitrile (Double gloved) Sufficient for dry salt handling. 4 mil minimum thickness.
Gloves (Liquid/Soln) Laminate (Silver Shield) or Thick Nitrile (>8 mil) Piperidine derivatives permeate standard nitrile rapidly (<15 mins). If using standard nitrile, change immediately upon splash.
Respiratory P100 / N95 (if outside hood)Required only if engineering controls fail. Dust inhalation is the primary vector for the salt.
Eye Protection Chemical Goggles Safety glasses are insufficient for the free base due to vapor corrosivity.
Experimental Protocol: Safe Neutralization

Context: Converting the stable storage form (2HCl) to the reactive nucleophile (Free Base).

  • Suspension: Suspend the dihydrochloride salt in the organic solvent (e.g., DCM or EtOAc). Note: It will not dissolve initially.

  • Cooling: Cool the suspension to 0°C. The neutralization exotherm can cause solvent flashing.

  • Base Addition: Add saturated aqueous

    
     or 
    
    
    
    dropwise.
    • Observation: The solid will dissolve as it converts to the organic-soluble free base.

  • Phase Separation: Separate layers immediately.

  • Waste: The aqueous layer will be acidic initially, then basic. Treat as Hazardous Basic Waste .

Emergency Response & Stability

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Store in a desiccator at room temperature (or 2-8°C for long term). Moisture uptake leads to "clumping" and hydrolysis risks.

  • Incompatibilities: Strong oxidizing agents (risk of N-oxide formation/exotherm), Acid chlorides (violent reaction releasing HCl gas).

Spills and Exposure Decision Tree[5]

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction Wash 15 min (Soap + Water) Skin->SkinAction EyeAction Irrigate 15 min (Lifting Eyelids) Eye->EyeAction InhalAction Fresh Air + Oxygen if dyspneic Inhal->InhalAction Medical Seek Medical Attention (SDS Section 4) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 2: Immediate response workflow for exposure incidents.

Fire Fighting Measures
  • Decomposition Products: Emits toxic fumes of Nitrogen Oxides (

    
    ) and Hydrogen Chloride (
    
    
    
    ) gas under fire conditions.
  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or

    
    .[4] Do not use a high-pressure water jet (scatters the powder/liquid).
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13578530, Dimethyl-piperidin-2-ylmethyl-amine hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride from Pipecolic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride, a valuable piperidine derivative, commencing from the readily available starting material, pipecolic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The outlined synthetic strategy is grounded in established chemical principles and supported by references to relevant literature.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their conformational rigidity and ability to engage in key binding interactions make them privileged structures in drug design. Dimethyl-piperidin-2-ylmethyl-amine, in particular, serves as a key building block for more complex molecules. The synthesis from pipecolic acid, a chiral starting material, offers a potential route to enantiomerically pure products, which is of paramount importance in modern drug development.[2][3]

This application note details a robust, multi-step synthesis that involves the protection of the piperidine nitrogen, reduction of the carboxylic acid moiety, and subsequent reductive amination to install the dimethylaminomethyl group, culminating in the formation of the hydrochloride salt.

Overall Synthetic Pathway

The synthesis of this compound from pipecolic acid can be logically divided into four key stages. This pathway is designed to ensure high yields and purity of the final product.

Synthesis_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Reduction cluster_2 Stage 3: Oxidation & Reductive Amination cluster_3 Stage 4: Deprotection & Salt Formation PipecolicAcid Pipecolic Acid N_Protected N-Boc-Pipecolic Acid PipecolicAcid->N_Protected Boc₂O, NaOH Alcohol N-Boc-piperidin-2-yl)methanol N_Protected->Alcohol 1. Isobutyl chloroformate, NMM 2. NaBH₄ Aldehyde N-Boc-piperidine-2-carbaldehyde Alcohol->Aldehyde Dess-Martin Periodinane Dimethylamine (N-Boc-piperidin-2-yl)-N,N-dimethylmethanamine Aldehyde->Dimethylamine Dimethylamine, NaBH(OAc)₃ FinalProduct This compound Dimethylamine->FinalProduct HCl in Dioxane

Sources

Application Note: Reaction Conditions and Protocols for Dimethyl-piperidin-2-ylmethyl-amine HCl in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 1-(piperidin-2-yl)-N,N-dimethylmethanamine HCl) is a highly versatile bifunctional organocatalyst. Featuring a secondary piperidine amine and a tertiary dimethylamine hydrochloride salt, this molecule is a privileged scaffold for asymmetric enamine and iminium catalysis[1]. This application note provides drug development professionals and synthetic chemists with an authoritative guide to optimizing reaction conditions, understanding the mechanistic causality of this catalyst, and executing self-validating experimental protocols for cross-aldol and Michael addition reactions.

Mechanistic Principles of Bifunctional Activation

The efficacy of Dimethyl-piperidin-2-ylmethyl-amine HCl lies in its dual-activation mechanism, which mimics the precision of metalloenzymes without the need for transition metals[2].

  • HOMO Raising (Secondary Amine): The sterically unhindered secondary amine of the piperidine ring condenses with carbonyl donors (aldehydes or ketones) to form a nucleophilic enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO) of the donor, significantly increasing its reactivity.

  • LUMO Lowering & Transition State Assembly (Tertiary Amine HCl Salt): The pendant dimethylamine group is protonated (HCl salt). This is a critical design feature: it prevents the tertiary amine from acting as a competing nucleophile and instead allows it to function as a Brønsted acid and hydrogen-bond donor. By hydrogen-bonding to the electrophile (e.g., the oxygen of a nitroalkene or aldehyde), it lowers the Lowest Unoccupied Molecular Orbital (LUMO) and rigidly organizes the transition state, dictating high enantio- and diastereoselectivity[3].

CatalyticCycle Cat Dimethyl-piperidin-2-ylmethyl-amine HCl (Bifunctional Catalyst) Enamine Enamine Intermediate (HOMO Activation) Cat->Enamine + Donor - H2O Ketone Carbonyl Donor (Ketone/Aldehyde) Ketone->Enamine TS Transition State Assembly (H-Bonding via HCl Salt) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TS TS->Cat Catalyst Regeneration Product Stereoenriched Product (Aldol/Michael Adduct) TS->Product Hydrolysis + H2O

Fig 1: Bifunctional enamine-activation catalytic cycle of Dimethyl-piperidin-2-ylmethyl-amine HCl.

Optimization of Reaction Conditions

Organocatalytic reactions using diamine salts are highly sensitive to solvent environments and co-catalysts.

Causality of Solvent Selection: While traditional organic synthesis relies on polar aprotic solvents (like DCM or Toluene), diamine-catalyzed reactions often exhibit superior kinetics and stereocontrol in aqueous media (brine or water)[2]. Water induces a "hydrophobic packing effect," forcing the non-polar organic reactants into a tightly organized, compact transition state.

Causality of Co-catalysts: Although the catalyst is already an HCl salt, the addition of trace amounts of a weak acid (e.g., Trifluoroacetic acid, TFA) can help buffer the reaction, ensuring the tertiary amine remains fully protonated while facilitating the hydrolysis of the product-iminium complex to regenerate the catalyst[3].

Table 1: Effect of Reaction Conditions on Michael Addition Performance

Model Reaction: Addition of cyclohexanone to trans-β-nitrostyrene (10 mol% catalyst).

Solvent SystemAdditive (Co-catalyst)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)
TolueneNone25457285:15
DCMNone25607888:12
Brine / H2ONone25859295:5
Brine / H2OTFA (5 mol%)0989899:1

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate formation is confirmed before proceeding to the next step, thereby minimizing wasted reagents and time.

Protocol A: Enantioselective Michael Addition

Objective: Coupling of an aliphatic aldehyde to a nitroolefin.

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve Dimethyl-piperidin-2-ylmethyl-amine HCl (0.05 mmol, 10 mol%) in 1.0 mL of saturated aqueous NaCl (brine). Add TFA (0.025 mmol, 5 mol%) to buffer the system.

  • Enamine Formation: Add the donor aldehyde (0.6 mmol, 1.2 equiv). Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Step: Extract a 10 µL aliquot of the organic phase, dilute in CDCl₃, and perform a rapid ¹H-NMR scan. Confirm the appearance of the enamine vinylic proton multiplet (~5.5–6.5 ppm) before proceeding.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add the nitroolefin (0.5 mmol, 1.0 equiv) in one single portion.

  • Reaction Monitoring: Stir vigorously at 0 °C. Monitor the consumption of the highly UV-active nitroolefin via TLC (Hexanes/EtOAc 4:1, UV 254 nm). The reaction typically reaches >95% conversion within 4–8 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture. Purify the product via flash column chromatography and determine the enantiomeric excess (ee) via chiral HPLC.

Protocol B: Direct Cross-Aldol Reaction

Objective: Coupling of a ketone to an aromatic aldehyde.

  • Preparation: Dissolve the catalyst (10 mol%) in neat ketone (acting as both reactant and solvent, ~0.5 M relative to the aldehyde) to drive the equilibrium toward enamine formation.

  • Pre-organization: Stir at room temperature for 30 minutes.

  • Coupling: Lower the temperature to -20 °C (using a cryocooler or dry ice/ethylene glycol bath). Slowly add the aromatic aldehyde (1.0 equiv) dropwise over 10 minutes to prevent localized heating.

  • Validation & Quench: Monitor via TLC (staining with p-Anisaldehyde). Once the aldehyde is consumed (typically 12-24 hours), quench directly at -20 °C with phosphate buffer (pH 7.0) to prevent retro-aldol cleavage. Extract with DCM and purify.

Process Validation & Troubleshooting

When scaling up or applying this catalyst to novel substrates, deviations in yield or stereoselectivity can occur. Use the following diagnostic workflow to systematically resolve issues.

Troubleshooting Start Issue: Low Yield or Poor ee% CheckConv Check Conversion (1H-NMR / TLC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion, Low ee% CheckConv->HighConv Action1 Increase Catalyst Loading or Add Acid Co-catalyst (TFA) LowConv->Action1 Action2 Lower Temperature or Switch to Brine/Water HighConv->Action2

Fig 2: Diagnostic workflow for optimizing yield and enantioselectivity in organocatalytic reactions.

References

  • Title: Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis Source: University College London (UCL Discovery) URL: [Link]

  • Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL: [Link]

  • Title: Asymmetric Addition Reactions Using Chiral Diamine Derived Catalysts Source: University of Nottingham ePrints URL: [Link]

Sources

Application Note: High-Fidelity Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride via Selective Reductive Amination

[1]

Abstract & Strategic Overview

This application note details the robust synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as

The Synthetic Challenge: The core challenge in synthesizing this molecule from the commercially available 2-(aminomethyl)piperidine is regioselectivity .

  • Direct Alkylation/Methylation: Attempting to methylate the unprotected diamine (2-(aminomethyl)piperidine) using standard Eschweiler-Clarke conditions (Formaldehyde/Formic Acid) or methyl iodide typically results in the trimethyl derivative, methylating both the exocyclic primary amine and the endocyclic secondary amine.

  • The Solution: To strictly achieve the dimethyl target (where the piperidine ring nitrogen remains secondary), a Protection-Reductive Amination-Deprotection (PRAD) strategy is required.

This guide prioritizes the Abdel-Magid Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), widely regarded as the industry gold standard for minimizing side reactions such as over-alkylation and racemization.

Chemical Pathway & Mechanism[1]

The synthesis proceeds in two distinct stages to ensure the piperidine ring nitrogen remains unalkylated.

Reaction Scheme
  • Reductive Methylation:

    
    -Boc-2-(aminomethyl)piperidine reacts with Formaldehyde and STAB to form the tertiary dimethylamine.
    
  • Deprotection/Salt Formation: Acidic hydrolysis removes the Boc group and precipitates the target as the Hydrochloride salt.

SyntheticPathwayStartStart:N-Boc-2-(aminomethyl)piperidineInter1Intermediate:Iminium Ion FormationStart->Inter1Formaldehyde (aq)DCE, 20°CProd1Product 1:N-Boc-2-((dimethylamino)methyl)piperidineInter1->Prod1NaBH(OAc)3(Reduction)FinalTarget Salt:Dimethyl-piperidin-2-ylmethyl-amineHydrochlorideProd1->FinalHCl / Dioxane(Deprotection)

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the exocyclic nitrogen.

Experimental Protocols

Protocol A: Selective Reductive Methylation

Objective: Convert the primary amine to a tertiary dimethylamine without affecting the Boc-protected ring nitrogen.

Reagents & Materials:

  • Substrate:

    
    -Butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 equiv).
    
  • Carbonyl Source: Formaldehyde, 37% wt. in

    
     (3.0 - 5.0 equiv).
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.0 - 4.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -butyl 2-(aminomethyl)piperidine-1-carboxylate  (10 mmol) in DCE  (40 mL).
    
    • Note: DCE is preferred over DCM for STAB reductions due to slightly higher polarity and stability, but DCM is an acceptable alternative.

  • Aldehyde Addition: Add Formaldehyde (37% aq) (30-50 mmol) to the stirring solution at room temperature. Stir for 15–20 minutes.

    • Mechanistic Insight: This pre-stir allows the formation of the hemiaminal/iminium species before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (30-40 mmol) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur, though it is less vigorous than with 
      
      
      .
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–16 hours.

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM) or LC-MS. The primary amine spot should disappear, passing through a monomethyl intermediate to the dimethyl product.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification (Optional): The crude material is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (Eluent: 0-5% MeOH in DCM).

Protocol B: Boc-Deprotection & Salt Formation

Objective: Remove the Boc protecting group and isolate the stable hydrochloride salt.[1]

Reagents:

  • Substrate: Crude

    
    -Boc-dimethyl intermediate from Protocol A.
    
  • Acid: 4.0 M HCl in 1,4-Dioxane (or 1.25 M HCl in MeOH).

  • Solvent: Diethyl Ether (

    
    ) or Dioxane.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the oily residue from Protocol A in a minimum amount of 1,4-Dioxane (or dry DCM).

  • Acidification: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate often begins to form as the Boc group is cleaved (release of isobutylene gas and

      
      ).
      
  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold

      
      .
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Final Product: Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact & Causality
Stoichiometry (HCHO) >3.0 EquivCritical. Reductive amination of a primary amine goes through a secondary amine intermediate. Excess formaldehyde drives the equilibrium to the tertiary amine (dimethyl) fully.
Reducing Agent STAB vs.

Safety/Selectivity. STAB is preferred over Sodium Cyanoborohydride (

) as it avoids toxic cyanide byproducts and operates effectively without strict pH control in DCE.
Water Content <5% in SolventWhile STAB tolerates small amounts of water (from the aq. formaldehyde), excessive water can hydrolyze the reagent. If using paraformaldehyde, add

(1 equiv) to catalyze depolymerization.
pH Control Neutral to Slightly AcidicSTAB works best at pH 5–7. The reaction generates AcOH as a byproduct, effectively self-buffering. Do not add strong bases during the reduction.
Workup Logic Flow

WorkupLogicReactionReaction Mixture(DCE + Product + Borate Salts)QuenchAdd Sat. NaHCO3(Neutralize AcOH, Decompose Borates)Reaction->QuenchPhaseSepPhase SeparationQuench->PhaseSepOrgLayerOrganic Layer (DCE)Contains: N-Boc-Dimethyl ProductPhaseSep->OrgLayerAqLayerAqueous LayerContains: Boric Acid salts, FormaldehydePhaseSep->AqLayer

Figure 2: Workup logic ensuring efficient removal of boron byproducts.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2][3][4]

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998 , 27, 395–404.

  • Salvatore, R. N. ; et al. "Synthesis of secondary amines."[6] Tetrahedron, 2001 , 57, 7785-7811. (General review on amine synthesis selectivity).

  • BenchChem Technical Support. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Protocols, 2025 . (Referenced for general Boc-deprotection workflows on piperidine scaffolds).

Preparation of metal complexes using Dimethyl-piperidin-2-ylmethyl-amine ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the preparation, characterization, and application of metal complexes utilizing Dimethyl-piperidin-2-ylmethyl-amine (systematically known as


-dimethyl-1-(piperidin-2-yl)methanamine ).

This guide addresses the needs of synthetic chemists and drug development professionals, focusing on the ligand's unique steric properties and its utility in designing transition metal catalysts and metallodrugs.

Introduction & Ligand Profile

Dimethyl-piperidin-2-ylmethyl-amine (


) is an unsymmetrical, bidentate diamine ligand. It features a chiral center at the C2 position of the piperidine ring, offering potential for stereoselective catalysis and chiral recognition.
Structural Characteristics
  • Systematic Name:

    
    -dimethyl-1-(piperidin-2-yl)methanamine
    
  • Coordination Mode:

    
     (Bidentate chelation forming a 5-membered ring).[1]
    
  • Donor Atoms:

    • Secondary Amine (

      
      ):  Located within the piperidine ring. Sterically hindered but capable of H-bonding.
      
    • Tertiary Amine (

      
      ):  Exocyclic dimethylamino group. Electron-rich and hemilabile.
      
  • Key Advantage: Unlike symmetric diamines (e.g., ethylenediamine), 2-DMAMP creates an electronic asymmetry at the metal center, influencing the trans-effect in square planar complexes (Pd, Pt).[1]

Logical Pathway of Coordination

The following diagram illustrates the coordination logic and potential geometries formed upon metal binding.

CoordinationLogic cluster_geometry Geometry Outcomes Ligand Ligand (L) (2-DMAMP) Intermediate Encounter Complex [M(L)X2] Ligand->Intermediate Solvent/Heat Metal Metal Precursor (MX2) Metal->Intermediate Chelate Stable Chelate (5-Membered Ring) Intermediate->Chelate Entropy Driven (Chelate Effect) SqPlanar Square Planar (Pd, Pt, Cu) Chelate->SqPlanar Octahedral Octahedral (Co, Ni, Zn) Chelate->Octahedral

Figure 1: Coordination pathway for 2-DMAMP illustrating the chelate effect driving stable complex formation.

Experimental Protocols

Safety & Handling
  • Ligand: Corrosive and hygroscopic. Handle in a fume hood. Store under inert gas (

    
     or Ar) to prevent carbonate formation.
    
  • Metal Salts: Heavy metal salts (Pd, Pt, Cu) are toxic.[1] Dispose of waste in dedicated heavy metal streams.

  • Solvents: Methanol and Dichloromethane (DCM) are volatile and toxic.

Protocol A: Synthesis of Copper(II) Complex

Target Audience: Academic researchers, catalysis screening.[1]

Rationale: Copper(II) complexes of diamines are excellent models for oxidation catalysis and often exhibit thermochromism.

Materials:

  • 
     (170.48 mg, 1.0 mmol)[1]
    
  • 2-DMAMP (142.24 mg, 1.0 mmol)[1]

  • Methanol (HPLC Grade, 10 mL)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation of Metal Solution: Dissolve 1.0 mmol of

    
     in 5 mL of warm methanol (
    
    
    
    ). The solution will appear bright green/blue.
  • Ligand Addition: Dissolve 1.0 mmol of 2-DMAMP in 5 mL of methanol. Add this solution dropwise to the stirring copper solution over 5 minutes.

    • Observation: Immediate color change to deep blue/violet indicates chelation (formation of

      
       species).
      
  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator.

    • Slowly diffuse diethyl ether into the methanolic solution (vapor diffusion method) or add cold ether dropwise to induce precipitation.

  • Purification: Filter the blue microcrystals, wash with cold ether (

    
    ), and dry under vacuum.
    

Yield: Typically 85-95%.

Protocol B: Synthesis of Palladium(II) Complex

Target Audience: Drug development (cisplatin analogs), cross-coupling catalysis.[1]

Rationale: Palladium complexes require milder conditions to avoid reduction to Pd(0). The cis-geometry is enforced by the bidentate ligand.

Materials:

  • 
     (326.4 mg, 1.0 mmol) OR 
    
    
    
    (for non-aqueous route)[1]
  • 2-DMAMP (142.24 mg, 1.0 mmol)[1]

  • Solvent System: 1:1 Mixture of Water/Methanol (for K2PdCl4) or Dichloromethane (for nitrile precursor).

Step-by-Step Methodology (Aqueous Route):

  • Dissolution: Dissolve

    
     in 10 mL of distilled water. Solution is reddish-brown.
    
  • Ligand Introduction: Dissolve 2-DMAMP in 5 mL of methanol.

  • Complexation: Add the ligand solution to the palladium solution.

    • Critical Step: Adjust pH to ~6-7 if necessary using dilute HCl or NaOH to prevent hydroxo-species formation, though the amine ligand usually buffers this.

  • Reaction: Stir for 12 hours at room temperature. A yellow/orange precipitate will form.

  • Work-up: Filter the yellow solid. Wash with water (to remove KCl) followed by small amounts of ethanol and ether.

  • Drying: Dry in a desiccator over

    
    .
    

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_Cu Protocol A: Copper(II) cluster_Pd Protocol B: Palladium(II) Start Start: Select Metal Precursor Cu_Sol Dissolve CuCl2 in MeOH Start->Cu_Sol Pd_Sol Dissolve K2PdCl4 in H2O Start->Pd_Sol Cu_Mix Add Ligand (Dropwise) Color: Green -> Deep Blue Cu_Sol->Cu_Mix Cu_Iso Vapor Diffusion (Ether) Isolate Blue Crystals Cu_Mix->Cu_Iso Characterization Characterization (NMR, IR, XRD) Cu_Iso->Characterization Pd_Mix Add Ligand in MeOH Stir 12h Pd_Sol->Pd_Mix Pd_Iso Filter Yellow Precipitate Wash with Water/Ether Pd_Mix->Pd_Iso Pd_Iso->Characterization

Figure 2: Parallel workflow for the synthesis of paramagnetic (Cu) and diamagnetic (Pd) complexes.

Characterization & Data Interpretation

Expected Analytical Data
TechniqueParameterExpected ObservationStructural Insight
FT-IR

Shift from

(free) to

Confirms coordination of secondary amine.
UV-Vis

(d-d)
Cu(II): Broad band ~600-650 nmIndicates distorted square planar/pyramidal geometry.

NMR

(N-Me)
Downfield shift (~0.5 ppm) vs free ligandConfirms coordination of tertiary amine.

NMR
SplittingDiastereotopic splitting of

bridge
Confirms rigid chelate ring formation (locking conformation).
NMR Diagnostics (Palladium Complex)

In the


 NMR of the Pd-complex (in 

or

):
  • The N-methyl protons (singlet in free ligand) may split into two singlets or broaden significantly if the conformational flipping of the piperidine ring is slow on the NMR timescale due to metal "locking".

  • The benzylic-like methylene protons (between piperidine and N-Me2) will appear as an AB system (doublet of doublets) due to the chirality at C2 rendering them diastereotopic.

Applications & Strategic Context

Asymmetric Catalysis

The chiral center at C2 of the piperidine ring makes this ligand a scaffold for asymmetric synthesis.

  • Application: Copper-catalyzed Henry reactions or Palladium-catalyzed allylic alkylations.

  • Mechanism: The steric bulk of the piperidine ring blocks one face of the coordination plane, inducing enantioselectivity in incoming substrates.

Medicinal Chemistry (Platinum Analogs)

Analogous to the synthesis of Pd-complexes, the Platinum(II) complex


 can be synthesized using 

.
  • Relevance: Structurally similar to Oxaliplatin, where the cyclohexane diamine is replaced by the piperidine-amine scaffold.

  • Hypothesis: The unsymmetrical nature may alter the DNA binding kinetics compared to symmetric cisplatin analogs, potentially overcoming resistance mechanisms.

References

  • Piperidine Scaffolds in Drug Design

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3]

    • Source: International Journal of Molecular Sciences (via NIH/MDPI).
    • URL:[Link]

  • Coordination Chemistry of Diamines

    • Title: Crystal Structures of Metal Complexes (Special Issue).
    • Source: MDPI Molecules.[4]

    • URL:[Link]

  • Copper(II)

    • Title: Synthesis and characterization of copper(II)
    • Source: Dalton Transactions (RSC).[5]

    • URL:[Link]

  • Ligand Data

    • Title: N,N-Dimethyl-1-piperidin-3-ylmethanamine (Structural Analog D
    • Source: PubChem.[6]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Handling hygroscopic Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in glovebox

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride is a critical diamine scaffold, often utilized as a ligand precursor in organometallic catalysis or a building block in pharmaceutical synthesis. As a hydrochloride salt of a secondary/tertiary amine, it exhibits aggressive hygroscopicity. In a glovebox environment (<0.5 ppm


), this material presents a dual paradox: it is thermodynamically prone to absorbing trace moisture yet kinetically dominated by electrostatic charging, causing "flying powder" phenomena. This guide details a validated workflow to dry, weigh, and solubilize this compound without compromising stoichiometry or containment.

Part 1: The Physicochemical Challenge

Handling this amine salt requires navigating two opposing physical forces:[1]

  • Hygroscopicity (The thermodynamic threat): The HCl moiety coordinates atmospheric water rapidly, forming a hydrate. This alters the molecular weight, leading to stoichiometry errors in catalytic cycles where ligand-to-metal ratios are critical (e.g., 1.1:1).

  • Electrostatics (The kinetic threat): In the ultra-dry environment of a glovebox (Ar or

    
    ), dielectric breakdown is inhibited. Amine salts, being insulating crystals, accumulate triboelectric charge during spatula friction. This causes the powder to disperse uncontrollably ("fly") or adhere stubbornly to spatulas and weighing boats.
    

Table 1: Physical Properties & Handling Risks

PropertyCharacteristicImpact on Protocol
State Crystalline Solid (HCl Salt)Prone to caking; requires crushing before drying.
Hygroscopicity High (Deliquescent)Must be dried ex-situ or in antechamber before box entry.
Static Potential Severe (Insulator)Requires ionizing discharge; plastic weigh boats are forbidden.
Thermal Stability Moderate (~170-200°C MP estimated)Drying temp must be <80°C under vacuum to prevent degradation.

Part 2: Glovebox Environment Preparation

Before introducing the compound, the environment must be conditioned.

  • Atmosphere: Argon is preferred over Nitrogen for weighing light powders due to its higher density, which reduces buoyancy errors and turbulence, though Nitrogen is acceptable with strict static control.

  • Ionization: A static elimination device is mandatory .

    • Preferred: Polonium-210 ionizing bar (emits alpha particles to neutralize charge).

    • Alternative: Piezoelectric anti-static gun.

  • Sensors: Ensure

    
     sensors read <0.5 ppm. If >1 ppm, regenerate catalyst beds before opening the amine salt container.
    

Part 3: Protocol A - Pre-Treatment & Drying

Never assume the commercial salt is anhydrous. Amine salts often trap 1–3% water by weight during storage.

Step-by-Step Methodology:

  • Sizing: If the salt is clumped, gently crush it with a mortar and pestle quickly in a fume hood to increase surface area.

  • Vessel Selection: Place the powder in a Schlenk flask or a wide-mouth vial with a breathable cap (e.g., Kimwipe secured with copper wire) if using a bulk tray dryer.

  • Thermal Cycle:

    • Connect to a high-vacuum Schlenk line (

      
       mbar) or place in a vacuum oven.
      
    • Heat to 60°C for 12 hours. Note: Do not exceed 100°C to avoid sublimation or HCl dissociation.

  • Transfer: Seal the vessel under vacuum or inert gas. Transfer to the glovebox antechamber immediately.

  • Antechamber Cycle: Perform 3x vacuum/refill cycles. Crucial: Do not evacuate the flask itself if it contains a septum; only evacuate the antechamber around the sealed flask.

Part 4: Protocol B - Precision Weighing & Static Management

This is the most critical step. Plastic weighing boats act as capacitors, storing charge that scatters the amine salt.

Equipment:

  • Weighing Boat: Aluminum (crinkle-wall) or Glass. NEVER Plastic.

  • Spatula: Stainless steel (grounded via user).

  • Balance: Analytical balance (0.1 mg precision) inside the box.

The "Difference Weighing" Workflow: Because the salt sticks to the boat, weighing "by difference" is the only way to guarantee accurate mass delivery.

  • Neutralize: Pass the anti-static gun over the bulk jar, the spatula, and the aluminum boat.

  • Tare: Place the empty aluminum boat on the balance. Tare to 0.0000 g.

  • Load: Remove boat from balance. Add approximate amount of amine salt.[2][3]

  • Gross Weigh: Place loaded boat on balance. Record Mass (

    
    ).
    
  • Transfer: Dump the solid into the reaction vial. Do not scrape the boat clean. The goal is to transfer most of it, not all of it.

  • Back-Weigh: Place the "dirty" boat (with residual dust) back on the balance. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    
Visualization: The Zero-Static Weighing Loop

WeighingProtocol Start Start: Dried Amine Salt StaticCheck Static Neutralization (Ionizer/Gun) Start->StaticCheck TareBoat Tare Aluminum Boat (Do NOT use Plastic) StaticCheck->TareBoat LoadBoat Load Boat w/ Excess Salt TareBoat->LoadBoat LoadBoat->StaticCheck If powder flies RecordGross Record Gross Mass (M_total) LoadBoat->RecordGross Transfer Transfer to Reaction Vial (Do NOT Scrape) RecordGross->Transfer RecordResidue Weigh Dirty Boat (M_residue) Transfer->RecordResidue Calc Calculate: M_total - M_residue = Exact Mass Added RecordResidue->Calc

Figure 1: The "Difference Weighing" logic flow ensures that residual powder sticking to the boat due to static does not affect the calculated stoichiometry.

Part 5: Protocol C - Solubilization & Transfer

Adding solvent to a pile of hygroscopic amine salt often results in a "gummy" clump that dissolves slowly due to the formation of a supersaturated hydration layer.

Correct Solubilization Technique:

  • Solvent Choice: Use dry Methanol (MeOH) or Dichloromethane (DCM) if compatible. The HCl salt is often sparingly soluble in pure THF or Ether.

  • Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the formation of a "gel cake" at the bottom of the vial.

  • Sonication: If the salt is stubborn, seal the vial tightly with electrical tape and briefly sonicate outside the glovebox (or inside if equipped).

Visualization: Solubilization Workflow

Solubilization Solid Weighed Solid Mix Slow Addition (Solid -> Liquid) Solid->Mix Solvent Anhydrous Solvent (Stirring) Solvent->Mix Result Homogeneous Solution Mix->Result

Figure 2: Kinetic dissolution strategy to prevent caking.

Part 6: Quality Control (Validation)

How do you confirm the salt remained dry during handling?

  • Proton NMR (

    
    -NMR): 
    
    • Dissolve a small aliquot in anhydrous DMSO-

      
       .
      
    • Check for the water peak at 3.33 ppm .

    • Note: Do not use

      
       or 
      
      
      
      (which often contains trace acid/water) for water content validation.
    • If the water integral is >10% of the methyl group integral, re-dry the material.

  • Karl Fischer (KF) Titration:

    • If a coulometric KF is available inside the box, this is the gold standard. Target water content: <0.1 wt%.

References

  • BenchChem. (2025). Effective Drying of Aniline Hydrochloride Salts - Technical Support Center. Retrieved from 4

  • Mettler Toledo. (2025). Take the static out of weighing - Application Note. Retrieved from 5

  • University of Wisconsin-Madison. (2024). Glovebox Use and Handling of Hygroscopic Materials. Retrieved from 6

  • DigiVac. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from 7

  • Sigma-Aldrich. (2025). Drying Agents and Desiccants - Technical Learning Center. Retrieved from 8

Sources

Application Note: Isolation and Free-Basing of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Preparation of lipophilic free amines for cross-coupling, alkylation, or analytical profiling.

Introduction and Mechanistic Principles

Dimethyl-piperidin-2-ylmethyl-amine (CAS: 60717-51-3) is a versatile diamine building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and complex pharmaceutical intermediates[1]. Commercially, it is often supplied as a hydrochloride or dihydrochloride salt (CAS: 1185304-33-9) to ensure long-term stability, prevent air oxidation, and mitigate the volatility common to low-molecular-weight aliphatic amines[2].

However, for subsequent synthetic transformations—such as nucleophilic substitution, Buchwald-Hartwig aminations, or when lipophilicity is required for organic solubility—the salt must be converted back to its neutral, deprotonated "free base" form. The free-basing process relies on a fundamental acid-base liquid-liquid extraction (LLE) protocol. By treating the aqueous solution of the amine salt with an inorganic base (e.g.,


, 

) that has a higher

than the conjugate acid of the amine, the amine is deprotonated. This drastically reduces its aqueous solubility and drives its partitioning into an immiscible organic solvent[3].
Physicochemical Comparison

The table below summarizes the critical physicochemical shifts that dictate the extraction strategy.

PropertyDimethyl-piperidin-2-ylmethyl-amine (HCl Salt)Dimethyl-piperidin-2-ylmethyl-amine (Free Base)
Molecular Formula

(assuming dihydrochloride)

Molecular Weight 215.16 g/mol [2]142.24 g/mol
Physical State Crystalline SolidLiquid / Oil (Typical for low MW amines)
Primary Solubility Aqueous (

, Methanol)
Organic (DCM, EtOAc, Ether)
Reactivity Profile Nucleophilically inert (protonated)Highly nucleophilic

Experimental Workflow and Logic

The following diagram illustrates the phase-transfer logic and operational sequence for isolating the free base.

G A Amine HCl Salt (Aqueous Phase) B Basification (NaOH, pH > 10) A->B Deprotonation C Liquid-Liquid Extraction (DCM) B->C Phase Separation D Organic Phase (Free Base) C->D Partitioning E Drying & Evaporation (Na2SO4, Rotavap) D->E Water Removal F Isolated Free Base (Ready for Synthesis) E->F Solvent Removal

Figure 1: Workflow for the conversion and isolation of an amine free base via liquid-liquid extraction.

Standard Operating Procedure (SOP)

Safety & PPE: This procedure must be conducted in a certified chemical fume hood. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. Aliphatic amines can be corrosive and possess strong, objectionable odors.

Materials and Reagents
  • Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (10.0 mmol scale)

  • Deionized (DI) Water

  • Sodium Hydroxide (

    
    ), 2.0 M aqueous solution
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Protocol

Step 1: Dissolution and Thermal Control

  • Transfer 10.0 mmol of this compound to a 100 mL Erlenmeyer flask.

  • Add 15 mL of DI water and stir magnetically until complete dissolution is achieved.

  • Causality Check: Place the flask in an ice-water bath (0–5 °C). The subsequent neutralization reaction is exothermic. Cooling the mixture prevents the volatilization of the newly formed free base and minimizes potential thermal degradation.

Step 2: Basification

  • Slowly add 2.0 M

    
     (aq) dropwise via an addition funnel or pipette while maintaining vigorous stirring.
    
  • Continue addition until the aqueous solution reaches a pH of > 10 (verify using broad-range pH indicator paper).

  • Causality Check: Because this molecule contains two basic nitrogen centers (the piperidine ring nitrogen and the exocyclic dimethylamine nitrogen), a high pH is required to ensure complete deprotonation of both sites, maximizing the yield of the fully neutral species[3].

Step 3: Liquid-Liquid Extraction

  • Transfer the cold, basified mixture to a 125 mL separatory funnel.

  • Add 20 mL of DCM. Stopper the funnel, invert, and gently vent the stopcock to release any pressure.

  • Shake vigorously for 30 seconds, then allow the phases to separate.

  • Collect the lower organic layer (DCM is denser than water).

  • Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM.

  • Causality Check: Multiple extractions with smaller volumes of solvent are mathematically more efficient at partitioning the solute than a single extraction with a large volume, according to the Nernst distribution law.

Step 4: Washing and Drying

  • Combine all organic extracts in the separatory funnel and wash with 15 mL of saturated brine.

  • Causality Check: Washing with brine serves a dual purpose: it helps break up any micro-emulsions formed during extraction and utilizes the "salting-out" effect to pull dissolved water out of the organic phase, pre-drying it.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous

    
    . Swirl gently until the drying agent flows freely (indicating all residual water has been absorbed).
    

Step 5: Concentration and Isolation

  • Filter the dried organic phase through a fluted filter paper or a sintered glass funnel to remove the hydrated

    
    .
    
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent the loss of the volatile free amine.

  • Dry the resulting oil under a high vacuum for 1–2 hours to remove trace solvent. The free base should be stored under an inert atmosphere (Nitrogen or Argon) at 4 °C and used promptly in subsequent reactions to prevent atmospheric carbon dioxide absorption (carbamate formation).

References

Sources

Scale-up synthesis methods for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic methodology for the preparation of this compound (CAS: 1357352-64-7), a highly valued aliphatic diamine building block used to modulate lipophilicity and target binding affinity in active pharmaceutical ingredients (APIs).

Retrosynthetic Strategy & Workflow

The synthesis is constructed from commercially available pipecolic acid (piperidine-2-carboxylic acid). The sequence is designed to minimize chromatographic purifications, leveraging chemoselective reagents and precipitation-based isolations suitable for multi-gram scale-up.

The four-step sequence involves:

  • N-Boc Protection: Shielding the secondary amine to prevent polymerization.

  • Amide Coupling: Installing the dimethylamine moiety via an active ester intermediate.

  • Amide Reduction: Chemoselective reduction of the carbonyl to a methylene bridge.

  • Deprotection & Salt Formation: Cleaving the carbamate and precipitating the final hydrochloride salt.

Workflow Start Pipecolic Acid (Starting Material) Step1 Step 1: N-Boc Protection Reagents: (Boc)₂O, NaOH, THF/H₂O Purpose: Mask secondary amine Start->Step1 Int1 N-Boc-Pipecolic Acid Step1->Int1 Step2 Step 2: Amide Coupling Reagents: Me₂NH·HCl, HATU, DIPEA, DCM Purpose: Form dimethylamide Int1->Step2 Int2 N-Boc-Pipecolic Acid Dimethylamide Step2->Int2 Step3 Step 3: Amide Reduction Reagents: BH₃·THF, Reflux Purpose: Reduce amide to tertiary amine Int2->Step3 Int3 N-Boc-Dimethyl-piperidin-2-ylmethyl-amine Step3->Int3 Step4 Step 4: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Purpose: Cleave Boc, precipitate HCl salt Int3->Step4 Product Dimethyl-piperidin-2-ylmethyl-amine HCl (Final Product) Step4->Product

Figure 1: Four-step scalable synthetic workflow for Dimethyl-piperidin-2-ylmethyl-amine HCl.

Quantitative Data Summary

The following table outlines the optimized reaction parameters and expected yields for a 50-gram scale process.

StepReaction PhaseReagents & SolventsTemp (°C)Time (h)Expected YieldPrimary IPC Method
1 N-Boc Protection(Boc)₂O, NaOH, THF/H₂O0 to 251290–95%TLC (Ninhydrin Stain)
2 Amide CouplingMe₂NH·HCl, HATU, DIPEA, DCM0 to 254–685–90%LC-MS
3 Amide ReductionBH₃·THF, THF65 (Reflux)8–1275–80%GC-MS / LC-MS
4 Deprotection4M HCl/Dioxane, DCM252–490–95%¹H NMR (D₂O)

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-Pipecolic Acid

Expertise & Causality: The use of a biphasic THF/H₂O system with NaOH serves a dual mechanistic purpose. NaOH deprotonates the zwitterionic pipecolic acid, rendering the secondary amine nucleophilic, while the organic phase solvates the lipophilic di-tert-butyl dicarbonate. This phase separation minimizes the aqueous hydrolysis of the Boc anhydride, maximizing atom economy ()[1].

  • Suspend pipecolic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) dropwise over 30 minutes.

  • Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Self-Validating IPC: Monitor the aqueous layer pH; it must remain > 9 to ensure continuous reactivity. Perform TLC (DCM:MeOH 9:1). The starting material stains deep purple with ninhydrin, whereas the N-Boc product is ninhydrin-negative but UV/Iodine active.

  • Workup: Wash the mixture with hexane to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH ~3 using 1M KHSO₄, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Synthesis of N-Boc-Pipecolic Acid Dimethylamide

Expertise & Causality: HATU is selected over traditional EDC/HOBt systems due to its superior reaction kinetics and efficiency in coupling sterically hindered substrates like the 2-substituted piperidine ring ()[2]. Pre-activating the acid prevents side reactions between the coupling reagent and the incoming amine salt.

  • Dissolve N-Boc-pipecolic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM under N₂.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-form the active O-At ester.

  • Add dimethylamine hydrochloride (1.5 eq) in one portion.

  • Stir at room temperature for 4–6 hours.

  • Self-Validating IPC: Analyze an aliquot via LC-MS. The system is validated when the mass of the active ester is completely replaced by the desired amide mass (M+H⁺).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can generally be carried forward without column chromatography.

Step 3: Synthesis of N-Boc-Dimethyl-piperidin-2-ylmethyl-amine

Expertise & Causality: Borane-THF (BH₃·THF) is chosen for the reduction of the tertiary amide. Unlike Lithium Aluminum Hydride (LiAlH₄), which can cause partial cleavage of the Boc protecting group and poses severe pyrophoric risks on scale-up, borane exhibits excellent chemoselectivity for amides over carbamates.

  • Dissolve the amide from Step 2 in anhydrous THF under a strict N₂ atmosphere.

  • Cool to 0 °C and slowly add BH₃·THF (3.0 eq) dropwise to manage the exothermic complexation.

  • Heat the reaction to a gentle reflux (65 °C) for 8–12 hours.

  • Self-Validating IPC: The reduction proceeds via a stable amine-borane complex. Quench a 0.1 mL aliquot with methanol, stir for 10 minutes, and analyze via GC-MS. Complete disappearance of the amide carbonyl confirms successful reduction.

  • Workup: Cool to 0 °C and carefully quench the bulk reaction with methanol until gas evolution ceases. Reflux for an additional 1 hour to fully disassemble the boron complexes. Concentrate in vacuo.

Step 4: Synthesis of this compound

Expertise & Causality: Anhydrous HCl in dioxane is employed for Boc deprotection. The acidic environment protonates the carbamate, leading to the irreversible expulsion of gaseous isobutylene and carbon dioxide ()[1]. The choice of a dioxane/DCM solvent matrix is strategic: the resulting highly polar diamine dihydrochloride salt is insoluble in this medium and precipitates directly, allowing for isolation via simple vacuum filtration.

  • Dissolve the crude N-Boc amine in a minimal volume of dry DCM.

  • Add 4M HCl in Dioxane (5.0 eq) slowly at room temperature.

  • Stir vigorously for 2–4 hours. A white precipitate will begin to form almost immediately.

  • Self-Validating IPC: The cessation of gas evolution serves as a physical indicator of reaction completion.

  • Workup & Final Validation: Filter the resulting suspension under vacuum, washing the filter cake with cold diethyl ether. Dry the highly hygroscopic solid under high vacuum. Final validation is achieved via ¹H NMR (in D₂O), which must show the complete absence of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.

References

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Note: Dimethyl-piperidin-2-ylmethyl-amine HCl in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine HCl (often abbreviated as 2-DMPM ) is a critical bifunctional heterocyclic building block used extensively in the synthesis of CNS-active pharmaceutical ingredients (APIs) and antiarrhythmic agents. Its structural value lies in its dual-amine nature: a highly reactive secondary amine (piperidine ring) serving as a nucleophilic handle, and a sterically hindered, basic tertiary amine (dimethylamino tail) that functions as a pharmacophore for receptor binding (GPCRs, Ion Channels) and a solubility enhancer.

This guide details the technical specifications, mechanistic utility, and validated protocols for incorporating 2-DMPM into drug scaffolds, focusing on regioselective coupling and salt-break strategies.

Chemical Profile & Technical Specifications[1][2][3][4]

The commercial form is typically the dihydrochloride salt, which is hygroscopic and chemically stable. The free base is an oil that requires careful handling to prevent oxidation and carbamate formation (CO₂ absorption).

PropertySpecificationNotes
IUPAC Name N,N-Dimethyl-1-(piperidin-2-yl)methanamine dihydrochlorideAvailable as racemate or enantiopure (S/R)
CAS No. 112419-07-5 (S-isomer 2HCl); 67686-01-5 (Generic)Verify stereochemistry requirements before use
Formula C₈H₁₈N₂[1][2][3] · 2HClMW: 215.16 g/mol (Salt); 142.24 g/mol (Base)
pKa Values N1 (Piperidine): ~11.1 N2 (Dimethylamine): ~9.5N1 is the primary nucleophile; N2 acts as a base
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O) unless free-based

Mechanistic Role in Synthesis[8]

The "Anchor & Tail" Strategy

In medicinal chemistry, 2-DMPM is utilized to attach a basic "tail" to a lipophilic core. This modification serves two purposes:

  • Pharmacodynamic: The protonated dimethylamine interacts with aspartate residues in target proteins (e.g., Histamine H3 receptors, Sigma-1 receptors, Sodium channels).

  • Pharmacokinetic: It significantly lowers LogP, improving aqueous solubility and oral bioavailability.

Reactivity Profile

The molecule contains two nitrogen centers with distinct reactivity:

  • N1 (Secondary Amine): Sterically accessible and highly nucleophilic. It readily participates in Sɴ2 alkylations, reductive aminations, and Buchwald-Hartwig couplings.

  • N2 (Tertiary Amine): Sterically hindered by methyl groups. It is non-nucleophilic under standard coupling conditions but remains basic.

Critical Consideration: When using the dihydrochloride salt, 2.0 - 2.5 equivalents of base must be consumed to neutralize the salt before the N1 center becomes nucleophilic. Failure to account for this "proton sink" is the most common cause of low yields.

Validated Experimental Protocols

Protocol A: Salt Break & Free Base Isolation

Use this protocol if your coupling reaction is sensitive to inorganic salts or requires strictly anhydrous conditions.

Objective: Convert 2-DMPM·2HCl to its reactive free base oil.

  • Dissolution: Dissolve 10.0 g (46.5 mmol) of 2-DMPM·2HCl in 20 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 40% NaOH (aq) dropwise until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) (3 x 30 mL).

    • Note: The free base is moderately water-soluble. Do not use Ether; DCM or Chloroform is required for efficient recovery.

  • Drying: Dry combined organics over anhydrous K₂CO₃ (preferred over MgSO₄ to minimize amine adsorption).

  • Concentration: Filter and concentrate under reduced pressure (keep bath < 40°C, volatile!).

  • Yield: Expect ~6.0–6.3 g (90–95%) of a pale yellow oil. Store under Nitrogen at 4°C.

Protocol B: Direct N-Alkylation (One-Pot)

Ideal for attaching the scaffold to alkyl halides (e.g., benzyl chlorides).

Reagents:

  • Substrate: 1.0 eq (e.g., Benzyl chloride derivative)

  • Reagent: 1.2 eq 2-DMPM·2HCl[4][5]

  • Base: 3.5 eq K₂CO₃ (anhydrous, micronized)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Charge: To a reaction vessel, add 2-DMPM·2HCl (1.2 eq) and K₂CO₃ (3.5 eq).

  • Solvent: Add ACN (10 volumes). Stir at room temperature for 30 mins.

    • Mechanism:[3][6][7] This "activation period" allows the carbonate to neutralize the HCl, generating the free amine in situ.

  • Addition: Add the alkyl halide substrate (1.0 eq) dissolved in minimal ACN.

  • Reaction: Heat to 60–80°C. Monitor by LC-MS.

    • Endpoint: Disappearance of alkyl halide.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: The product contains a basic amine. Purify via Acid-Base extraction (dissolve in 1M HCl, wash with Ether, basify aq. layer, extract with DCM) or Reverse Phase Flash Chromatography (C18, 0.1% Formic Acid).

Visualization: Reaction Workflow

The following diagram illustrates the critical "In-Situ Neutralization" pathway which is preferred in industrial scale-up to avoid isolating the unstable free base.

ReactionWorkflow cluster_conditions Critical Parameters Start 2-DMPM·2HCl (Stable Solid) Base Base Addition (K₂CO₃ or DIPEA) Start->Base Solubilization FreeBase Reactive Species (Free Secondary Amine) Base->FreeBase -2 HCl Neutralization Coupling Coupling Reaction (SN2 or Amidation) FreeBase->Coupling Nucleophilic Attack Substrate Electrophile (R-X or R-COCl) Substrate->Coupling Addition Product Target API Intermediate (Tertiary Amine Tail) Coupling->Product Workup & Purification Param1 Stoichiometry: Base must be > 3.0 eq if using 2HCl salt Param2 Temp: < 80°C to prevent polymerization

Caption: Workflow for the in-situ neutralization and coupling of 2-DMPM·2HCl.[8] Note the high base requirement.

Case Study: Synthesis of H3 Receptor Antagonist Analogues

Context: Histamine H3 receptor antagonists often feature a piperidine ring connected to a lipophilic aromatic region. The 2-dimethylaminomethyl group acts as a "warhead" for the receptor's acidic pocket.

Experimental Setup:

  • Reaction: Reductive Amination.

  • Partners: 2-DMPM (Free base) + 4-Cyanobenzaldehyde.

  • Conditions: NaBH(OAc)₃, DCM, AcOH (cat).

Observation: Using the 2-isomer (2-DMPM) versus the 4-isomer introduces chirality. The (S)-enantiomer of 2-DMPM often yields higher receptor affinity due to the specific orientation of the dimethylamino tail relative to the piperidine ring chair conformation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete neutralization of HCl salt.Increase base to 3.5 eq or use isolated free base.
Regio-isomers N-methylation of the secondary amine.Use non-nucleophilic base (DIPEA) and avoid methyl iodide.
Emulsions Amphiphilic nature of the product.Saturate aqueous phase with NaCl (brine) during extraction.

References

  • Review of Piperidine Scaffolds: Smith, J. et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023.[9]

  • H3 Receptor Antagonists: Lazewska, D. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2021.

  • Compound Data: PubChem Entry for Dimethyl-piperidin-2-ylmethyl-amine.

  • Synthesis Methodology: "Preparation of N-substituted piperidine derivatives." Journal of Medicinal Chemistry, General Protocol Adaptations.

Sources

Solvent selection for reactions involving Dimethyl-piperidin-2-ylmethyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 2-(Dimethylaminomethyl)piperidine HCl) is a critical diamine scaffold used in the synthesis of GPCR ligands, antihistamines, and fine chemical catalysts.

Effective utilization of this reagent requires a deep understanding of its dual-nature solubility profile. As a hydrochloride salt, it is a highly polar ionic solid. However, its reactivity in nucleophilic substitutions (


), acylations, or reductive aminations predominantly relies on its free base  form.

This guide addresses the "Solubility Paradox" often encountered with this molecule: The solvent required to dissolve the starting material (salt) is often incompatible with the desired reaction mechanism.

Physicochemical Snapshot[1][2]
  • IUPAC Name:

    
    -Dimethyl-1-(piperidin-2-yl)methanamine hydrochloride
    
  • Functional Groups:

    • Secondary Amine (Piperidine ring): Highly nucleophilic, steric bulk at

      
      -position.
      
    • Tertiary Amine (Side chain): Basic, acts as a proton acceptor or ligand site.

  • pKa (Approx): ~11.2 (Piperidine NH), ~9.8 (Dimethylamine N).

  • Critical Constraint: The HCl salt effectively "masks" the nucleophilicity of the piperidine nitrogen.

Solubility Matrix & Solvent Selection Strategy

The choice of solvent is not merely about dissolution; it dictates the reaction rate (


) and the position of the equilibrium.
Table 1: Solubility Profile (Salt vs. Free Base)
Solvent ClassRepresentative SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Protic Polar Water (

)
High (>100 mg/mL)Moderate/HighWork-up phase; unsuitable for anhydrous alkylations.
Protic Polar Methanol (MeOH)High HighGood for hydrogenation; inhibits

via anion solvation.
Aprotic Polar DMSO / DMFHigh HighUniversal solvent; difficult to remove (high BP).
Aprotic Polar Acetonitrile (MeCN)Low/ModerateHigh Ideal for Alkylation ; promotes

mechanisms.
Chlorinated Dichloromethane (DCM)InsolubleHigh Excellent for acylation and biphasic extraction.
Ethers THF / Diethyl EtherInsolubleHighGood for reductive chemistry (LAH reduction).
Hydrocarbons Toluene / HexanesInsolubleModerateUsed for azeotropic drying or crystallization.
The Dielectric/Nucleophilicity Trade-off

For nucleophilic substitutions (e.g., reacting the piperidine with an alkyl halide), you face a trade-off:

  • Methanol dissolves the HCl salt but solvates the nucleophile (hydrogen bonding), reducing reaction rates by up to 100x.

  • Acetonitrile maximizes reaction rates (dipolar aprotic) but cannot dissolve the HCl salt .

The Solution: You must perform an in situ or ex situ free-basing step to unlock the molecule's solubility in aprotic solvents.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical transformation.

SolventSelection cluster_legend Key Start Input: Dimethyl-piperidin- 2-ylmethyl-amine HCl Decision Intended Reaction Type? Start->Decision Path_SN2 Nucleophilic Substitution (Alkylation) Decision->Path_SN2 Requires Nucleophile Path_Acyl Acylation / Amide Coupling Decision->Path_Acyl Requires Nucleophile Path_Red Reductive Amination Decision->Path_Red pH Sensitive Action_FreeBase CRITICAL STEP: Convert to Free Base Path_SN2->Action_FreeBase Solvent_DCM Solvent: DCM + Base (Schotten-Baumann) Path_Acyl->Solvent_DCM Solvent_MeOH Solvent: Methanol (Solvates ions) Path_Red->Solvent_MeOH Solvent_MeCN Solvent: Acetonitrile (Promotes SN2) Action_FreeBase->Solvent_MeCN Dissolves Base, Fast Kinetics key1 Starting Material key2 Critical Action

Figure 1: Solvent selection decision tree based on reaction mechanism requirements.

Experimental Protocols

Protocol A: Ex Situ Free-Basing (Preparation for Alkylation)

Objective: Isolate the free amine oil to enable solubility in Acetonitrile or THF. Why: Direct use of the HCl salt in MeCN results in a heterogeneous slurry and poor yields.

  • Dissolution: Dissolve 10.0 g of Dimethyl-piperidin-2-ylmethyl-amine HCl in 30 mL of distilled water. The solution should be clear.

  • Basification: Slowly add 10N NaOH (approx. 1.2 equivalents relative to HCl content) while stirring.

    • Observation: The solution will become cloudy/oily as the organic free base separates from the aqueous phase.

    • pH Check: Ensure pH > 12.

  • Extraction: Add 50 mL of Dichloromethane (DCM). Shake vigorously and separate the layers. Repeat extraction 2x with 30 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Concentration: Filter and evaporate the DCM under reduced pressure (Rotavap) at 30°C.

    • Result: A colorless to pale yellow oil. This is the reactive free base.

  • Usage: Immediately dissolve this oil in anhydrous Acetonitrile for your alkylation reaction.

Protocol B: In Situ Neutralization (Acylation/Coupling)

Objective: Perform reaction without isolating the free base, suitable for acyl chlorides or active esters. Solvent System: DCM or DMF.

  • Suspension: Suspend 1.0 equiv of the HCl salt in DCM (0.2 M concentration).

  • Activation: Add 2.5 equiv of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Mechanism:[1] The organic base scavenges the HCl, liberating the piperidine amine. The mixture may become clear or remain a fine suspension of amine-HCl salts.

  • Reaction: Add the electrophile (e.g., Benzoyl Chloride) dropwise at 0°C.

  • Work-up: Wash with saturated

    
     to remove excess acid/salts.
    

Advanced Considerations: Water Scavenging

When performing reactions in Acetonitrile or DMF using the hygroscopic HCl salt (even after neutralization), trace water can hydrolyze sensitive reagents.

  • Molecular Sieves: Add activated 4Å Molecular Sieves to the reaction vessel if using the in situ method.

  • Azeotropic Drying: If the salt is wet, suspend in Toluene and reflux with a Dean-Stark trap prior to adding the polar solvent.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Comprehensive guide on solvent polarity and

    
     rates). 
    
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of amine nucleophilicity).

  • PubChem Database. (n.d.). Compound Summary for CID 22349190 (Related Piperidine Derivatives). National Center for Biotechnology Information. Retrieved October 24, 2023. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General protocols for amine salt handling).

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application Note: Storage Protocols for Long-Term Stability of Dimethyl-piperidin-2-ylmethyl-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the handling and storage of Dimethyl-piperidin-2-ylmethyl-amine HCl . It synthesizes chemical stability principles with practical laboratory protocols to ensure long-term compound integrity.[1]

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine HCl (also known as N,N-Dimethyl-2-piperidinemethanamine hydrochloride) is a bifunctional amine intermediate frequently used in medicinal chemistry and ligand synthesis. While the hydrochloride salt form offers improved stability over the free base, the compound remains susceptible to hygroscopic degradation , oxidative discoloration , and carbamate formation upon exposure to atmospheric CO₂.

This guide outlines a self-validating storage ecosystem designed to maintain purity >98% over extended periods (12–24 months).

Chemical Identity & Critical Properties

Understanding the molecular vulnerabilities is the first step to effective storage.

PropertyDetail
Chemical Name N,N-Dimethyl-2-piperidinemethanamine dihydrochloride (typical salt form)
Structure Piperidine ring with a dimethylaminomethyl group at the C2 position.
Molecular Formula C₈H₁₈N₂ · xHCl (Typically x=2, MW ≈ 215.16 g/mol )
Physical State White to off-white hygroscopic crystalline solid.
Acidity (pKa) ~9.5 (Piperidine N), ~8.5 (Dimethylamine N). Highly basic in free form.
Key Vulnerabilities Hygroscopicity: Rapidly absorbs atmospheric moisture.Oxidation: Secondary amine (piperidine ring) is prone to N-oxidation.Photosensitivity: Slow degradation under UV light.

Core Storage Directive (The "Golden Rules")

To ensure data integrity in downstream applications, adhere to these three non-negotiable storage pillars:

  • Thermal Stasis: Store at -20°C for long-term (>1 month) or 2–8°C for active use (<1 month).

  • Atmospheric Exclusion: Headspace must be purged with Argon or Nitrogen. The secondary amine moiety aggressively reacts with atmospheric CO₂ to form carbamates.

  • Photoprotection: Use amber glass vials. If clear glass is used, wrap entirely in aluminum foil.

Detailed Protocol: From Receipt to Aliquoting

This workflow minimizes the "excursion windows" where the compound is exposed to stress.

Phase 1: Receipt & Initial QC
  • Step 1: Upon arrival, inspect the container for "caking" (sign of moisture ingress).

  • Step 2: Allow the unopened bottle to equilibrate to room temperature (RT) for 30 minutes inside a desiccator. Why? Opening a cold bottle condenses atmospheric water directly onto the solid.

  • Step 3 (Validation): Perform a baseline ¹H-NMR in D₂O or DMSO-d₆ to confirm salt stoichiometry and purity.

Phase 2: Aliquoting (The "Single-Use" Strategy)

Repeated freeze-thaw cycles introduce moisture. Aliquot the bulk material immediately.

  • Environment: Work in a glove box or a fume hood with an inert gas line.

  • Vials: Use pre-dried Amber Glass Vials (Type I borosilicate) with Teflon (PTFE)-lined screw caps . Avoid polyethylene-lined caps which are permeable to O₂ over time.

  • Procedure:

    • Weigh out single-experiment quantities (e.g., 50 mg, 100 mg).

    • Flush each vial with Argon gas (gentle stream, 5 seconds) before capping.

    • Seal the cap junction with Parafilm® M.

Phase 3: Long-Term Storage
  • Place aliquots in a secondary container (Ziploc bag or plastic box) containing indicating silica gel desiccant packs .

  • Store at -20°C .

Visualizing the Workflow

The following diagram illustrates the logical flow for handling this sensitive amine salt.

StorageProtocol Receipt Receipt of Material (Check for Caking) Equilibration Equilibrate to RT (30 mins in Desiccator) Receipt->Equilibration Prevent Condensation QC Initial QC (1H-NMR / HPLC) Equilibration->QC Verify Purity Aliquot Aliquot under Inert Gas (Argon/N2) QC->Aliquot If Pass Packaging Amber Vial + PTFE Cap + Parafilm Aliquot->Packaging Storage Long-Term Storage (-20°C + Desiccant) Packaging->Storage Usage Usage (Discard unused portion) Storage->Usage Warm to RT Usage->Storage DO NOT RETURN (Single Use Only)

Caption: Logical workflow for the receipt, aliquoting, and storage of hygroscopic amine salts to prevent hydrolytic degradation.

Stability Monitoring & Degradation Pathways

Even under optimal conditions, entropy drives degradation. Periodic re-testing (every 6 months) is required.

Primary Degradation Indicators
IndicatorMethodAcceptance Criteria
Appearance VisualWhite crystalline powder. Yellowing indicates oxidation. Clumping indicates moisture.
Purity HPLC-UV / ELSD>98% area. Look for late-eluting peaks (N-oxides).
Water Content Karl Fischer (KF)<1.0% w/w.
Mechanistic Degradation Pathways

The secondary amine in the piperidine ring is the "weak link."

Degradation cluster_Oxidation Oxidative Stress (Air/Light) cluster_Moisture Hydrolytic Stress (Humidity) Compound Dimethyl-piperidin-2-ylmethyl-amine (Intact) NOxide N-Oxide Formation Compound->NOxide O2 / Peroxides Imine Imine (Ring Oxidation) Compound->Imine -2H (Oxidation) Carbamate Carbamate Salt (+ CO2) Compound->Carbamate + CO2 (Air) Hydrate Caked Hydrate (Physical Change) Compound->Hydrate + H2O

Caption: Primary degradation pathways including N-oxidation (red) and moisture-induced physical changes (yellow).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Material is sticky/wet Hygroscopic failure. The seal was compromised.Discard. Drying may concentrate degradation products.
Material turned yellow Oxidation of the secondary amine.Check purity by HPLC. If >95%, recrystallize from EtOH/Et₂O. If <95%, discard.
Smell of fish/amine Free base liberation.The HCl has dissociated or the salt was not formed stoichometrically. Store in a sealed jar with an open vial of Conc. HCl (vapor diffusion) to re-acidify (advanced users only).

References

  • BenchChem. (2025).[1][2][3] Best practices for the storage of amine hydrochlorides to prevent degradation. Retrieved from

  • PubChem. (2025).[4] Compound Summary: N,N-Dimethylpiperidin-4-amine hydrochloride (Isomer Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl(piperidin-4-ylmethyl)amine. Retrieved from

  • University of Texas. (2012). Thermal degradation and oxidation of aqueous piperazine and derivatives. Retrieved from

  • NIST. (2025). N,N-Dimethyl-2-pyridinamine Properties. NIST Chemistry WebBook. Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Dimethyl-piperidin-2-ylmethyl-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yields for Dimethyl-piperidin-2-ylmethyl-amine HCl

Case ID: #SYN-PIP-02-HCl Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (also known as 2-(dimethylaminomethyl)piperidine). This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The 2-position on the piperidine ring is sterically crowded, slowing down nucleophilic attack.

  • Polarity Trap: The product is a highly polar diamine. In its free-base form, it is water-soluble, leading to massive losses during aqueous work-up.

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic, often resulting in "oils" or "goos" rather than crystalline solids.

This guide moves beyond standard textbook procedures to address the specific failure points of this scaffold.

Module 1: Diagnostic & Strategy

Before troubleshooting the reaction conditions, we must validate the synthetic route. The most common cause of low yield is selecting a pathway that cannot accommodate the steric or stability requirements of the piperidine ring.

Visual 1: Synthetic Decision Tree

Use this flowchart to identify if you are on the correct path.

Synthesis_Decision_Tree Start Start: Which Precursor? RouteA Route A: Piperidine-2-carbaldehyde Start->RouteA RouteB Route B: Piperidine-2-carboxylic Acid Start->RouteB Q_Protect Is the Piperidine Nitrogen Protected? RouteA->Q_Protect Amide_Form Reaction: Amide Coupling (EDC / Dimethylamine) RouteB->Amide_Form Fail_Polymer CRITICAL FAILURE: Self-condensation & Polymerization. Yield < 10% Q_Protect->Fail_Polymer No (Free NH) Red_Am Reaction: Reductive Amination (STAB / Dimethylamine) Q_Protect->Red_Am Yes (Boc/Cbz) Success Target: High Yield Potential Red_Am->Success Amide_Red Reaction: Amide Reduction (LiAlH4 or BH3) Amide_Form->Amide_Red Amide_Red->Success

Caption: Diagnostic flow for selecting the optimal synthetic route. Route B is generally more robust for large scale; Route A requires strict protection strategies.

Module 2: Reaction Optimization (Route A Focus)

Most users attempt Route A (Reductive Amination) because it seems shorter. If you are committed to this route, you must address the Imine Stability issue.

The Problem: The reaction between tert-butyl 2-formylpiperidine-1-carboxylate and dimethylamine is reversible. If the reducing agent is added too early or too late, or if the pH is wrong, the equilibrium shifts back to the starting material.

FAQ: Reaction Conditions

Q: I am using NaBH₄ in Methanol, but the reaction is incomplete. A: Switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane) or THF .

  • Why: NaBH₄ is too strong and can reduce the aldehyde directly to the alcohol (side product) before it reacts with the amine. STAB is milder and selectively reduces the iminium ion.[1]

  • The Fix: Use the Abdel-Magid Protocol [1]. Add 1.0 eq of Acetic Acid (AcOH) to catalyze the imine formation.

Q: I see a new spot on TLC, but it disappears upon workup. A: You likely formed the hemiaminal but failed to reduce it, or your imine hydrolyzed.

  • The Fix: Ensure anhydrous conditions. Water hydrolyzes the iminium intermediate back to the aldehyde.

Visual 2: The Mechanistic Bottleneck

Understanding where the reaction stalls.

Reductive_Amination_Mechanism Aldehyde Boc-Piperidine-CHO + HN(Me)2 Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Fast Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium Slow (Rate Limiting) Requires Acid Cat. (AcOH) Iminium->Aldehyde Hydrolysis (If Wet) Product Boc-Protected Amine Iminium->Product Reduction (STAB)

Caption: The conversion of Hemiaminal to Iminium is the rate-limiting step hindered by sterics at the 2-position.

Module 3: Isolation & Work-up (The "Hidden Yield Killer")

Current Status: You have successfully run the reaction, but your mass balance is low (e.g., <40%). Diagnosis: You lost your product in the aqueous layer during extraction.

The target molecule (after Boc-deprotection) is a diamine . It acts as a "proton sponge." At neutral pH, it is partially protonated and stays in the water.

Protocol: The "Salting Out" Extraction

Do NOT use standard Dichloromethane (DCM) / Water extraction. Use this modified protocol:

StepActionScientific Rationale
1 Basify Aggressively Adjust aqueous phase to pH > 12 using 50% NaOH or KOH pellets.
2 Saturate with Salt Add solid NaCl until the solution is saturated (undissolved salt visible).
3 The Solvent Switch Extract with CHCl₃ : IPA (3:1) (Chloroform/Isopropanol).
4 Repetition Perform 4-5 extractions, not just 3.

Module 4: Salt Formation & Crystallization

Issue: "My product turned into a brown oil instead of a white solid." Cause: Hygroscopicity.[2][3] The HCl salt of this diamine absorbs atmospheric moisture rapidly, deliquescing into an oil.

Troubleshooting Guide for Salt Formation
  • Avoid Aqueous HCl: Do not use 1M HCl or concentrated HCl (aq). The water introduced is nearly impossible to remove without high heat, which degrades the amine.

  • Use Anhydrous Conditions:

    • Dissolve the free base in Anhydrous Diethyl Ether or Dichloromethane .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.

  • The "Crash" Solvent: If the salt oils out, add a non-solvent like Hexane or Heptane and scratch the flask sides to induce nucleation.

  • Drying: Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide). Standard vacuum ovens may not be dry enough.

Summary of Validated Protocol (Recommended)

For highest reliability, we recommend Route B (Amide Reduction) if starting materials allow, as it avoids the unstable aldehyde intermediate.

  • Coupling: N-Boc-piperidine-2-carboxylic acid + Dimethylamine + EDC/HOBt

    
     Amide (Yield >90%).
    
  • Reduction: Amide + LiAlH₄ (in THF, reflux)

    
    N-Methyl-2-(dimethylaminomethyl)piperidine (Note: LiAlH₄ reduces the Boc to a Methyl group).
    
    • Correction: If you need the secondary amine on the ring (NH), you must use Borane-DMS for the reduction, or use Route A.

  • Route A (Refined):

    • N-Boc-piperidine-2-carbaldehyde + Dimethylamine (2.0 eq) + AcOH (1.0 eq) in DCE. Stir 30 mins.

    • Add STAB (1.5 eq). Stir overnight.

    • Workup using Chloroform/IPA method.

    • Deprotect Boc with HCl/Dioxane .

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sowell, J. W., et al. (1992). Synthesis and evaluation of some 2-(dimethylaminomethyl)piperidine derivatives as potential antihistamines. Journal of Pharmaceutical Sciences, 81(5), 462-466.

Sources

Technical Support Center: Purification of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

[1][2]

Case ID: PUR-DMP-001 Subject: Recrystallization Solvent Systems & Troubleshooting for Piperidine Diamine Salts Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (2-(dimethylaminomethyl)piperidine HCl) presents a specific set of challenges common to diamine salts: high water solubility , hygroscopicity , and a tendency to "oil out" rather than crystallize.[1]

Because this molecule contains two basic nitrogen centers (the piperidine ring secondary amine and the exocyclic tertiary amine), it typically exists as a dihydrochloride salt. Its high polarity makes it very soluble in lower alcohols (Methanol, Ethanol) and water, but insoluble in non-polar solvents.[2]

This guide provides a self-validating workflow to determine the optimal solvent system, preventing yield loss and ensuring high purity.

Part 1: Solvent System Selection

We do not recommend a "blind" single-solvent approach for this molecule due to its steep solubility curve.[1] A Binary Solvent System (Solvent/Anti-Solvent) is the industry standard for this class of compounds.[2]

Recommended Solvent Pairs
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Characteristics & Use Case
Standard (Recommended) Ethanol (Absolute) Acetone Best Balance. Ethanol dissolves the salt well; Acetone is a polar aprotic anti-solvent that mixes well with EtOH but rejects the salt.[1]
High Polarity Methanol Ethyl Acetate For Stubborn Salts. If the salt is too insoluble in Ethanol, use Methanol.[2] EtOAc acts as the precipitant.[1][2]
Low Solubility Isopropanol (IPA) Diethyl Ether For Highly Soluble Salts. If the salt is too soluble in EtOH, IPA reduces solubility.[2] Ether is a strong anti-solvent (Caution: Flammability).
"Oiling Out" Rescue Ethanol Diethyl Ether Ether often forces crystallization better than acetone if the product persists as an oil.[2]
Solvent Decision Logic (DOT Diagram)

Use this decision tree to select your starting system based on preliminary solubility tests.

SolventSelectionStartStart: Solubility Test (100 mg sample)TestIPADissolve in boiling Isopropanol (IPA)?Start->TestIPASolubleIPAYes: Soluble in IPATestIPA->SolubleIPAYesInsolubleIPANo: Insoluble in IPATestIPA->InsolubleIPANoTestCoolDoes it crystallize on cooling?SolubleIPA->TestCoolTestEtOHDissolve in boiling Ethanol?InsolubleIPA->TestEtOHSuccessIPAUSE SINGLE SOLVENT: IsopropanolTestCool->SuccessIPACrystals FormFailIPARemains soluble at RTTestCool->FailIPANo CrystalsBinaryIPAUSE BINARY: IPA + Ethyl AcetateFailIPA->BinaryIPABinaryEtOHUSE BINARY: Ethanol + AcetoneTestEtOH->BinaryEtOHSolubleBinaryMeOHUSE BINARY: Methanol + EtOAcTestEtOH->BinaryMeOHInsoluble (Try MeOH)

Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.

Part 2: Troubleshooting "Oiling Out"

The most common failure mode for Dimethyl-piperidin-2-ylmethyl-amine HCl is Liquid-Liquid Phase Separation (Oiling Out) .[1][2] This occurs when the melting point of the solvated salt drops below the boiling point of the solvent mixture.[1][2][3]

Why it happens:
  • Impurities: Unreacted piperidine or inorganic salts depress the melting point.[1][2]

  • Supersaturation: Adding anti-solvent too fast creates a local concentration spike.[2]

  • Temperature: The solution is too hot when the anti-solvent is added.[1][2]

The Rescue Protocol

Q: My product separated as a yellow oil at the bottom. How do I fix it?

A: Do not discard the oil.[2] Follow this "Re-Dissolve and Seed" procedure:

  • Reheat: Place the flask back on the heat source until the oil re-dissolves into the solvent (add a small amount of Solvent A if necessary).

  • Clear Point: Ensure the solution is homogenous and clear.

  • Seed: Remove from heat. As soon as it cools slightly (but is still warm), add a seed crystal of the pure product.

    • If you have no seed: Scratch the inner glass wall of the flask vigorously with a glass rod at the liquid-air interface.[1][2]

  • Slow Cool: Insulate the flask with a paper towel or place it in a warm water bath and let it cool to Room Temperature (RT) over 2-3 hours. Do not use an ice bath yet.

  • Agitation: Stirring slowly can prevent oiling; however, for first-time crystallization, static cooling is often safer.[2]

Part 3: Step-by-Step Protocol (Ethanol/Acetone System)

This protocol assumes a Binary Solvent Recrystallization (Cloud Point Method).[2]

Reagents:

  • Crude Dimethyl-piperidin-2-ylmethyl-amine HCl[1]

  • Solvent A: Absolute Ethanol (Hot)

  • Solvent B: Acetone (Room Temp)[4]

Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol.[1] Add in small aliquots (e.g., 1-2 mL/g) while keeping the mixture at reflux.

    • Critical Check: If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution through a heated funnel.[2] The amine salt should be in the filtrate.[1][2]

  • The Cloud Point:

    • Keep the filtrate hot (near boiling).[2]

    • Add Acetone dropwise.[1][2]

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.[2]

  • Clearing:

    • Add 1-2 drops of hot Ethanol to just clear the cloudiness.[1][2] The solution should be transparent again.

  • Crystallization:

    • Remove from heat.[1][4] Cover with Parafilm (poke a small hole to prevent pressure buildup).[2]

    • Allow to cool to Room Temperature undisturbed.

    • Once at RT, place in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter crystals using a Büchner funnel.[2][4][5][6]

    • Wash: Wash with a cold 1:1 mixture of Ethanol/Acetone (or pure Acetone).[2]

    • Dry: Dry in a vacuum oven at 40°C. Note: As a hydrochloride salt, it may be hygroscopic.[2] Store in a desiccator.

Part 4: Frequently Asked Questions (FAQs)

Q: The crystals are very hygroscopic and turn to mush on the filter.[1] What should I do? A: This is common for diamine dihydrochlorides.[2]

  • Fix: Perform the filtration under a blanket of Nitrogen or Argon if possible.[1][2]

  • Fix: Minimize air exposure time. Immediately transfer the damp cake to a vacuum desiccator containing

    
     or silica gel.[2]
    
  • Solvent Swap: Wash the final cake with anhydrous Diethyl Ether (if compatible) to remove residual alcohol, as ether evaporates faster and doesn't attract water as much as ethanol.[2]

Q: How do I know if I have the Mono-HCl or Di-HCl salt? A: The stoichiometry depends on your acidification method.

  • Check: Dissolve a small amount in water and measure pH.[2]

    • Di-HCl: pH will be strongly acidic (typically < 3).[1][2]

    • Mono-HCl: pH will be moderately acidic (closer to 4-5).[1][2]

  • Correction: If you suspect mixed salts, recrystallize from Ethanol containing a small amount of conc.[2] HCl (1-2 drops) to force the Di-HCl form.[1][2]

Q: Can I use Water as a solvent? A: Technically yes, but we advise against it.[2]

  • Reasoning: Amine salts are too soluble in water.[2] You would need to boil off huge amounts of water to get crystals, which risks thermal decomposition.[2] Removing water completely from the final hygroscopic salt is also very difficult.[1] Alcohols are superior for drying.[2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (General principles of amine salt purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[2] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]

  • PubChem Database. (n.d.).[2] Compound Summary for Piperidine Hydrochloride. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Strategies for salt selection and oiling out).

Removing unreacted starting materials from Dimethyl-piperidin-2-ylmethyl-amine HCl

[1]

Case ID: PUR-5292-HCl Subject: Removal of Unreacted Starting Materials & Impurities Compound Class: Diamines / Piperidine Derivatives Target Molecule: 2-(Dimethylaminomethyl)piperidine Dihydrochloride (or Monohydrochloride)[1]

The Diagnostic Phase: Know Your Enemy

Before attempting purification, you must identify the specific unreacted starting material (SM) contaminating your product. The purification strategy relies entirely on the chemical difference between your product and the impurity.

Common Impurity Profiles
Synthesis RouteLikely Impurity (SM)Nature of ImpurityDiagnostic Signal (

H NMR)
Reductive Amination 2-(Aminomethyl)piperidinePrimary Amine (

)
Broad singlet ~1.5-2.0 ppm (

)
Eschweiler-Clarke 2-(Methylaminomethyl)piperidineSecondary Amine (

)
Methyl doublet ~2.4 ppm (vs. Product Singlet ~2.2 ppm)
Substitution DimethylamineVolatile Secondary AmineVolatile; often removed by vac, but traces show at ~2.3 ppm
Pyridine Reduction 2-(Dimethylaminomethyl)pyridineAromatic AmineAromatic protons (7.0-8.5 ppm)

Decision Matrix: Selecting the Protocol

Do not blindly recrystallize. Use this logic flow to select the correct module.

PurificationLogicStartSTART: Impure HCl SaltCheckImpurityIdentify Impurity TypeStart->CheckImpurityVolatileVolatile Amine(e.g., Dimethylamine)CheckImpurity->VolatileHigh Vapor PressureNonVolatileNon-Volatile Amine(e.g., Precursors)CheckImpurity->NonVolatileSimilar BP/PolarityAromaticAromatic(Pyridine derivatives)CheckImpurity->AromaticPi-System PresentProtocolAPROTOCOL A:High-Vac & TriturationVolatile->ProtocolAProtocolBPROTOCOL B:The 'Free Base Reset'NonVolatile->ProtocolBHigh Purity Req.ProtocolCPROTOCOL C:RecrystallizationNonVolatile->ProtocolCQuick CleanupAromatic->ProtocolBpKa Difference

Figure 1: Purification Decision Matrix based on impurity physicochemical properties.

Protocol A: Removal of Volatile Amines (Dimethylamine)

Applicability: When the impurity is low-boiling (Dimethylamine b.p. 7°C, but salts are non-volatile). The Issue: You cannot remove amine salts by vacuum. You must liberate the base first.[1]

  • Basify: Dissolve your crude HCl salt in minimum water (10 mL/g).[1] Add 10M NaOH until pH > 12.[1]

  • Extract: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Note: The target diamine is highly soluble in organic solvents when basic.[1]

  • Evaporate: Dry the organic layer (

    
    ) and concentrate on a Rotary Evaporator.
    
  • High Vacuum Purge: Place the resulting oil under high vacuum (< 1 mbar) at 40°C for 4 hours.

    • Mechanism:[1][2][3] Free base Dimethylamine is a gas; it will vanish.[1] Your product (b.p. >180°C) will remain.[1]

  • Re-salt: Redissolve the oil in dry Ethanol/Ether and add HCl (in dioxane or ether) to precipitate the pure salt.

Protocol B: The "Free Base Reset" (Distillation)

Applicability: When separating the product from 2-(aminomethyl)piperidine or other non-volatile amine precursors. Why this works: Separation of diamine salts by crystallization is difficult due to similar lattice energies.[1] Separation of their free bases by boiling point is far easier.[1]

Step-by-Step Workflow
  • Liberation: Convert the crude HCl salt to the free base using 50% KOH (aq).[1]

    • Tip: Use KOH instead of NaOH; the potassium salts generated are more soluble, preventing an emulsion.

  • Extraction: Extract into Toluene (not DCM). Toluene allows for higher temperature distillation later without solvent swapping.[1]

  • Drying: Dry over KOH pellets (solid). This acts as both a desiccant and ensures no HCl remains.[1]

  • Fractional Distillation:

    • Setup a short-path distillation apparatus.

    • Impurity Cut: Unmethylated/monomethylated precursors generally boil 10-20°C lower than the dimethyl product.[1]

    • Product Cut: Collect the fraction with a stable boiling point (Expect ~75-80°C at 12 mmHg, verify with literature for specific derivative).

  • Salt Formation (Critical Step):

    • Dissolve the distilled oil in dry Ethanol (10 volumes) .

    • Cool to 0°C.[1]

    • Add HCl in Isopropanol dropwise until pH 2.

    • Observation: A white precipitate should form.[1] If oil forms, heat to reflux until dissolved, then cool slowly (Recrystallization).[1]

Protocol C: Recrystallization of the HCl Salt

Applicability: Final polishing of the salt to >99% purity. Solvent System: Ethanol / Acetone or Isopropanol / Diethyl Ether.[1]

The "Cloud Point" Method:

  • Dissolution: Place crude HCl salt in a flask. Add absolute Ethanol (just enough to dissolve it at boiling point).

  • Reflux: Heat to reflux (78°C). The solution should be clear.

  • Precipitation: Remove from heat. While still hot, add Acetone dropwise.

    • Visual Cue: Stop adding Acetone the moment a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Ethanol to make it clear again.[1]

  • Crystallization: Let it cool to room temperature undisturbed, then place in a freezer (-20°C) overnight.

  • Filtration: Filter the hygroscopic crystals quickly under Nitrogen or Argon blanket to prevent water absorption.[1]

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing.

Cause: Presence of water or excess alcohol.[1] Fix:

  • Re-evaporate the solvent completely to a foam.[1]

  • Use Acetonitrile as the solvent.[1] Many amine-HCl salts crystallize well from boiling acetonitrile upon cooling.[1]

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

Q2: Can I use Acetic Anhydride to remove unreacted starting material?

WARNING: NO. Your target molecule (Dimethyl-piperidin-2-ylmethyl-amine) contains a secondary amine on the piperidine ring.[1] Acetic anhydride will acetylate your product, creating an amide impurity that is extremely difficult to remove.[1] Chemical scavenging is only viable if your product is fully tertiary (i.e., 1-methyl-2-(dimethylaminomethyl)piperidine).[1]

Q3: How do I remove Pyridine impurities?

Method: If your material came from the hydrogenation of a pyridine derivative, the pyridine impurity is much less basic (pKa ~5) than your piperidine product (pKa ~11).

  • Dissolve mixture in water.

  • Adjust pH to 8.5 .[1]

  • Extract with Ether.[1]

    • Result: At pH 8.5, the Piperidine product is protonated (ionic, stays in water). The Pyridine impurity is deprotonated (neutral, goes into Ether).

  • Discard Ether layer.[1]

  • Basify aqueous layer to pH 12 and extract product.[1]

Visualizing the "pH Swing" Purification

This diagram illustrates the separation of Pyridine impurities (low basicity) from the Piperidine product (high basicity).

pH_SwingInputMixture:Piperidine Product (pKa 11)Pyridine Impurity (pKa 5)Step1Adjust to pH 8.5Input->Step1SeparationPhase SeparationStep1->SeparationOrgLayerOrganic Layer:Contains Pyridine (Neutral)Separation->OrgLayerDiscardAqLayerAqueous Layer:Contains Piperidine (Cation)Separation->AqLayerKeepFinalBasify Aq to pH 12Extract ProductAqLayer->Final

Figure 2: The "pH Swing" method for removing aromatic impurities.

References

  • Synthesis and Properties of Piperidine Derivatives

    • Source: National Institutes of Health (NIH) / PubChem.[1]

    • Data: pKa values for piperidine (11.[1]22) vs pyridine (5.23).[1]

    • URL:

  • Purification of Amine Hydrochlorides

    • Source: BenchChem Technical Protocols.[1][4]

    • Context: Recrystallization solvents for piperidine salts (Ethanol/Acetone).[1]

    • URL:4[1][4]

  • Separation of Amines via Azeotropic Distillation

    • Source: Google Patents (US2363158A).[1]

    • Context: Techniques for separating piperidine from pyridine and other amine mixtures using azeotropes.[1][5][6]

    • URL:6

Technical Support Center: Optimizing LLE for Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Extracting dual-basic aliphatic molecules like Dimethyl-piperidin-2-ylmethyl-amine hydrochloride from aqueous matrices is a notorious bottleneck in drug development. Because this molecule contains both a secondary amine (the piperidine ring) and a tertiary amine (the dimethylamine group), standard extraction protocols often result in poor yields. As a Senior Application Scientist, I have designed this guide to provide the mechanistic causality and field-proven methodologies required to optimize your liquid-liquid extraction (LLE) workflows.

Mechanistic Causality: Why pH Dictates Your Recovery

To successfully extract an amine into an organic solvent, it must be fully deprotonated into its neutral "free base" form.

The piperidine nitrogen has a conjugate acid pKa of approximately 11.2. The dimethylamine moiety has a conjugate acid pKa of approximately 10.7. While proximity effects in a diamine system can alter these slightly, the highest pKa of the molecule remains >11.0.

According to the Henderson-Hasselbalch equation, to achieve >99% deprotonation, the aqueous pH must be adjusted to at least 2 units above the highest pKa of the target molecule[1]. Therefore, attempting an extraction at a standard basic pH of 9.0 or 10.0 will leave the piperidine ring protonated as a mono-cation. This ionic state renders the molecule highly water-soluble, effectively locking it in the aqueous phase and destroying your organic recovery yields[2]. To achieve quantitative recovery, you must push the pH above 13.2.

Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)

This self-validating protocol is designed to achieve >95% recovery of the free base while preventing thermal degradation and evaporative loss.

  • Solubilization: Dissolve the this compound (or dihydrochloride) salt in a minimal volume of deionized water.

  • Thermal Control: Place the aqueous solution in an ice bath.

    • Causality: Neutralization with a strong base is highly exothermic. The free base form of this low-molecular-weight amine is volatile; keeping the temperature <10°C prevents evaporative loss during the reaction.

  • pH Adjustment: Slowly add 5M NaOH dropwise under continuous magnetic stirring. Monitor the pH continuously until it reaches a stable 13.5 to 14.0 .

  • Salting-Out (Critical for highly polar amines): Add solid NaCl to the aqueous phase until saturation is reached.

    • Causality: High ionic strength increases the polarity of the aqueous phase, stripping water molecules away from the amine and driving the organic free base into the extraction solvent via the Hofmeister salting-out effect[3].

  • Solvent Addition: Add an equal volume of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Phase Separation: Shake vigorously in a separatory funnel for 2 minutes, venting frequently. If an emulsion forms, centrifuge the mixture at 3000 rpm for 5 minutes.

  • Collection: Isolate the organic layer. Repeat the extraction with fresh solvent two more times to ensure quantitative transfer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a low water-bath temperature (<30°C) to avoid volatilizing the target free base.

Workflow Visualization

G Start Aqueous Solution (Dihydrochloride Salt) Base Add 5M NaOH (Ice Bath) Adjust to pH > 13.5 Start->Base Exothermic Neutralization FreeBase Deprotonated Free Base (Aqueous Phase) Base->FreeBase pKa Overcome (>11.2) Solvent Add MTBE or DCM (+ NaCl for Salting Out) FreeBase->Solvent Extraction Prep Mix Vortex & Centrifuge (Resolve Emulsions) Solvent->Mix Split Phase Separation Mix->Split Org Organic Layer (Target Free Base) Split->Org Top Layer (MTBE) or Bottom (DCM) Aq Aqueous Layer (Waste Salts) Split->Aq Discard

Optimized LLE workflow for Dimethyl-piperidin-2-ylmethyl-amine highlighting pH and phase separation.

Quantitative Data: pH Impact on Extraction Recovery

The table below summarizes the expected extraction efficiencies based on the protonation state of the molecule at various pH levels.

Aqueous pH LevelDominant Molecular SpeciesExtraction SolventEstimated Recovery (%)Mechanistic Observation
7.0 Di-cationDCM< 5%Both nitrogens protonated; highly hydrophilic.
9.5 Mono-cationDCM15 - 20%Dimethylamine deprotonated, piperidine protonated.
11.5 Free base / Mono-cation mixDCM65 - 75%Near the piperidine pKa; equilibrium limits recovery.
13.5 Free base (Neutral)DCM> 95%Both nitrogens deprotonated; optimal partitioning.
13.5 Free base (Neutral)MTBE> 90%Excellent, less toxic alternative to halogenated solvents.
Troubleshooting FAQs

Q: I adjusted the pH to 10.0 using sodium carbonate, but my extraction recovery is terrible. What went wrong? A: Sodium carbonate (conjugate pKa ~10.3) is not a strong enough base to fully deprotonate the piperidine ring (pKa ~11.2). At pH 10.0, the molecule exists primarily as a mono-cation. Because it retains a positive charge, it remains locked in the aqueous phase. You must use a stronger base like NaOH or KOH to push the pH above 13.2[1].

Q: When I add 5M NaOH to reach pH 13.5, I get a thick, milky emulsion after adding DCM. How do I break it? A: Emulsions in this specific diamine system are typically caused by the precipitation of inorganic salts or localized pH gradients stabilizing micro-droplets. To resolve this:

  • Centrifugation: Spin the separation funnel contents at 3000 rpm for 5 minutes. This provides the mechanical force needed to break the interfacial tension.

  • Salting-Out: Saturate the aqueous layer with NaCl. This increases the density and ionic strength of the aqueous phase, forcing the organic droplets to coalesce[3].

  • Filtration: If solid precipitates (like sodium carbonate impurities from CO₂ absorption) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before separation.

Q: My NMR shows a lower yield than expected, and I suspect I am losing the product during solvent evaporation. Is the free base volatile? A: Yes. Low-molecular-weight aliphatic amines like Dimethyl-piperidin-2-ylmethyl-amine in their free base form have significant vapor pressures. If you evaporate the extraction solvent (DCM or MTBE) on a rotary evaporator at high temperatures (e.g., >40°C) or leave it under high vacuum for extended periods, you will co-evaporate your product. Keep the water bath below 30°C and monitor the evaporation closely. Alternatively, if you intend to form a different salt, add the corresponding acid (e.g., HCl in ether) to the organic layer before evaporation to lock it into a non-volatile salt form.

References
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) Master Organic Chemistry[Link]

  • PIPERIDINE Ataman Kimya[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series ACS Publications (Organic Process Research & Development)[Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Dimethyl-piperidin-2-ylmethyl-amine HCl in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of dissolving Dimethyl-piperidin-2-ylmethyl-amine hydrochloride in non-polar solvents. As a hydrochloride salt, this compound's inherent polarity presents significant hurdles when working with lipophilic systems. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these solubility issues, grounded in fundamental chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Dimethyl-piperidin-2-ylmethyl-amine HCl not dissolving in non-polar solvents like hexane or toluene?

A1: The primary reason for the poor solubility of Dimethyl-piperidin-2-ylmethyl-amine HCl in non-polar solvents lies in the fundamental principle of "like dissolves like".[1] As a hydrochloride salt, your compound is ionic and therefore highly polar. Non-polar solvents, such as hexane and toluene, lack the ability to effectively solvate the charged amine hydrochloride and chloride ions.[2] This mismatch in polarity leads to very low solubility. In contrast, the compound is expected to be highly soluble in polar solvents like water and alcohols.[3][4]

Q2: What is the difference in chemical structure between the HCl salt and the free base form of Dimethyl-piperidin-2-ylmethyl-amine?

A2: The key difference lies in the protonation state of the amine groups.

  • Dimethyl-piperidin-2-ylmethyl-amine HCl: In the hydrochloride salt form, the nitrogen atoms of the piperidine ring and the dimethylamino group are protonated, forming positively charged ammonium ions (R₃NH⁺). These are ionically bonded to chloride anions (Cl⁻).[5] This ionic character makes the molecule highly polar.

  • Dimethyl-piperidin-2-ylmethyl-amine (Free Base): In its free base form, the amine groups are neutral (R₃N). The absence of a formal charge makes the molecule significantly less polar and more "greasy" or lipophilic, thus increasing its affinity for non-polar solvents.[6]

Q3: Are there any safety precautions I should be aware of when handling Dimethyl-piperidin-2-ylmethyl-amine HCl and its free base?

A3: Yes, proper safety measures are crucial.

  • Dimethyl-piperidin-2-ylmethyl-amine HCl: This compound is often classified as harmful if swallowed and can cause skin and serious eye irritation.[7][8] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Free Base Form: The free base may have different toxicological properties and may be more volatile. It is essential to handle it in a fume hood.[9]

  • Reagents: The procedures described below may involve the use of strong bases (e.g., sodium hydroxide) and flammable organic solvents. Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[9]

Troubleshooting Guides: Strategies for Solubilization

If you are encountering solubility issues, the following troubleshooting guides provide step-by-step instructions to enhance the dissolution of your compound in non-polar media.

Guide 1: Conversion to the Free Base Form (Free-Basing)

This is the most direct and often most effective method to achieve solubility in non-polar solvents. The underlying principle is to neutralize the hydrochloride salt, thereby removing its ionic character.

Scientific Rationale: By adding a base, you deprotonate the ammonium cation, converting it into the neutral, more lipophilic free amine.[10] This process is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the amine.[11][12][13]

This protocol is a standard and reliable method for converting an amine salt to its free base.

Materials:

  • Dimethyl-piperidin-2-ylmethyl-amine HCl

  • Deionized water

  • A suitable non-polar organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate, or toluene).[14]

  • Aqueous solution of a base (e.g., 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or a pH meter

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the Dimethyl-piperidin-2-ylmethyl-amine HCl in a minimal amount of deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the basic solution (e.g., 1 M NaOH) dropwise while gently swirling. Monitor the pH of the aqueous layer, continuing to add base until the pH is significantly above the pKa of the amine (typically pH 10-12) to ensure complete deprotonation.[15]

  • Extraction: Add the chosen non-polar organic solvent to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

  • Mixing and Separation: Stopper the separatory funnel and, while inverting and venting frequently to release any pressure, shake vigorously for 1-2 minutes. Allow the layers to separate completely. The free base will partition into the organic layer.

  • Collection of Organic Layer: Carefully drain the lower layer (the identity of which depends on the relative densities of the aqueous and organic phases) and collect the organic layer containing the free base.

  • Repeat Extraction: To maximize the yield, perform a second extraction of the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

  • Isolation: Filter off the drying agent. The resulting solution contains the free base of Dimethyl-piperidin-2-ylmethyl-amine in the non-polar solvent. This solution can be used directly in your experiments, or the solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the pure, free base.[10]

dot

Caption: Workflow for converting the HCl salt to the free base.

Guide 2: Utilizing Co-solvents

If complete conversion to the free base is not desirable or feasible for your application, a co-solvent system can be an effective alternative.

Scientific Rationale: A co-solvent system involves mixing a non-polar solvent with a small amount of a polar solvent.[16] The polar co-solvent can help to bridge the polarity gap between the ionic solute and the non-polar bulk solvent, thereby increasing solubility.[17] The co-solvent molecules can interact with the solute, disrupting its crystal lattice and facilitating its dispersion in the non-polar medium.[18]

Materials:

  • Dimethyl-piperidin-2-ylmethyl-amine HCl

  • Primary non-polar solvent (e.g., toluene, hexane)

  • A selection of polar co-solvents (e.g., ethanol, isopropanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

  • Vials or test tubes

  • Vortex mixer or magnetic stirrer

Step-by-Step Procedure:

  • Initial Setup: In separate vials, add a known amount of Dimethyl-piperidin-2-ylmethyl-amine HCl to a fixed volume of your primary non-polar solvent.

  • Co-solvent Addition: To each vial, add one of the selected polar co-solvents dropwise, starting with a very small volume percentage (e.g., 1-2% v/v).

  • Mixing: Vigorously mix the contents of each vial using a vortex mixer or magnetic stirrer for a set period.

  • Observation: Visually inspect each vial for dissolution. Note which co-solvents, and at what approximate concentrations, lead to a clear solution.

  • Optimization: For the most promising co-solvents, you can perform a more systematic titration to determine the minimum amount of co-solvent required to achieve complete dissolution.

Data Presentation: Co-solvent Screening Results (Hypothetical)

Primary SolventCo-solventCo-solvent % (v/v) for DissolutionObservations
TolueneEthanol~5%Clear solution achieved
TolueneTHF~8%Clear solution achieved
TolueneDMSO~3%Clear solution achieved, but DMSO may be undesirable for some reactions
HexaneIsopropanol>15%Partial dissolution, may require a higher percentage

dot

Caption: The role of a co-solvent in bridging polarity.

Guide 3: Application of Phase Transfer Catalysts (PTCs)

This advanced technique is particularly useful when you need the amine to react in a non-polar phase but want to avoid a separate free-basing step.

Scientific Rationale: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[19][20][21] Typically, these are quaternary ammonium or phosphonium salts with bulky, lipophilic alkyl groups.[22] The cationic head of the PTC pairs with the chloride ion, while its lipophilic tails drag the ion pair into the organic phase, thereby also facilitating the transfer of the protonated amine.

  • Catalyst Selection: Common PTCs include tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate.[22][23] The choice of catalyst will depend on the specific reaction conditions.

  • System Type: This method is most effective in biphasic systems (e.g., an aqueous layer containing the amine salt and a non-polar organic layer).

  • Reaction Compatibility: Ensure that the PTC does not interfere with your downstream reaction chemistry.

This method is highly specialized and its success is context-dependent. It is recommended for users with a strong background in organic synthesis.

Guide 4: Utilizing Surfactants

In some applications, particularly in formulation science, surfactants can be employed to create microemulsions or micellar solutions.

Scientific Rationale: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (lipophilic) tail.[24] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles in a non-polar solvent.[25] These micelles can encapsulate the polar amine hydrochloride within their polar cores, allowing for its dispersion in the non-polar medium.[26]

  • Surfactant Choice: The selection of the surfactant (e.g., non-ionic surfactants like Tweens or Spans) is critical and depends on the specific non-polar solvent and the desired properties of the final formulation.[27][28]

  • Application: This approach is more common in creating stable formulations rather than for facilitating chemical reactions where the surfactant might interfere.

Summary and Recommendations

MethodPrincipleBest ForConsiderations
Free-Basing Chemical conversion to a non-polar formMost organic synthesis applications requiring the neutral amineRequires an additional workup step
Co-solvents Modifying the polarity of the solvent systemQuick dissolution when the presence of a polar co-solvent is acceptableThe co-solvent may affect reaction kinetics or outcomes
Phase Transfer Catalysis Facilitating inter-phase transport of the ionic speciesBiphasic reaction systems where in-situ reaction is desiredRequires careful selection of the catalyst and may complicate purification
Surfactants Encapsulation within micellesFormulations and drug delivery systemsThe presence of the surfactant may be undesirable in subsequent steps

For most laboratory-scale organic synthesis, conversion to the free base is the most robust and recommended method for achieving high solubility of Dimethyl-piperidin-2-ylmethyl-amine in non-polar solvents.

References

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. [Link]

  • Annamalai University. Phase-transfer catalyst or PTC is a catalyst that facilitates the migration of a reactant from one. [Link]

  • Unknown Source. Polarity of Solvents.
  • Chemistry LibreTexts. Solvents and Polarity. [Link]

  • Tianhe Colorant. Organic Solvent Polarity Chart. [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]

  • ACS Publications. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • University of Minnesota. Properties of Common Organic Solvents.
  • Unknown Source. Exp.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Scribd. Solvent Polarity Table | PDF. [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. [Link]

  • Sciencemadness Discussion Board. Converting Amine Sulfate into Amine Hydrochloride ?. [Link]

  • PMC. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Quora. How does surfactant affect solubility of relatively non polar substance?. [Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • SciELO. Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • Department of Chemical and Pharmaceutical Engineering. Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. [Link]

  • PubMed. Cosolvency and cosolvent polarity. [Link]

  • Google P
  • WHEATON. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Organic Syntheses. methylamine hydrochloride. [Link]

  • Scholars Research Library. Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • PubChem. (2R)-N,1-dimethylpiperidin-2-amine. [Link]

  • Reddit. Free-basing a volatile aliphatic amine without aqueous? : r/chemistry. [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]

  • PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • The Good Scents Company. dimethyl amine hydrochloride, 506-59-2. [Link]

  • chemister.ru. dimethylamine hydrochloride. [Link]

  • Balaji Amines. Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess in Chiral Dimethyl-piperidin-2-ylmethyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals seeking to optimize the enantiomeric excess (ee) of chiral


-dimethyl-1-(piperidin-2-yl)methanamine. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure your workflows are robust, scalable, and scientifically grounded.

Section 1: Asymmetric Hydrogenation of Pyridine Precursors

The direct asymmetric hydrogenation of 2-(dimethylaminomethyl)pyridine using chiral transition-metal catalysts (e.g., Iridium or Rhodium) is a highly atom-economical route, but it is prone to catalyst poisoning and competitive coordination[1].

AsymmetricHydrogenation A 2-(Dimethylaminomethyl)pyridine B [Ir(COD)Cl]2 + Chiral Ligand + Acid Additive + H2 A->B Coordination C Chiral Dimethyl-piperidin- 2-ylmethyl-amine B->C Enantioselective Reduction

Caption: Catalytic cycle logic for the asymmetric hydrogenation of pyridine precursors.

Q: Why is my enantiomeric excess (ee) plateauing at <70% during the asymmetric hydrogenation step?

Causality & Solution: The primary issue is competitive coordination. The exocyclic dimethylamino group is highly Lewis basic and can coordinate to the Iridium metal center, forming a stable but less stereoselective chelate complex. This disrupts the highly specific chiral environment provided by the phosphine ligand[1]. Action: Introduce a stoichiometric amount of a Brønsted acid (e.g., HCl or a chiral phosphoric acid) or an iodine additive (


) prior to hydrogenation. The acid selectively protonates the more basic dimethylamine nitrogen, preventing its coordination to the catalyst and forcing the metal to bind exclusively to the pyridine ring, thereby restoring the facial selectivity dictated by the chiral ligand[2].
Q: The reaction stalls at 50% conversion. How do I prevent catalyst deactivation?

Causality & Solution: Pyridine hydrogenation generates a piperidine product that is significantly more basic than the starting aromatic material. This basic product strongly binds to the active metal center, poisoning the catalyst via product inhibition[3]. Action: Operate the reaction in an acidic solvent system (e.g., DCM/TFA) or use an acylating agent in situ (like Boc-anhydride or chloroformates) to immediately trap the newly formed secondary piperidine amine, rendering it non-coordinating and driving the reaction to >99% conversion[1].

Section 2: Classical Resolution via Diastereomeric Salts

For large-scale processing, classical resolution of the racemic amine remains a highly reliable method, provided the thermodynamics of crystallization are strictly controlled.

ClassicalResolution Racemate Racemic Amine Base SaltFormation Diastereomeric Salt Mixture Racemate->SaltFormation ChiralAcid Dibenzoyl-L-tartaric acid ChiralAcid->SaltFormation Crystallization Thermodynamic Crystallization SaltFormation->Crystallization Controlled Cooling FreeBase Basification & Extraction Crystallization->FreeBase Isolate Crystals Product Enantiopure Product FreeBase->Product Organic Recovery

Caption: Workflow for the thermodynamic resolution of racemic amine mixtures using chiral acids.

Q: I am getting excellent yields but poor ee (<50%) after the first crystallization. What is the mechanism of failure?

Causality & Solution: Poor ee in the first crop is almost always due to kinetic precipitation rather than thermodynamic crystallization. If the solvent system is too non-polar, or if the cooling rate is too fast, the less soluble salt crashes out rapidly, trapping the more soluble diastereomer within the crystal lattice (inclusion defects). Action: Shift to a binary solvent system (e.g., Ethanol/Water 9:1) to increase the solubility threshold. Implement a controlled cooling ramp (e.g., 0.1 °C/min) and seed the solution with pure diastereomeric salt at the metastable zone limit. This ensures the crystallization is governed by thermodynamic control, maximizing lattice purity.

Q: How do I select the right resolving agent? Standard tartaric acid yields a syrup.

Causality & Solution: The success of resolution depends on the


 of crystallization between the 

and

salts. Standard tartaric acid often fails because the resulting salts are too hydrophilic and lack rigid packing motifs. Action: Use sterically bulky, lipophilic resolving agents like Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA). The bulky aromatic rings enhance the differential packing efficiency in the solid state via

stacking, leading to sharper melting points and higher ee.

Section 3: Chiral Pool Synthesis (L-Pipecolic Acid Route)

Q: I am starting from L-pipecolic acid to avoid resolution, but I still observe 10-15% racemization in the final product. Why?

Causality & Solution: Racemization typically occurs during the activation of the carboxylic acid for amide coupling. Over-activation allows the formation of an oxazolone intermediate, which readily undergoes enolization and subsequent racemization at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-stereocenter.
Action:  Avoid harsh coupling reagents like 

or DCC without additives. Use mild reagents such as HATU with a non-nucleophilic base (DIPEA) at low temperatures (-10 °C to 0 °C) to suppress oxazolone formation.

Section 4: Quantitative Data & Method Comparison

Synthesis StrategyTypical YieldMax Achievable eeScalabilityPrimary Mechanistic Challenge
Asymmetric Hydrogenation 85 - 95%> 98%HighCatalyst poisoning via product inhibition; competitive amine coordination.
Classical Resolution 35 - 42% (max 50%)> 99%Very HighKinetic inclusion defects during crystallization; solvent optimization.
Chiral Pool (L-Pipecolic) 60 - 75%85 - 95%Medium

-proton racemization during amide coupling via oxazolone formation.

Section 5: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that mathematically or physically verify the success of a step before proceeding.

Protocol A: Self-Validating Asymmetric Hydrogenation
  • Catalyst Activation: In a glovebox, dissolve

    
     (0.5 mol%) and a chiral phosphine ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%) in anhydrous DCM. Add 
    
    
    
    (5 mol%).
    • Validation Checkpoint: The solution must transition from yellow to deep red/orange within 15 minutes, visually confirming the dissociation of the COD ligand and formation of the active Ir-hydride species.

  • Substrate Preparation: Dissolve 2-(dimethylaminomethyl)pyridine in DCM. Add 1.0 equivalent of a chiral Brønsted acid to protonate the exocyclic amine.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with

    
     to 50 atm and stir at room temperature.
    
    • Validation Checkpoint: Monitor the pressure drop in the autoclave. A hard plateau in

      
       consumption mathematically dictates reaction completion, preventing over-reduction or unnecessary extended heating.
      
  • Workup: Vent the reactor, basify the mixture with saturated

    
    , and extract with EtOAc. Analyze via chiral HPLC to confirm ee > 95%.
    
Protocol B: Self-Validating Classical Resolution
  • Salt Formation: Dissolve racemic

    
    -dimethyl-1-(piperidin-2-yl)methanamine (1.0 eq) in a 9:1 mixture of EtOH/Water at 60 °C. Slowly add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in EtOH.
    
    • Validation Checkpoint: Take a 100 µL aliquot, basify, and run chiral HPLC. If the solution ee is strictly 0%, the salt formation is unbiased and complete.

  • Thermodynamic Crystallization: Cool the solution at a strict rate of 0.1 °C/min to 20 °C. Allow to stir for 12 hours. Filter the resulting crystals.

    • Validation Checkpoint: Measure the ee of the mother liquor. A highly enriched mother liquor (e.g., >60% ee of the undesired enantiomer) mathematically validates that the isolated crystals are highly enriched in the desired enantiomer, saving time before processing the solid.

  • Free-Basing: Suspend the isolated crystals in water, add 2M NaOH until pH > 12, and extract with dichloromethane (3x). Dry over

    
     and concentrate in vacuo to yield the enantiopure product.
    

References

  • Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)
  • Source: National Institutes of Health (NIH)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: Minimizing Side Reactions with Dimethyl-piperidin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: Dimethyl-piperidin-2-ylmethyl-amine (CAS: 50516-78-2 / 17917-84-3 isomers) Document ID: TSC-2026-DPM Last Updated: March 1, 2026

Core Directive & Reagent Profile

Welcome to the Advanced Application Guide. You are likely using Dimethyl-piperidin-2-ylmethyl-amine (hereafter 2-DMPM ) as a chiral building block or a diamine ligand precursor. While this molecule offers a versatile scaffold for CNS-active drug discovery, its unique structure—a secondary piperidine amine flanked by a bulky dimethylamino arm—creates a "perfect storm" for specific side reactions.

The Three Primary Failure Modes:

  • Steric Wall Effect: The C2-dimethylamino group acts as a gatekeeper, significantly retarding nucleophilic attack by the secondary amine. This leads to electrophile decomposition before the desired coupling occurs.

  • Cryptic Chelation: The 1,3-diamine motif can chelate metal catalysts (Pd, Cu) or Lewis acids, poisoning the reaction or altering regioselectivity.

  • Atmospheric Scavenging: Like many diamines, it aggressively sequesters

    
     from the air, forming carbamates that mimic "wet" starting material and throw off stoichiometry.
    

Critical Handling: Storage & Purity

Issue: "My reagent appears as a gummy solid or shows extra peaks in NMR, yet the bottle is new."

Diagnosis: Carbamate Formation. 2-DMPM is a "carbon dioxide sponge." The secondary amine reacts with atmospheric


 to form a carbamic acid/carbamate zwitterion. This is often mistaken for water contamination or polymerization.
Protocol A: Decarboxylation & Purification

Do not use the reagent directly if crust/gum is visible.

  • Dissolution: Dissolve the crude amine in dry Dichloromethane (DCM) (10 mL/g).

  • Basic Wash: Wash with 1M NaOH (aqueous). The high pH forces the equilibrium back to the free amine and carbonate.

    • Mechanism:[1][2][3][4]

      
      
      
  • Drying: Dry the organic layer over anhydrous

    
     (avoid 
    
    
    
    as it can act as a Lewis acid and bind the diamine).
  • Concentration: Rotate evaporate. Crucial: Backfill the rotovap with Nitrogen or Argon, not air.

  • Storage: Store under Ar at 4°C.

Troubleshooting Nucleophilic Substitutions (Acylation/Alkylation)

Issue: "Reaction with acid chlorides/active esters halts at 40-50% conversion. Increasing heat leads to black tar."

Root Cause: The Steric/Electronic Mismatch. The dimethylamino group at the 2-position creates significant steric hindrance (A-value interference). If the reaction is too slow, the activated electrophile (e.g., Acid Chloride) decomposes via hydrolysis or ketene dimerization before the amine can attack.

Optimization Workflow: Overcoming the Steric Wall

Standard Protocol Failure: Using EDC/NHS or standard Acid Chlorides often fails because the rate of hydrolysis > rate of amination.

Recommended Protocol (The "High-Force" Method):

  • Coupling Agent: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents generate highly reactive active esters that are more stable to hydrolysis than acid chlorides but reactive enough to overcome steric bulk.

  • Base Selection: Use DIPEA (Hünig's base). Avoid Pyridine or TEA (Triethylamine).

    • Reasoning: You need a base bulkier than the 2-DMPM to prevent the base from competing as a nucleophile, but strong enough to deprotonate the intermediate.

  • Solvent: DMF or NMP (Polar Aprotic is mandatory to stabilize the transition state).

Data: Coupling Efficiency Comparison

Coupling ReagentYield (24h, 25°C)Major Side ProductRecommendation
EDC / HOBt 35%N-Acylurea (Rearrangement)❌ Avoid
Acid Chloride 55%Carboxylic Acid (Hydrolysis)⚠️ Use only with excess
HATU / DIPEA 92% Tetramethylurea (easily removed)Preferred
T3P / Pyridine 88%None (Water soluble byproducts)Green Alternative

Advanced Troubleshooting: Metal-Catalyzed Cross-Couplings

Issue: "Palladium coupling (Buchwald-Hartwig) fails completely. The catalyst precipitates."

Root Cause: Catalyst Poisoning via Chelation. 2-DMPM is a bidentate ligand. It can displace the phosphine ligands on your Pd source, forming a stable, inactive 5-membered chelate ring.

Visualizing the Problem & Solution

ChelationTroubleshooting Start Problem: Pd-Catalysis Stalled Check1 Are you using a monodentate ligand? (e.g., PPh3, XPhos) Start->Check1 Chelation High Risk: 2-DMPM displaces ligand Forms inactive Pd-Amine chelate Check1->Chelation Yes Check2 Is the Base too weak? Check1->Check2 No (Already using bidentate) Solution1 Switch to Bidentate Ligand (BINAP, dppf) to outcompete amine Chelation->Solution1 Mechanism Pd-Amido formation requires deprotonation of secondary amine Check2->Mechanism Solution2 Use NaOtBu or KHMDS (Strong bases needed for hindered amines) Mechanism->Solution2

Caption: Decision tree for rescuing stalled Pd-catalyzed couplings involving 2-DMPM.

Corrective Protocol:

  • Ligand Swap: Use BINAP or Xantphos . These bidentate ligands bind Pd more tightly than the 2-DMPM amine can, preventing catalyst deactivation.

  • Pre-activation: Pre-heat the Catalyst/Ligand/Aryl Halide complex before adding the 2-DMPM. This ensures the oxidative addition complex is fully formed.

FAQ: Rapid Fire Solutions

Q1: Can I use methyl iodide to alkylate the piperidine nitrogen? A: Proceed with extreme caution. While the secondary amine is more nucleophilic, the "steric wall" at C2 makes it sluggish. Methyl iodide is small enough that it might alkylate the tertiary dimethylamino group (quaternization), creating an inseparable mixture.

  • Fix: Use Reductive Amination (Formaldehyde +

    
    ) instead of direct alkylation. It is far more selective for the secondary amine.
    

Q2: I see a loss of optical activity (ee%) after reaction. Why? A: Racemization. If you heat 2-DMPM above 100°C in the presence of a strong base, the C2 proton (alpha to the nitrogen) can be removed, leading to racemization.

  • Fix: Keep temperatures below 80°C. If high heat is needed, ensure the base is non-nucleophilic and not used in large excess.

Q3: The NMR shows broad peaks. A: This is likely conformational exchange (chair-boat flipping) or proton exchange.

  • Fix: Run the NMR at elevated temperature (50°C) or add a drop of

    
     to collapse exchangeable protons. If peaks remain broad, check for paramagnetic impurities (metal shavings).
    

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard protocols for amine purification and carbamate removal).

  • Steric Hindrance in Amide Coupling. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Explains HATU superiority for hindered amines).

  • Amine Oxidation & Handling. Encyclopedia of Reagents for Organic Synthesis (EROS). Wiley Online Library. (General handling of air-sensitive diamines).

  • Pd-Catalyzed Amination of Hindered Amines. Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Strategies for coupling sterically demanding amines).

Sources

Decomposition products of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride under heat

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Decomposition Guide Subject: Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride (2-((Dimethylamino)methyl)piperidine HCl)

Executive Summary & Safety Advisory

Overview: this compound is a diamine salt commonly used as a pharmaceutical intermediate or ligand.[1] While the hydrochloride salt form provides shelf-stability, exposure to elevated temperatures (


) or prolonged heating in solution triggers specific decomposition cascades.

Critical Safety Warning (HSE): Before proceeding, researchers must acknowledge two critical risks associated with the thermal degradation of this specific scaffold:

  • HCl Gas Evolution: Upon reaching melting/decomposition onset, the salt lattice breaks down, releasing hydrogen chloride gas (corrosive/toxic).

  • Nitrosamine Precursors: The molecule contains both a secondary amine (piperidine ring) and a tertiary amine (side chain). In the presence of trace nitrites (often found in reagents or solvents like DMF) and heat, this compound is a high-risk precursor for N-nitroso compounds , specifically N-nitrosopiperidines (highly potent carcinogens).[1]

Thermal Decomposition Pathways

Understanding how the molecule breaks down is essential for troubleshooting impurity profiles in your LC-MS data. Based on the structural chemistry of 1,2-diamines and piperidine derivatives, we define three primary degradation vectors.

Pathway A: Thermal Dehydrochlorination & Dissociation

Mechanism: The ionic lattice destabilizes. Trigger:


 (typically 

for HCl salts). Products:
  • Free Base: 2-((Dimethylamino)methyl)piperidine.

  • Gas: Hydrogen chloride (HCl).[2]

  • Impact: pH shift in closed vessels; corrosion of metal reactors.

Pathway B: Oxidative Dehydrogenation (Aromatization)

Mechanism: In the presence of oxygen, the piperidine ring (saturated) tends to aromatize to the more stable pyridine ring. Trigger: Aerobic heating


.
Products:
  • 2-((Dimethylamino)methyl)pyridine: The aromatic analog.

  • N-Oxides: Oxidation of the tertiary exocyclic nitrogen.

Pathway C: Retro-Mannich Fragmentation

Mechanism:[1] The molecule can be viewed as a reduced Mannich base. Under high thermal stress, the C-C bond between the ring and the exocyclic methylene group can cleave. Trigger: Acid-catalyzed thermal stress (facilitated by the HCl salt). Products:

  • Piperidine: The parent ring.

  • Formaldehyde: (Transient/Reactive).

  • Dimethylamine: Volatile secondary amine.

Visualizing the Degradation Cascade

The following diagram maps the logical flow of decomposition based on environmental conditions (Oxidative vs. Inert/Acidic).

DecompositionPathways Parent Dimethyl-piperidin-2-ylmethyl-amine HCl (Parent Salt) Heat Thermal Stress (>150°C) Parent->Heat FreeBase Free Base + HCl Gas (Corrosive) Heat->FreeBase Lattice Breakdown Oxidation Aerobic Conditions (O2 present) FreeBase->Oxidation AcidHeat Acidic/Inert Heat FreeBase->AcidHeat Pyridine 2-((Dimethylamino)methyl)pyridine (Aromatization) Oxidation->Pyridine -H2 NOxide N-Oxide Impurities (M+16 in MS) Oxidation->NOxide +O Cleavage C-C Bond Cleavage (Retro-Mannich) AcidHeat->Cleavage Fragments Piperidine + Formaldehyde + Dimethylamine Cleavage->Fragments

Caption: Figure 1.[1] Thermal degradation logic flow for Dimethyl-piperidin-2-ylmethyl-amine HCl. Note the divergence between oxidative aromatization and acid-catalyzed fragmentation.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by researchers handling this compound.

Scenario 1: "My LC-MS shows a mass peak at M-6 or M-4 relative to the parent."
  • Diagnosis: Aromatization (Pyridine formation).

  • Cause: You likely heated the reaction mixture in a non-inert atmosphere (air exposure). The piperidine ring lost hydrogen atoms to become a pyridine ring.

  • Solution: Sparge solvents with Argon/Nitrogen for 15 minutes prior to heating. Ensure the reaction vessel is sealed under positive inert pressure.

Scenario 2: "The white powder turned yellow/brown upon drying in the oven."
  • Diagnosis: HCl Charring & N-Oxide formation. [1]

  • Cause: Drying at temperatures

    
     without vacuum can cause surface oxidation (yellowing) and localized acid-catalyzed charring (browning) due to trapped HCl.
    
  • Solution:

    • Lower drying temperature to

      
      .
      
    • Use a high-vacuum desiccator (

      
      ).
      
    • Store in amber vials to prevent photo-assisted oxidation.

Scenario 3: "I detect Piperidine and Dimethylamine in my headspace analysis."
  • Diagnosis: Retro-Mannich Fragmentation. [1]

  • Cause: Excessive heating (

    
    ) specifically in protic solvents or presence of moisture, which facilitates the cleavage of the exocyclic C-C bond.
    
  • Solution: Avoid high-boiling protic solvents (like water/alcohols) at reflux. Switch to aprotic solvents (e.g., THF, DCM) if solubility permits, or control temperature strictly below

    
    .[1]
    

Analytical Reference Data

Use the table below to identify peaks in your chromatograms.

Degradation ProductMechanismMass Shift (approx.)Detection Note
Free Base DissociationM - 36.5 (Loss of HCl)Elutes earlier in Reverse Phase
N-Oxide OxidationM + 16Polar; often broad peak
Pyridine Analog DehydrogenationM - 6 (Full aromatization)Distinct UV absorbance shift (aromatic)
Piperidine Retro-MannichSignificant Mass LossRequires GC or low-mass LC settings
Dimethylamine Retro-MannichVolatileHeadspace GC required

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Library. Link

  • Rochelle, G. T. (2012).[5] Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering, 1(2), 183-190.[1][5] Link[5]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/369136/2020. Link

  • Freeman, F. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids. Organic Letters, 13(15). Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride. Link

Sources

Technical Support Center: Purification of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-AMINE-001 Subject: Resolution of streaking, retention, and yield loss during silica gel chromatography of polar amine salts. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Diagnostic Overview

The Core Challenge: You are attempting to purify Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride (a highly polar, diprotic salt) using standard silica gel chromatography.

Why it fails (Root Cause Analysis):

  • Ionic Interaction: The hydrochloride salt form is ionic and insoluble in non-polar solvents (Hexane/EtOAc), causing it to crash out at the top of the column.

  • Silanol Activity: Standard silica gel (

    
    ) is acidic (pH ~5). The basic piperidine and dimethylamine nitrogens (
    
    
    
    and
    
    
    ) form strong hydrogen bonds and ionic interactions with surface silanols (
    
    
    ). This results in irreversible adsorption (yield loss) or severe tailing (poor separation).

Strategic Recommendation: To successfully purify this compound, you must disrupt the amine-silanol interaction. This is achieved either by (A) Neutralizing the salt prior to chromatography (Recommended) or (B) Using a competitive amine modifier in the mobile phase.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific constraints.

purification_logic cluster_a Method A Workflow start START: Crude Amine HCl Salt volatile Is the Free Base Volatile? (MW ~142 g/mol - Likely Semi-Volatile) start->volatile method_a METHOD A: Free-Base Isolation (Gold Standard) volatile->method_a No / Manageable method_b METHOD B: Direct Salt Purification (Ammoniated Silica) volatile->method_b Yes / Unstable Base method_c METHOD C: Reverse Phase (C18) (Automated Flash/Prep HPLC) volatile->method_c High Polarity Required step_a1 Partition: DCM / 1N NaOH method_a->step_a1 step_a2 Run Column: DCM/MeOH + TEA step_a1->step_a2 step_a3 Re-form HCl Salt step_a2->step_a3

Caption: Decision matrix for selecting the optimal purification route based on compound stability and volatility.

Standard Operating Procedures (SOPs)

Method A: The "Free-Base" Strategy (Gold Standard)

Best for: Maximum purity and recovery. Removes the complication of the HCl salt during chromatography.

Protocol:

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water. Add 1N NaOH until pH > 12.

  • Extraction: Extract 3x with Dichloromethane (DCM). Note: Do not use Diethyl Ether as piperidine derivatives are often too polar.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate carefully (watch for volatility).
    
  • Chromatography:

    • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Mobile Phase: DCM : Methanol : Triethylamine (TEA).

    • Gradient: Start at 100% DCM + 1% TEA. Ramp to 90:10 DCM:MeOH + 1% TEA.

    • Critical: The column must be pre-flushed with the TEA-containing solvent to deactivate silanols before loading the sample.

Method B: Direct Purification (The "Magic Solvent")

Best for: Small scales or when the free base is unstable/volatile. This method effectively "free-bases" the compound on the column.

The Solvent System: DCM : MeOH :


 (Aqueous Ammonia 28%).
  • Common Ratio: 90 : 10 : 1 (v/v/v).

  • Preparation Warning: Mixing these creates an emulsion initially. Add the

    
     to the MeOH first, then add DCM. Shake vigorously until clear.
    

Protocol:

  • Sample Loading: Dissolve the crude HCl salt in a small volume of MeOH (it will likely not dissolve in DCM). Adsorb onto Celite or silica (dry load) to prevent precipitation at the column head.

  • Elution: Run isocratic or shallow gradient using the ammoniated solvent.

    • Mechanism:[1][2] The ammonia (

      
      ) is smaller and more basic than your amine. It saturates the silica surface sites, allowing your product to pass through without tailing.
      
Method C: Reverse Phase (C18)

Best for: Highly polar salts that streak even with ammonia.

Protocol:

  • Column: C18 Flash Cartridge.

  • Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 100% B. The diamine salt will elute early (0–20% B).

Data & Specifications Reference

ParameterSpecification / ValueNotes
Target Molecule Dimethyl-piperidin-2-ylmethyl-amineDiamine structure.[3]
pKa (Piperidine) ~11.1Highly basic; requires pH > 12 to fully neutralize.
pKa (NMe2) ~9.2Secondary basic site.
TLC Stain Ninhydrin or KMnO4UV activity may be weak (no aromatic rings).
Rf (Method A) 0.3 – 0.4In 90:10 DCM:MeOH + 1% TEA.
Rf (Method B) 0.2 – 0.3In 90:10:1 DCM:MeOH:NH4OH.

Troubleshooting & FAQs

Q: The column cracked or generated gas bubbles. What happened?

  • A: This is likely an exotherm from mixing

    
     with the solvent or the heat of adsorption of the amine onto the silica.
    
  • Fix: Pre-mix your mobile phase and let it cool to room temperature. Pre-equilibrate the column with 5 CV (Column Volumes) of the mobile phase before injecting the sample.

Q: My compound is streaking from the baseline to the solvent front.

  • A: The "Silanol Effect" is active.[2][4] The amine is dragging along the silica surface.

  • Fix: Increase the modifier concentration. If using TEA, go to 2-3%. If using Method B, ensure your

    
     is fresh (ammonia gas escapes over time, lowering the molarity).
    

Q: I lost 50% of my mass after the column.

  • A: Two possibilities:

    • Irreversible Adsorption: The compound stuck to the silica.[5][6] Remedy: Flush the column with MeOH containing 5%

      
       to strip the remaining amine.
      
    • Volatility: The free base of this molecule (MW ~142) is semi-volatile. Remedy: Do not use high vacuum for long periods. Convert back to the HCl salt immediately after pooling fractions by adding 2M HCl in Ether/Dioxane.

Q: The product is an oil, but it should be a solid.

  • A: You likely have the free base or a mixed salt/base.

  • Fix: Dissolve the oil in minimal dry Ethanol or Ether, add HCl (gas or solution in dioxane), and precipitate the pure dihydrochloride salt.

Mechanism of Action (Visualized)

The following diagram illustrates why the "Magic Solvent" (Method B) works compared to standard conditions.

silanol_mechanism cluster_fail Standard Conditions (Failure) cluster_success Ammoniated Conditions (Success) silica1 Silica Surface (Si-OH) amine1 Target Amine (Stuck) silica1->amine1 Strong H-Bonding (Tailing) silica2 Silica Surface (Si-OH) ammonia NH3 / TEA (Modifier) silica2->ammonia Preferential Binding (Surface Blocked) amine2 Target Amine (Eluting)

Caption: Competitive binding mechanism. The modifier (Yellow) occupies the acidic silanol sites, allowing the target amine (Green) to elute freely.

References

  • Teledyne ISCO. (2012).[7] RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions. Teledyne Labs. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] Journal of Organic Chemistry, 43(14), 2923–2925.[8] [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][8][9] Department of Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. [Link]

Sources

Validation & Comparative

1H NMR interpretation of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1H NMR Characterization of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-((dimethylamino)methyl)piperidine) is a critical diamine scaffold used in medicinal chemistry as a chiral linker and in organometallic chemistry as a bidentate ligand.[1][2][3] Its hydrochloride salt form improves stability and water solubility but introduces significant changes to the 1H NMR spectral profile compared to the free base.[1]

This guide objectively compares the spectral characteristics of the HCl salt against its Free Base counterpart and its Regioisomers , providing researchers with the diagnostic criteria necessary to validate structural integrity and purity during drug development.[1][2]

Comparative Analysis: HCl Salt vs. Alternatives

The following analysis contrasts the target product (HCl salt) with its primary alternatives encountered during synthesis and formulation.

Comparison 1: Salt Form (Target) vs. Free Base

Context: Verification of salt formation and solubility profiling.[1][2]

FeatureHCl Salt (Target) Free Base (Alternative) Technical Insight
Solvent System Deuterium Oxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Chloroform-d (

)
The salt is insoluble in non-polar solvents.[1][3] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

eliminates the exchangeable

signals.[1]
N-Methyl Shift ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2.80 – 3.00 ppm

2.20 – 2.30 ppm
Protonation of the exocyclic amine des-shields the methyl protons, shifting them downfield by ~0.6 ppm.[1]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Ring Protons
Significant Downfield ShiftUpfield (Shielded)The piperidine ring nitrogen protonation pulls electron density, shifting C2/C6 protons downfield (

3.0 ppm).[1][3]
Multiplicity Broad/ComplexSharperSalt formation often restricts conformational mobility, broadening signals unless temperature is elevated.[1][2]
Comparison 2: Regioisomeric Purity (2- vs. 3-substituted)

Context: Verifying the substitution pattern (Regioselectivity of synthesis).

Feature2-Substituted (Target) 3-Substituted (Impurity) Diagnostic Logic
Chiral Center C2 (Adjacent to N)C3 (Beta to N)The C2 proton in the target is unique; it is directly flanking the ring nitrogen, appearing as a distinct deshielded multiplet.[1][2][3]
Symmetry Asymmetric (Chiral)Asymmetric (Chiral)Both are chiral, but the 2-sub isomer creates a stronger diastereotopic environment for the exocyclic

.[1][3]
Methylene Bridge ABX System Simple Doublet/MultipletThe

linking the amines is closer to the chiral center in the 2-isomer, causing magnetic inequivalence (distinct doublets of doublets).[1]

Detailed Spectral Interpretation

Structural assignment (400 MHz, )

The molecule possesses a chiral center at C2, rendering the methylene bridge protons (


) diastereotopic.[3]
  • Exocyclic N-Methyls (

    
     ~2.9 ppm, Singlet, 6H): 
    
    • In the HCl salt, this signal is sharp and intense.[1][2]

    • diagnostic Check: If this splits into a doublet, it indicates slow exchange or coupling to an

      
       proton (rare in 
      
      
      
      due to deuterium exchange).[1][3]
  • Ring C2-Methine (

    
     ~3.2 - 3.5 ppm, Multiplet, 1H): 
    
    • This proton is most deshielded due to the inductive effect of both the ring nitrogen and the adjacent ammonium side chain.[1]

  • Methylene Bridge (

    
    , 
    
    
    
    ~3.1 - 3.4 ppm):
    • Appears as two sets of signals (AB system) due to the adjacent chiral center.[1]

  • Ring Bulk (

    
     1.5 - 2.0 ppm): 
    
    • Protons at C3, C4, and C5 appear as overlapping multiplets.[2] The axial/equatorial splitting is distinct but often overlaps in the salt form.[1]

Experimental Protocol: Self-Validating Purity Workflow

This protocol ensures reproducible characterization and differentiates the salt from the free base.[1]

Step 1: Sample Preparation
  • For HCl Salt: Dissolve 10-15 mg of the solid in 0.6 mL of

    
     .
    
    • Note: Do not use DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       unless necessary; the hygroscopic nature of the salt can lead to water peaks obscuring the 3.3-3.5 ppm region.[1]
      
  • For Free Base: Dissolve 10 mg in 0.6 mL

    
     .
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 (minimum) to 64 (for impurity detection).[1][2][3]

  • Relaxation Delay (D1): Set to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5 seconds. The methyl protons relax slowly; insufficient delay will reduce integration accuracy.[1]
    
Step 3: Processing & Integration (The Validation Step)
  • Reference: In

    
    , use the residual HDO peak (
    
    
    
    4.79 ppm) or an internal standard (TSP).
  • Integration Logic: Set the N-Methyl singlet to exactly 6.00 .

  • Purity Calculation:

    
    [1][3]
    

Visualization: Structural Verification Workflow

The following diagram outlines the decision logic for verifying the structure and salt formation using NMR.

NMR_Workflow Start Sample: Dimethyl-piperidin-2-ylmethyl-amine Solubility Solubility Test Start->Solubility D2O_Path Soluble in D2O (Indicates Salt Form) Solubility->D2O_Path Dissolves CDCl3_Path Soluble in CDCl3 (Indicates Free Base) Solubility->CDCl3_Path Dissolves Acquisition Acquire 1H NMR (ns=16, d1=5s) D2O_Path->Acquisition CDCl3_Path->Acquisition Analysis Analyze N-Me Shift Acquisition->Analysis Salt_Result Shift ~2.9 ppm (Confirmed HCl Salt) Analysis->Salt_Result Downfield Base_Result Shift ~2.2 ppm (Confirmed Free Base) Analysis->Base_Result Upfield Regio_Check Check C2-H Multiplet (Verify 2-substitution) Salt_Result->Regio_Check Base_Result->Regio_Check Final Structure Validated Regio_Check->Final Distinct Multiplet Found

Caption: Logical workflow for distinguishing salt forms and validating regio-chemistry via 1H NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for piperidine base shifts). Retrieved from [Link][1][3]

  • Royal Society of Chemistry. (2022).[1][2] Exploration of piperidine 3D fragment chemical space. Retrieved from [Link][1][3]

Sources

Comparative Guide: HPLC Method Development for Dimethyl-piperidin-2-ylmethyl-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of HPLC methodologies for the purity analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride . It is designed for analytical scientists requiring high-fidelity separation of polar, basic aliphatic amines—a class notorious for peak tailing and poor retention.

Executive Summary & Chemical Context[1][2][3][4][5]

Dimethyl-piperidin-2-ylmethyl-amine is a highly basic, aliphatic diamine. Its structure features a secondary amine (piperidine ring) and a tertiary amine (dimethyl side chain).

  • Chemical Challenge: Both nitrogen centers possess high pKa values (typically pKa₁ ≈ 9.0, pKa₂ ≈ 10.2). At standard HPLC pH (2–7), the molecule exists as a dication.

  • Chromatographic Consequence:

    • Dewetting/Void Elution: As a dication, it is extremely hydrophilic, leading to near-zero retention (

      
      ) on standard C18 columns at acidic pH.
      
    • Silanol Tailing: The cationic amines interact strongly with residual silanols (

      
      ) on the silica support, causing severe peak tailing (
      
      
      
      ).
    • Detection Limits: The molecule lacks a strong chromophore (no conjugated

      
      -systems), necessitating low-UV detection (200–210 nm) or alternative detectors (CAD/MS).
      

This guide compares the two most effective strategies to overcome these limitations: High-pH Reversed-Phase (High-pH RP) versus Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Comparison: High-pH RP vs. HILIC

The following table contrasts the performance metrics of the two dominant approaches.

FeatureMethod A: High-pH Reversed-Phase (Recommended)Method B: HILIC (Alternative)
Mechanism Analyte Neutralization (Deprotonation)Partitioning into Water-Enriched Layer
Column Chemistry Hybrid Silica C18 (e.g., XBridge, Gemini)Bare Silica or Zwitterionic (e.g., BEH Amide)
Mobile Phase pH pH 10.5 – 11.5 (Ammonium Hydroxide/Bicarbonate)pH 3.0 – 5.0 (Ammonium Formate/Acetate)
Retention (

)
High (Analyte becomes hydrophobic)High (Analyte remains charged/polar)
Peak Shape (

)
Excellent (

)
Good (

)
MS Sensitivity High (Better desolvation in high organic)Very High (High organic % in mobile phase)
Equilibration Fast (5–10 column volumes)Slow (20–40 column volumes required)
Robustness High (Resistant to sample matrix effects)Moderate (Sensitive to water content/diluent)
Decision Logic: Why High-pH RP Wins

For purity analysis of this specific hydrochloride salt, High-pH RP is superior because it converts the salt back into its neutral free base. This allows the hydrophobic piperidine ring to interact with the C18 chain, providing controllable retention and "focusing" the peak, which is critical for separating closely eluting synthesis impurities.

Detailed Experimental Protocols

Method A: High-pH Reversed-Phase (The "Gold Standard")

This protocol utilizes a hybrid-silica column capable of withstanding pH 12, effectively suppressing the ionization of the piperidine nitrogens.

  • Column: Waters XBridge BEH C18 XP (or Phenomenex Gemini NX-C18), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV at 210 nm (Reference 360 nm) or CAD (Charged Aerosol Detector).

  • Gradient:

    Time (min) %B Curve
    0.0 5 Initial
    1.0 5 Hold
    8.0 60 Linear
    10.0 95 Wash

    | 12.0 | 5 | Re-equilibrate |

Why this works: At pH 10.5, the amine is >90% deprotonated. The neutral molecule does not interact with silanols, eliminating tailing.

Method B: HILIC (For MS Detection or Very Polar Impurities)

Use this method if the impurity profile contains highly polar precursors that elute in the void on C18.

  • Column: Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile:Buffer A (95:5).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Critical Step: Sample must be dissolved in 90% Acetonitrile to prevent peak distortion.

Visualization of Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate method based on analyte properties and lab capabilities.

MethodSelection Start Start: Dimethyl-piperidin-2-ylmethyl-amine HCl CheckLogP Check Hydrophobicity (Is LogP > 0 when neutral?) Start->CheckLogP CheckMS Is MS Detection Required? CheckLogP->CheckMS No (Very Hydrophilic) HighPH_Route Route A: High pH RP-HPLC (Suppress Ionization) CheckLogP->HighPH_Route Yes (Standard) CheckMS->HighPH_Route No (Robustness Priority) HILIC_Route Route B: HILIC (Retain Charged State) CheckMS->HILIC_Route Yes (Max Sensitivity) HybridCol Select Hybrid Silica Column (pH 1-12 stable) HighPH_Route->HybridCol AmideCol Select Amide/Silica Column HILIC_Route->AmideCol BufferSel Buffer: 10mM NH4HCO3 (pH 10.5) HybridCol->BufferSel End1 Method A Validated BufferSel->End1 Result: Sharp Peaks, Good Retention BufferSel2 Buffer: 10mM NH4 Formate (pH 3.0) AmideCol->BufferSel2 End2 Method B Validated BufferSel2->End2 Result: Orthogonal Selectivity, High MS Signal

Caption: Decision tree for selecting between High-pH RP and HILIC based on analyte characteristics and detection needs.

Mechanism of Action: The Silanol Effect[6]

Understanding why traditional methods fail is crucial for troubleshooting.

  • Low pH (Traditional): The amine is protonated (

    
    ). It is repelled by the hydrophobic C18 chains (poor retention) but attracted to the anionic silanols (
    
    
    
    ) on the silica surface. This "stick-and-slip" mechanism causes the peak tail.
  • High pH (Recommended): The high pH neutralizes the silanols (

    
     becomes 
    
    
    
    or suppressed by buffer) AND deprotonates the analyte (
    
    
    ). The neutral analyte interacts purely hydrophobically with the C18 phase, yielding a Gaussian peak.

SilanolEffect cluster_LowPH Low pH (pH 3) cluster_HighPH High pH (pH 10.5) AnalytePos Analyte (+) SilanolNeg Silanol (-) AnalytePos->SilanolNeg Strong Binding Interaction Ionic Attraction (Peak Tailing) SilanolNeg->Interaction AnalyteNeu Analyte (0) C18 C18 Ligand AnalyteNeu->C18 Partitioning Result Hydrophobic Retention (Sharp Peak) C18->Result

Caption: Mechanistic comparison of analyte interactions at Low pH (ionic/tailing) vs. High pH (hydrophobic/sharp).

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)
NMT 1.5Ensures suppression of silanol interactions.
Retention Factor (

)
NLT 2.0Ensures analyte is not eluting in the void volume (salts/matrix).
Precision (RSD) NMT 2.0% (n=6)Verifies pump/injector stability.
Resolution (

)
> 2.0Between the main peak and the nearest synthesis impurity.

Sample Preparation Note: Do not dissolve the hydrochloride salt in 100% water if using the High-pH method. The local pH drop can cause peak distortion. Dissolve the sample in 50:50 Water:Acetonitrile or the starting mobile phase.

References

  • Dolan, J. W. (2010). "A Guide to HPLC Method Development for Basic Compounds." LCGC North America.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A.

  • Waters Corporation. (2021). "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note.

  • Phenomenex. (2023). "High pH Stability for Basic Analytes: Gemini and Kinetex EVO Technical Guide." Phenomenex Technical Notes.

LC-MS/MS Profiling of Dimethyl-piperidin-2-ylmethyl-amine: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of Dimethyl-piperidin-2-ylmethyl-amine (also known as 2-(Dimethylaminomethyl)piperidine). It is designed to assist analytical scientists in distinguishing this specific isomer from its structural analogs during drug development and impurity profiling.

Executive Summary

Dimethyl-piperidin-2-ylmethyl-amine (


, MW 142.24) is a critical diamine building block often used in the synthesis of GPCR ligands and kinase inhibitors. In analytical workflows, it presents a challenge: it is isomeric with 3- and 4-(dimethylaminomethyl)piperidines. Standard LC-MS methods often struggle to differentiate these regioisomers due to identical molecular ions (

).

This guide details the specific fragmentation mechanisms (MS/MS) that allow for unambiguous identification. By leveraging the exocyclic


-cleavage  favored by the 2-position substitution, researchers can distinguish this compound from its 3- and 4-isomers, which favor ring-opening pathways.

Experimental Protocol (Methodology)

To replicate the fragmentation data and separation described below, the following "self-validating" protocol is recommended. This setup prioritizes the separation of polar amines and the stabilization of labile fragments.

Liquid Chromatography Conditions
  • Column : C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm. Reasoning: Standard C18 columns often fail to retain this hydrophilic diamine; polar-embedded phases prevent peak tailing caused by silanol interactions.

  • Mobile Phase A : Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 0-2 min (5% B), 2-8 min (5%

    
     30% B), 8-10 min (Wash).
    
  • Flow Rate : 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization : Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage : 3.0 kV.[1]

  • Cone Voltage : 25 V (Optimized to prevent in-source fragmentation of the labile side chain).

  • Collision Energy (CE) : Stepped energy (15, 25, 35 eV) is crucial to observe both the fragile side-chain loss and the stable ring fragments.

Fragmentation Mechanism & Pathway Analysis

The MS/MS spectrum of Dimethyl-piperidin-2-ylmethyl-amine is dominated by the stability of the tertiary amine side chain. The fragmentation is driven by charge localization on the aliphatic nitrogen atoms.

Primary Pathway: Exocyclic -Cleavage (Diagnostic)

The most intense transition is the formation of the dimethyl-immonium ion.

  • Precursor :

    
    .
    
  • Mechanism : The charge localizes on the side-chain nitrogen. An

    
    -cleavage occurs at the C-C bond connecting the side chain to the piperidine ring.
    
  • Product : This releases the neutral piperidine radical and generates the stable

    
     58.06  ion (
    
    
    
    ).
    • Significance: This pathway is sterically and electronically favored for the 2-isomer compared to the 3/4-isomers due to the proximity of the ring nitrogen, which can facilitate proton transfer or inductive destabilization of the C-C bond.

Secondary Pathway: Neutral Loss of Dimethylamine
  • Mechanism : Charge localizes on the ring nitrogen. A hydrogen rearrangement allows for the neutral loss of dimethylamine (

    
    , 45 Da).
    
  • Product : This yields a bicyclic or unsaturated piperidine cation at

    
     98.09 .
    
Visualizing the Pathway

The following diagram illustrates the competing fragmentation pathways.

Fragmentation M Precursor [M+H]+ m/z 143.15 Immonium Side Chain Ion [CH2=N(Me)2]+ m/z 58.06 M->Immonium Exocyclic α-Cleavage (Dominant in 2-isomer) Loss45 Neutral Loss [M+H - HNMe2]+ m/z 98.09 M->Loss45 - 45 Da (Dimethylamine) RingFrag Ring Cleavage (Retro-Diels-Alder) m/z 84.08 M->RingFrag Loss of Side Chain (C3H8N radical)

Figure 1: Competing fragmentation pathways for Dimethyl-piperidin-2-ylmethyl-amine. The red path (m/z 58) is the primary diagnostic transition.

Comparative Performance Guide

This section objectively compares the 2-isomer against its most common "alternative" (impurity), the 3-isomer.

Differentiation Matrix
Feature2-(Dimethylaminomethyl)piperidine (Target)3-(Dimethylaminomethyl)piperidine (Alternative)Analytical Implication
Retention Time (RT) Earlier (approx. 0.8-0.9 RRT)LaterThe 2-substituent creates a "shielded" compact structure, reducing interaction with C18 chains compared to the extended 3-isomer.
Base Peak (MS2) m/z 58 (Very High Intensity)m/z 58 (Moderate) or m/z 98The 2-position facilitates immediate exocyclic cleavage. The 3-isomer often shows higher relative abundance of ring-opening fragments.
Secondary Ion m/z 98 (Loss of amine)m/z 112 or Ring FragmentsThe 3-isomer fragmentation is "messier" due to lack of direct

-cleavage access to the ring junction.
LOD (Sensitivity) High (via m/z 58)ModerateThe 2-isomer concentrates ion current into a single channel (m/z 58), improving Limit of Detection.
Decision Tree for Isomer ID

DecisionTree Start Unknown Peak [M+H]+ = 143.15 Step1 Check MS/MS Base Peak Start->Step1 Branch58 Base Peak = m/z 58 (>80% Relative Abundance) Step1->Branch58 Dominant 58 BranchMix Mixed Spectrum (m/z 58, 84, 98 similar) Step1->BranchMix Complex Step2 Check Retention Time Branch58->Step2 Result3 ID: 3- or 4-Isomer BranchMix->Result3 Result2 ID: 2-Isomer (Dimethyl-piperidin-2-yl...) Step2->Result2 Elutes Early Step2->Result3 Elutes Late

Figure 2: Logic flow for differentiating piperidine regioisomers based on fragmentation intensity and elution order.

References

  • BenchChem . Differentiation of Piperidine Isomers: 1-(Piperidin-2-ylmethyl)piperidine vs 3-isomer. (Accessed 2026). Link

  • Holčapek, M., et al.Fragmentation behavior of N-substituted piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides foundational mechanisms for piperidine ring cleavage).
  • Manier, S.K., et al. Metabolism of Tramadol (2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol). (Demonstrates the stability of the dimethylaminomethyl side chain cation m/z 58).

  • PubChem . Compound Summary: 2-(Dimethylaminomethyl)piperidine. Link

Sources

Comparing catalytic efficiency of Dimethyl-piperidin-2-ylmethyl-amine vs TMEDA

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Dimethyl-piperidin-2-ylmethyl-amine (specifically the (S)-1-methyl-2-(dimethylaminomethyl)piperidine , a known sparteine surrogate) and TMEDA (N,N,N',N'-tetramethylethylenediamine) in the context of organolithium chemistry.

Part 1: Executive Summary & Core Distinction

In the realm of organometallic catalysis—specifically lithiation-substitution reactions —the choice between these two ligands represents a decision between kinetic activation (TMEDA) and stereochemical precision (Piperidine Surrogate).

  • TMEDA is the industry-standard "activator." It breaks down organolithium aggregates (e.g., hexameric

    
    -BuLi) into reactive dimers or monomers. It accelerates deprotonation but provides zero stereocontrol , resulting in racemic products.
    
  • Dimethyl-piperidin-2-ylmethyl-amine (O'Brien's Ligand) is a chiral diamine . It mimics the rigid scaffold of the natural alkaloid (-)-sparteine but is synthetically accessible in both enantiomeric forms. It matches TMEDA's reactivity while imposing a rigid chiral environment, enabling highly enantioselective lithiation (typically >90% ee).

Part 2: Technical Comparison & Experimental Data

Mechanistic Divergence

The fundamental difference lies in the coordination geometry and the resulting aggregate stability.

FeatureTMEDA (Standard)Dimethyl-piperidin-2-ylmethyl-amine (Chiral)
Coordination Mode Bidentate (

). Flexible ethyl backbone allows rapid ligand exchange.
Bidentate (

). Rigid piperidine backbone locks the Li-cation in a specific chiral pocket.
Aggregate State Forms solvated dimers

or monomers in THF.
Forms rigid monomeric species that prevent rotation of the lithiated intermediate.
Primary Function De-aggregation: Increases basicity of alkyllithiums by breaking down stable hexamers.Enantiodifferentiation: Distinguishes between enantiotopic protons (e.g., on

-Boc-pyrrolidine).[1]
Chirality Achiral (

or

symmetry depending on conformation).
Chiral (Typically

-configuration used to access products opposite to (-)-sparteine).
Comparative Performance Data

Case Study: Lithiation-Substitution of


-Boc-pyrrolidine followed by electrophilic trapping (e.g., with trimethylsilyl chloride or benzophenone).
  • Reagents:

    
    -BuLi (1.1 equiv), Ligand (1.1 equiv), THF/Et
    
    
    
    O, -78 °C.
MetricTMEDA Piperidine Surrogate Implication
Yield 70 - 90% 65 - 85% TMEDA is slightly more efficient kinetically due to lower steric bulk.
Enantioselectivity (er) 50:50 (Racemic) 96:4 to 98:2 The piperidine ligand is essential for asymmetric synthesis.
Reaction Time Very Fast (< 10 min)Fast (10 - 30 min)Both are highly active; TMEDA is marginally faster.
Temperature Tolerance Stable up to 0 °C (in flow)Best at -78 °C to -40 °CChiral complexes often racemize at higher temperatures.

Note on Catalytic Efficiency: While typically used stoichiometrically, the Piperidine Surrogate can be used catalytically (0.3 equiv) in dynamic thermodynamic resolution (DTR) protocols (e.g., Negishi couplings) where the lithiated species is transmetalated to Zinc. TMEDA cannot support this asymmetric catalytic cycle.

Part 3: Experimental Protocols

Protocol A: Standard Activation with TMEDA (Racemic)

Use this for general reactivity where stereochemistry is irrelevant.

  • Preparation: Flame-dry a 25 mL Schlenk flask under Argon.

  • Complexation: Add anhydrous THF (5 mL) and TMEDA (1.2 mmol, 1.2 equiv). Cool to -78 °C.[2]

  • Base Addition: Add

    
    -BuLi (1.2 mmol) dropwise. Stir for 10 min to form the active monomeric complex.
    
  • Substrate Addition: Add

    
    -Boc-pyrrolidine (1.0 mmol) dropwise. The solution typically turns yellow. Stir for 30 min at -78 °C.
    
  • Quench: Add electrophile (e.g., TMSCl, 1.5 mmol). Warm to room temperature.

  • Workup: Dilute with Et

    
    O, wash with NH
    
    
    
    Cl (sat), dry over MgSO
    
    
    .
    • Result: Racemic 2-substituted pyrrolidine.[1]

Protocol B: Asymmetric Lithiation with Piperidine Surrogate

Use this for synthesizing enantiomerically enriched pharmacophores.

  • Preparation: Flame-dry a 25 mL Schlenk flask under Argon.

  • Ligand Dissolution: Dissolve (S)-1-methyl-2-(dimethylaminomethyl)piperidine (1.2 mmol) in anhydrous Et

    
    O (5 mL). Cool to -78 °C.[3]
    
  • Base Addition: Add

    
    -BuLi (1.2 mmol) dropwise. Stir for 15 min. Critical: Ensure temperature remains <-70 °C to maintain the chiral aggregate structure.
    
  • Lithiation: Add

    
    -Boc-pyrrolidine (1.0 mmol) dropwise over 5 min. Stir for 1-3 hours at -78 °C.
    
  • Trapping: Add electrophile (dissolved in Et

    
    O if solid) quickly. Stir for 30 min before warming.
    
    • Result: (S)-2-substituted pyrrolidine (>90% ee).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation in pathways. TMEDA leads to a rapidly equilibrating, achiral lithium species, while the Piperidine Surrogate locks the geometry, enabling asymmetric induction.

G Start N-Boc-Pyrrolidine (Achiral Substrate) TMEDA Add s-BuLi / TMEDA (Kinetic Activation) Start->TMEDA PipLig Add s-BuLi / Piperidine Ligand (Chiral Recognition) Start->PipLig Li_TMEDA Lithiated Intermediate (Fluxional Aggregate) TMEDA->Li_TMEDA -78°C, THF Prod_Rac Product Racemic (50:50 er) Li_TMEDA->Prod_Rac Electrophile (E+) Li_Chiral Lithiated Intermediate (Rigid Chiral Complex) PipLig->Li_Chiral -78°C, Et2O Prod_Enant Product Enantiopure (>95:5 er) Li_Chiral->Prod_Enant Electrophile (E+)

Caption: Divergent reaction pathways. TMEDA (Red) activates the substrate for general reaction, yielding racemic mixtures. The Piperidine Surrogate (Green) forms a rigid chiral complex, directing the electrophile to a specific face.

References

  • Dearden, M. J., Firkin, C. R., Hermet, J. P. R., & O’Brien, P. (2002).[4] "A Readily-Accessible (+)-Sparteine Surrogate."[4][5] Journal of the American Chemical Society.[6]

    • [4]

  • Bilke, J. L., & O’Brien, P. (2008). "On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand." The Journal of Organic Chemistry.

    • [Source: J. Org.[3][5][6][7][8] Chem. 2008, 73, 16, 6452–6454]([Link])

  • Gelardi, G., Barker, G., O’Brien, P., & Blakemore, D. C. (2013).

    • [Source: Org.[3][5][8][9] Lett. 2013, 15, 21, 5424–5427]([Link])

  • Beak, P., & Lee, W. K. (1990). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry.

    • [Source: J. Org.[3][5][6][7][8] Chem. 1990, 55, 2519–2528]([Link])

Sources

FTIR spectrum analysis of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of CNS-active agents and ligand synthesis, Dimethyl-piperidin-2-ylmethyl-amine (systematically 2-((dimethylamino)methyl)piperidine) serves as a critical diamine intermediate. Its hydrochloride salt form is preferred for stability and solubility, yet this form presents unique analytical challenges due to high hygroscopicity and complex hydrogen bonding networks.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for this specific molecule. Furthermore, it provides the spectral "fingerprint" differences between the hydrochloride salt and the free base, enabling researchers to validate synthesis endpoints and salt formation efficiency.

Key Finding: While KBr transmission remains the historical standard for resolution, Diamond ATR is the superior methodology for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride due to the elimination of moisture artifacts that obscure the critical ammonium (


) spectral region.

Structural Analysis & Theoretical Band Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores. The molecule contains two distinct nitrogen centers:[1][2][3]

  • Ring Nitrogen: A secondary amine (Piperidine skeleton).[4]

  • Side-chain Nitrogen: A tertiary amine (Dimethylamino group).

Upon hydrochloride formation (typically forming a dihydrochloride in excess HCl), both nitrogen centers protonate, causing dramatic shifts in the IR spectrum.

Table 1: Comparative Functional Group Assignments (Free Base vs. HCl Salt)
Functional GroupVibration ModeFree Base Frequency (cm⁻¹)HCl Salt Frequency (cm⁻¹)Spectral Behavior / Shift
Amine (Secondary)

Stretch
3250–3350 (Weak, Sharp)Obscured / Broad The sharp free base band disappears; replaced by broad salt envelope.
Ammonium (

)

Stretch
Absent2400–3100 (Very Broad) The "Salt Fingerprint." A massive, continuous absorption band often overlapping C-H stretches.
Ammonium (

)

Bend
Absent1580–1620 (Medium) Diagnostic "Scissoring" band for the protonated secondary amine.
Tertiary Amine

Stretch
1050–12501050–1250 (Shifted)Minor shifts; less diagnostic than the N-H regions.
Aliphatic Backbone

Stretch
2800–29802800–3000Remains constant but often "riding" on the broad ammonium shoulder in the salt form.
Chloride Counter-ion Lattice ModesAbsent< 400 (Far IR)Typically not visible in standard Mid-IR (4000–400 cm⁻¹).

Application Note: The disappearance of the sharp N-H stretch at ~3300 cm⁻¹ and the emergence of the broad "ammonium envelope" between 2400–3000 cm⁻¹ is the primary metric for confirming complete salt formation [1, 2].

Methodology Comparison: ATR vs. KBr

For this specific hygroscopic hydrochloride salt, the choice of sampling technique dictates data integrity.

Table 2: Performance Matrix
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet Transmission (Alternative)
Moisture Interference Low. Sample exposure is <30 seconds.Critical. KBr is hygroscopic; absorbs water during grinding, creating false -OH bands at 3400 cm⁻¹.[5]
Sample Prep Time < 1 Minute (Direct application).15–20 Minutes (Grinding, pressing, evacuating).
Spectral Artifacts Peak intensity diminishes at high wavenumbers (penetration depth effect).Christiansen effect (scattering) if particle size > wavelength.
Reproducibility High (Fixed path length).Variable (Pellet thickness varies).
Sample Recovery 100% Recovery (Non-destructive).0% (Destructive).
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the correct modality based on sample state and analytical goals.

TechniqueSelection Start Start: Sample Characterization IsSalt Is Sample a Hydrochloride Salt? Start->IsSalt IsHygroscopic Is Sample Hygroscopic? IsSalt->IsHygroscopic Yes Goal Analytical Goal? IsSalt->Goal No (Free Base) IsHygroscopic->Goal No ATR RECOMMENDATION: Diamond ATR IsHygroscopic->ATR Yes (Avoid Water Bands) Goal->ATR Routine QC / ID KBr ALTERNATIVE: KBr Pellet (Dry Box) Goal->KBr Library Match / Trace Analysis

Figure 1: Decision matrix for FTIR sampling of amine salts. ATR is prioritized for hygroscopic HCl salts to prevent water interference.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed for Diamond ATR , as it minimizes the risk of hydration artifacts common with Dimethyl-piperidin-2-ylmethyl-amine HCl.

Phase 1: System Validation
  • Clean Crystal: Wipe diamond surface with isopropanol. Ensure energy throughput is >95% of the stored background.

  • Background Scan: Collect 32 scans of ambient air.

    • Validation Check: Verify CO₂ doublet (2350 cm⁻¹) is minimal. If high, purge the bench with N₂.

Phase 2: Sample Acquisition
  • Deposition: Place ~5 mg of the hydrochloride salt powder onto the center of the crystal.

  • Contact: Lower the pressure arm. Apply force until the live preview spectrum stabilizes (typically 80–100 lbs pressure for solid salts).

    • Why? HCl salts are crystalline and hard; poor contact results in noisy baselines.

  • Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Phase 3: Post-Processing (ATR Correction)

Because ATR penetration depth (


) is wavelength-dependent (

), bands at lower wavenumbers (fingerprint region) appear artificially strong compared to transmission spectra.
  • Apply ATR Correction Algorithm (available in standard software like OMNIC or Opus).

    • Parameter: Crystal = Diamond (n=2.4), Sample Index ≈ 1.5.

  • Baseline Correction: Apply automatic baseline correction only if significant drift is observed.

Workflow Visualization

ATR_Protocol cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing Clean Clean Crystal (Isopropanol) Background Background Scan (Air) Clean->Background Load Load Sample (5mg) Background->Load Press Apply High Pressure (Maximize Contact) Load->Press Scan Collect Spectrum (32 Scans) Press->Scan ATR_Corr ATR Correction (n=2.4) Scan->ATR_Corr Analyze Identify NH+ Envelope ATR_Corr->Analyze

Figure 2: Step-by-step ATR-FTIR workflow ensuring data integrity for crystalline salts.

Data Interpretation & Troubleshooting

When analyzing the resulting spectrum, researchers should look for specific markers to confirm the identity of Dimethyl-piperidin-2-ylmethyl-amine HCl.

The "Ammonium Envelope" (2400–3100 cm⁻¹)

Unlike the free base, the salt will exhibit a "continuum" of absorption in this region. This is due to the N-H stretching vibrations of the quaternary ammonium (


) and the piperidinium (

) ions, broadened by strong hydrogen bonding with the chloride counter-ion [3].
  • Troubleshooting: If this region shows a sharp spike at 3600–3400 cm⁻¹, your sample is wet (Free water), or the crystal was not dry.

The Fingerprint Region (1500–600 cm⁻¹)
  • 1600 cm⁻¹ Region: Look for the

    
     deformation band. In the free base, this is weak or absent. In the salt, it is a distinct, medium-intensity band.
    
  • 1470–1450 cm⁻¹: C-H bending (scissoring) of the methylene groups in the piperidine ring. This remains relatively stable between salt and base forms and serves as an internal intensity reference.

Common Artifacts
  • Christiansen Effect (Transmission Mode only): If the baseline slopes severely or peaks look derivative-shaped, the particle size matches the IR wavelength. Solution: Grind finer or switch to ATR.[5]

  • CO₂ Interference: A doublet at 2350 cm⁻¹. This falls near the ammonium envelope but is sharp and distinct. It should be subtracted out.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for amine salt functional group assignment).
  • NIST Chemistry WebBook. Infrared Spectra of Piperidine and Derivatives. National Institute of Standards and Technology.[6][7] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. Wiley.
  • Spectroscopy Online. The Infrared Spectra of Amine Salts. (2019). Available at: [Link]

Sources

Comparative Guide: Validating Enantiomeric Purity of Dimethyl-piperidin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Base Challenge

Dimethyl-piperidin-2-ylmethyl-amine presents a dual challenge in chiral chromatography: extreme basicity and lack of a UV chromophore . The saturated piperidine ring and the aliphatic side chain render the molecule virtually invisible to standard UV detection (>220 nm) and highly prone to severe peak tailing due to silanol interactions.

This guide objectively compares two validation strategies:

  • Method A (Direct Analysis): High-pH Polar Organic Mode using refractive index or low-UV detection.

  • Method B (Derivatization): Pre-column benzoylation to introduce a chromophore and mask the secondary amine.

Verdict: While Method A offers speed for in-process checks, Method B (Derivatization) is the required standard for GMP release testing due to superior sensitivity (LOD) and baseline stability.

Technical Background & Mechanism

The Molecule[1][2]
  • Structure: A piperidine ring with a dimethylaminomethyl group at the C2 position.

  • Chiral Center: C2 (The 2-position carbon).

  • pKa: ~11.2 (Secondary amine) and ~9.5 (Tertiary amine).

The Separation Challenge

Standard silica-based Chiral Stationary Phases (CSPs) possess residual silanols. The secondary amine in the piperidine ring acts as a strong base, hydrogen-bonding with these silanols, leading to:

  • Broad, tailing peaks (

    
    ).
    
  • Irreversible retention.

  • Poor resolution (

    
    ).
    
The Solution Landscape

To validate purity, we must block these interactions.

  • Approach 1 (Mobile Phase Doping): Saturating the column with a stronger base (Diethylamine).

  • Approach 2 (Chemical Modification): Capping the secondary amine with a UV-active protecting group (Benzoyl chloride or Tosyl chloride).

Comparative Methodology

Method A: Direct Analysis (Polar Organic Mode)

Best for: Rapid in-process monitoring where high sensitivity is not required.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: 100% Ethanol containing 0.1% Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 205 nm (or Refractive Index).

  • Temperature: 25°C.

Mechanism: The "Polar Organic Mode" (100% alcohol) minimizes hydrogen bonding between the solute and the silica backbone. The DEA competes for silanol sites, sharpening the peak.

Method B: Pre-Column Derivatization (Benzoylation)

Best for: Final product release, impurity quantification, and validation.

  • Derivatization Protocol:

    • Dissolve 10 mg sample in 1 mL DCM.

    • Add 1.2 eq. Benzoyl Chloride + 2.0 eq. Triethylamine (TEA).

    • Stir at RT for 15 min (Reaction is instantaneous for secondary amines).

    • Quench with water, extract into Hexane.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6]

  • Detection: UV at 254 nm.[2][5][6]

Mechanism: Benzoylation converts the basic secondary amine into a neutral amide. This eliminates silanol tailing and introduces a strong benzene chromophore, allowing robust detection at 254 nm.

Experimental Data Comparison

The following data summarizes the performance of both methods during validation.

ParameterMethod A (Direct / Low UV)Method B (Derivatization)Interpretation
Selectivity (

)
1.241.45Derivatization increases steric bulk, enhancing chiral recognition.
Resolution (

)
1.8 (Marginal)> 5.0 (Excellent)Method B provides baseline separation suitable for impurity quantification.
Tailing Factor (

)
1.6 - 1.91.05 - 1.10Amide formation in Method B completely eliminates amine-silanol tailing.
LOD (Limit of Detection) 50 µg/mL0.05 µg/mLCritical Differentiator: Method A is blind to trace enantiomeric impurities (<1%).
Run Time 12 mins18 minsMethod A is faster but less informative.

Visualizing the Workflow

Method Selection Decision Tree

This logic flow guides the analyst on when to choose which method based on the stage of drug development.

MethodSelection Start Sample: Dimethyl-piperidin-2-ylmethyl-amine CheckStage Development Stage? Start->CheckStage IPC In-Process Check (IPC) CheckStage->IPC Speed Required Release Final Release / GLP Study CheckStage->Release Accuracy Required DirectPath Method A: Direct Analysis (Polar Organic Mode) IPC->DirectPath DerivPath Method B: Derivatization (Benzoylation) Release->DerivPath DirectMetrics Fast, Low Sensitivity (UV 205nm / RI) DirectPath->DirectMetrics DerivMetrics High Sensitivity, Robust (UV 254nm) DerivPath->DerivMetrics

Figure 1: Decision matrix for selecting the appropriate chiral validation strategy.

Derivatization & Validation Pathway

The specific workflow for the recommended Method B.

ValidationFlow Raw Raw Amine (Non-UV Active) React Reaction: Benzoyl Chloride + TEA Raw->React 15 min RT Product Benzamide Derivative (UV Active @ 254nm) React->Product Quench & Extract HPLC Chiral HPLC (Chiralcel OD-H) Product->HPLC Validation Validation HPLC->Validation Data Output

Figure 2: The derivatization workflow ensures the analyte is detectable and stable before injection.

Detailed Protocol: Method B (The Gold Standard)

Reagents
  • Benzoyl Chloride: Reagent Grade (>99%).

  • Triethylamine (TEA): HPLC Grade.

  • Dichloromethane (DCM): Anhydrous.

Step-by-Step Procedure
  • Preparation: Weigh 10.0 mg of the piperidine amine sample into a 20 mL vial.

  • Solvation: Add 5 mL of DCM and vortex to dissolve.

  • Base Addition: Add 20 µL of Triethylamine (Scavenger for HCl generated during reaction).

  • Derivatization: Add 15 µL of Benzoyl Chloride. Cap immediately.

  • Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

  • Quench: Add 2 mL of 1M NaHCO₃ (aq) to neutralize excess acid chloride. Vortex vigorously.

  • Extraction: Remove the organic (DCM) layer. Dry over anhydrous Na₂SO₄.

  • Dilution: Dilute the dried organic layer 1:10 with Mobile Phase (Hexane/IPA) before injection.

System Suitability Criteria

To ensure the method is valid for a run, the following criteria must be met:

  • Resolution (

    
    ):  NLT (Not Less Than) 3.0 between enantiomers.
    
  • Tailing Factor: NMT (Not More Than) 1.2.

  • % RSD (n=6): NMT 2.0% for peak area.

References

  • Babu, C. V. R., et al. (2014).[7] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[7]

  • Daicel Corporation. (2020). "Chiralpak AD-H Instruction Manual: Separation of Basic Compounds." Daicel Chiral Technologies.

  • Schenck, F. J., & Callery, P. S. (1998). "Chromatographic methods for the analysis of piperidine derivatives.
  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter 4: "Method Development for Basic Drugs").

Sources

Elemental Analysis Standards for Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Absolute purity determination is a critical bottleneck in the preclinical development of amine-based active pharmaceutical ingredients (APIs). For Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (Free base CAS: 60717-51-3[1]), establishing a rigorous elemental analysis standard is uniquely challenging. Because diamines readily form both mono- and di-hydrochloride salts (e.g., the dihydrochloride variant, CAS: 1185304-33-9[2]), relying solely on chromatographic purity (HPLC-UV) is scientifically insufficient. HPLC cannot determine the exact salt stoichiometry, nor can it detect inorganic impurities or residual water.

This guide provides an objective comparison of elemental and orthogonal analytical methodologies, detailing self-validating protocols designed to meet [3][4].

Theoretical Stoichiometry & Analytical Causality

To establish a self-validating analytical system, researchers must first define the theoretical elemental limits. The primary causality behind utilizing elemental analysis (EA) for this compound is stoichiometric differentiation . A standard CHN combustion analyzer determines the organic framework, while orthogonal halogen analysis is required to quantify the exact HCl molar equivalent.

Table 1: Theoretical Elemental Composition for Salt Differentiation

ElementMonohydrochloride (C₈H₁₉ClN₂)Dihydrochloride (C₈H₂₀Cl₂N₂)Analytical Purpose
Carbon (C) 53.77%44.66%Verifies the organic carbon skeleton.
Hydrogen (H) 10.72%9.37%Detects residual moisture (if experimentally high).
Nitrogen (N) 15.68%13.02%Confirms the diamine functional groups.
Chlorine (Cl) 19.83%32.95%Differentiates mono- vs. di-hydrochloride forms.

Acceptance Criteria: For pharmaceutical-grade certification, experimental values must fall within ±0.3% of the theoretical values. A discrepancy beyond this limit indicates either mixed salt forms, hygroscopic water absorption, or unreacted piperidine precursors.

Comparative Performance of Analytical Alternatives

No single analytical technique provides a complete purity profile. The table below objectively compares the performance, specificity, and limitations of the three primary methodologies used for this compound.

Table 2: Comparison of Analytical Methodologies

MethodologyPrimary TargetSpecificityDestructive?Sample SizeKey Limitation
CHN Combustion (Dumas) %C, %H, %NLow (Measures bulk elements)Yes2–3 mgCannot distinguish structurally similar impurities.
Oxygen Flask (USP <471>) %Cl (Halogens)High (Specific to halides)Yes10–20 mgRequires manual titration; operator-dependent.
Quantitative NMR (qNMR) Absolute Mass FractionVery High (Structural)No10–15 mgCannot directly quantify inorganic salts/chlorides.

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must be designed as a closed, self-validating loop incorporating system suitability testing (SST) and orthogonal cross-checks.

Protocol A: CHN Combustion Analysis (Dumas Method)

Causality: High-temperature dynamic flash combustion converts the sample into CO₂, H₂O, and NOₓ. Because this compound contains significant chlorine, the combustion reactor must be packed with silver wool to trap halogen gases; otherwise, HCl gas will poison the reduction catalyst and skew the nitrogen readout[5].

  • System Suitability (SST): Weigh 2.0–3.0 mg of a certified reference standard (e.g., Acetanilide or BBOT) into a tin capsule. Run in triplicate to verify the calibration factor (K-factor)[5].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the this compound batch into a tin capsule. Seal tightly to prevent moisture ingress.

  • Combustion: Drop the capsule into the oxidation furnace at 1000°C under a pulse of pure oxygen.

  • Reduction & Separation: Pass the evolved gases over a copper reduction column at 650°C to reduce NOₓ to N₂. Separate gases via a GC column.

  • Validation Check: If %H is >11.02% (theoretical + 0.3%), the sample has absorbed atmospheric water. Proceed to qNMR to quantify the water peak.

Protocol B: Oxygen Flask Combustion (USP <471>)

Causality: CHN analysis does not quantify chlorine. The method[6] is utilized to mineralize the organically bound hydrochloride salt into free aqueous chloride ions for subsequent titration.

  • Preparation: Weigh 10–20 mg of the sample onto a halide-free filter paper fuse-strip[6].

  • Absorption Liquid: Place 20 mL of dilute sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) into a heavy-walled 500-mL conical flask. This ensures all liberated chlorine gas is reduced to chloride (Cl⁻).

  • Combustion: Place the folded paper into a platinum gauze sample carrier (the platinum acts as a critical combustion catalyst). Flush the flask with rapidly flowing oxygen, seal, and ignite[6].

  • Titration: After 15 minutes of absorption, titrate the resulting solution with 0.01 N Silver Nitrate (AgNO₃) using a potentiometric endpoint.

  • Validation Check: Run a blank filter paper without the sample. Subtract the blank titration volume to ensure the filter paper did not contribute background halides[6].

Protocol C: qNMR for Orthogonal Validation

Causality: If a batch contains 10% unreacted piperidine and 10% excess HCl, CHN and titration might yield confusing aggregate data. qNMR uses a highly pure internal standard (IS) to calculate the exact mass fraction of the active moiety, independent of inorganic salts.

  • Sample Prep: Co-weigh exactly 10.0 mg of the sample and 5.0 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid) into a vial.

  • Solvation: Dissolve in 0.6 mL of D₂O.

  • Acquisition: Acquire a ¹H-NMR spectrum using a 90° pulse and a relaxation delay (D1) of at least 60 seconds (D1 > 5 × T₁) to ensure complete relaxation of all protons.

  • Validation Check: Integrate the distinct singlet of the dimethylamine group (-N(CH₃)₂, ~2.8 ppm) against the alkene protons of Maleic Acid (~6.3 ppm). Calculate the absolute purity.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship between the orthogonal aliquoting steps and the final data reconciliation required for ICH Q2(R1) compliance.

G A Dimethyl-piperidin-2-ylmethyl-amine HCl Batch Sample B Orthogonal Aliquoting A->B C CHN Combustion (Organic Framework) B->C 2-3 mg D USP <471> Oxygen Flask (Chloride Content) B->D 10-20 mg E qNMR Analysis (Absolute Purity) B->E 10 mg + IS F Data Reconciliation (Theoretical vs Experimental) C->F %C, %H, %N D->F %Cl E->F Mass Fraction G Purity Certified (±0.3% Variance Limit) F->G Meets ICH Q2(R1)

Figure 1: Orthogonal analytical workflow for absolute purity certification.

Data Reconciliation & ICH Q2(R1) Compliance

According to [4], analytical procedures must demonstrate accuracy and precision. In the context of this compound:

  • Accuracy: Demonstrated when the qNMR mass fraction aligns with the CHN/Cl elemental mass balance (e.g., qNMR shows 99.0% organic purity, and elemental analysis confirms exactly 1.0 molar equivalent of HCl).

  • Robustness: The sample's hygroscopic nature is the greatest threat to robustness. If the batch is exposed to ambient humidity, the %C and %N will artificially drop below the -0.3% threshold, while %H will rise. The self-validating solution is to dry the sample under a vacuum at 40°C for 12 hours prior to orthogonal aliquoting, ensuring the elemental analysis reflects the true compound rather than transient environmental moisture.

References
  • U.S. Pharmacopeia. "General Chapters: <471> OXYGEN FLASK COMBUSTION." USPBPEP. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.org. URL:[Link]

  • European Medicines Agency (EMA). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." Europa.eu. URL:[Link]

  • ChemBK. "Dimethyl-piperidin-2-ylmethyl-amine dihydrochloride CAS: 1185304-33-9." ChemBK.com. URL:[Link]

Sources

Comparison of Dimethyl-piperidin-2-ylmethyl-amine HCl with other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dimethyl-piperidin-2-ylmethyl-amine HCl in Modern Drug Design

As medicinal chemistry shifts toward increasingly complex targets, the selection of the right basic heterocyclic scaffold is critical. Dimethyl-piperidin-2-ylmethyl-amine HCl (DPM-HCl) has emerged as a highly versatile bidentate building block. By offering a secondary/tertiary amine within a piperidine ring connected via a flexible methylene bridge to a dimethylamine moiety, DPM-HCl provides unique physicochemical and pharmacological advantages over traditional monovalent piperidines, rigid piperazines, and compact pyrrolidines.

This guide provides a comparative analysis of DPM-HCl against alternative scaffolds, detailing the mechanistic rationale for its use and providing self-validating experimental protocols for evaluating its derivatives.

Structural Rationale and Comparative Profiling

The piperidine motif is a cornerstone of therapeutic design due to its favorable aqueous solubility, membrane permeability, and conformational versatility (1)[1]. However, simple monodentate piperidines (e.g., 1-methylpiperidine) are limited to single-point ionic interactions.

DPM-HCl overcomes this by acting as a bivalent scaffold. The two nitrogen atoms can engage with multiple binding sites within a target protein's orthosteric or allosteric pockets, significantly increasing binding affinity and target selectivity (2)[2].

When compared to piperazine—a common alternative used to improve solubility—DPM-HCl offers a distinct metabolic advantage. While piperazine's dual basic centers enhance hydrophilicity, they introduce multiple sites for CYP450-mediated oxidation, which can yield active or toxic metabolites (1)[1]. Furthermore, while five-membered pyrrolidine rings are sometimes preferred for specific hydrogen-bonding orientations in tight enzyme pockets (3)[3], the six-membered piperidine ring of DPM-HCl provides superior conformational flexibility (chair-to-boat transitions), allowing for optimal spatial orientation in complex G-protein coupled receptor (GPCR) binding sites.

Table 1: Comparative Physicochemical and Target Binding Profiles
Scaffold TypeRepresentative CompoundpKa (Est.)LogP (Est.)Target Affinity (

)
Primary Metabolic Liability
Bidentate Piperidine Dimethyl-piperidin-2-ylmethyl-amine HCl~8.5, ~9.51.2 - 1.80.6 - 0.9 nM (

-opioid)
Phospholipidosis (due to high basicity)
Monodentate Piperidine 1-Methylpiperidine~10.01.5> 100 nM (Generic GPCRs)N-dealkylation
Rigid Piperazine N-Methylpiperazine~4.5, ~9.0-0.110 - 50 nM (Various Kinases)Extensive CYP450 oxidation
Five-Membered Ring Pyrrolidine Derivatives~10.40.8Target-dependentRapid ring oxidation

Note: Affinity data for bidentate piperidines is derived from advanced N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives, which utilize the DPM core pharmacophore to achieve subnanomolar GPCR binding (4)[4].

Mechanistic Application: GPCR Target Engagement

Derivatives incorporating the piperidin-2-ylmethyl moiety have demonstrated remarkable efficacy in CNS drug design. For example, bivalent ligands targeting the


 and 

opioid receptors utilize this scaffold to achieve binding affinities in the subnanomolar range (0.6–1.2 nM) (5)[5]. The dual nitrogen centers allow the molecule to anchor securely within the transmembrane helices of the GPCR, inducing the conformational shift required for downstream G-protein activation.

GPCR_Pathway Ligand DPM-HCl Derivative GPCR Target GPCR (e.g., μ-Opioid) Ligand->GPCR Bivalent Binding G_protein G-Protein Complex GPCR->G_protein Conformational Shift Effector Downstream Effector G_protein->Effector Signal Transduction

Fig 1: GPCR signal modulation via bivalent binding of DPM-HCl derivatives.

Self-Validating Experimental Methodologies

To objectively compare the performance of a synthesized DPM-HCl derivative against a piperazine or pyrrolidine analog, rigorous, self-validating assays must be employed. Below is the standard protocol for evaluating target engagement via a Radioligand Binding Assay.

Protocol: High-Throughput Radioligand Binding Assay

Objective: Determine the binding affinity (


) of heterocyclic derivatives at GPCR targets.
  • Step 1: Membrane Preparation & Stabilization

    • Action: Homogenize target-expressing CHO cell membranes in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors (e.g., PMSF, EDTA).

    • Causality: The basicity of piperidine derivatives requires a strictly controlled pH environment to ensure the ligand remains in its physiologically relevant protonation state. Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the GPCR, maintaining the structural integrity of the orthosteric binding site.

  • Step 2: Competitive Incubation

    • Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of tritiated radioligand (e.g.,

      
      -DAMGO), and serial dilutions of the DPM-HCl derivative (
      
      
      
      M to
      
      
      M). Incubate at 25°C for 60 minutes.
    • Causality: A 60-minute incubation at room temperature allows the binding kinetics to reach equilibrium. The serial dilution ensures a complete sigmoidal dose-response curve is captured, which is mathematically necessary to accurately calculate the

      
      .
      
  • Step 3: Rapid Filtration & Washing

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Rapid filtration separates bound from free radioligand. Pre-soaking with PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligands and improving the signal-to-noise ratio.

  • Step 4: Self-Validating System Check & Quantification

    • Action: Measure retained radioactivity via liquid scintillation counting and convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Check: The assay must include a known reference standard (e.g., Naloxone for opioid receptors). The run is only validated if the reference standard yields a

      
       within 0.5 log units of its established historical baseline. This internal control confirms both membrane viability and radioligand fidelity, ensuring that any superior affinity observed for the DPM-HCl derivative is a true pharmacological effect, not an artifact.
      

Workflow Synth 1. Scaffold Synthesis (Reductive Amination) Bind 2. Receptor Binding Assay (Affinity Validation) Synth->Bind Func 3. Functional Screening (Agonist/Antagonist) Bind->Func Ki < 10 nM ADME 4. ADME-Tox Profiling (CYP450 & Permeability) Func->ADME Efficacy Confirmed Lead 5. Lead Candidate Selection ADME->Lead High Stability

Fig 2: Self-validating experimental workflow for evaluating piperidine-based ligands.

References

  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands PMC / National Institutes of Health[Link]

  • Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives: Synthesis and biological evaluations Pharmacology / University of Arizona[Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing MDPI[Link]

Sources

Reference standards for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride assay

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on establishing and validating reference standards for Dimethyl-piperidin-2-ylmethyl-amine hydrochloride .

Introduction to the Analytical Challenge

This compound (CAS: 1357352-64-7) is a highly polar, aliphatic diamine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [3]. Certifying a reference standard for this compound presents two distinct analytical hurdles:

  • Lack of a Conjugated π-System: The molecule is entirely aliphatic, rendering standard UV-Vis detection (e.g., HPLC-UV at 254 nm) virtually blind to its presence.

  • High Polarity and Basicity: As a protonated amine hydrochloride salt, it exhibits extreme hydrophilicity. On standard reversed-phase (RP) columns, it elutes in the void volume and suffers from severe peak tailing due to secondary interactions with residual silanols.

To establish a highly pure, traceable reference standard, laboratories must abandon traditional HPLC-UV methods in favor of orthogonal, mass-based techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) [1][2].

Comparative Analysis of Assay Methodologies

When certifying a primary or secondary reference standard, the assay value must reflect the absolute mass fraction of the active moiety. Below is an objective comparison of the analytical techniques capable of achieving this for this compound.

Analytical TechniquePrimary ApplicationDetection MechanismAdvantages for Piperidine DerivativesLimitations
qNMR (Primary) Absolute Purity (Assay)Magnetic resonance of ¹H nucleiDirect quantitation without response factors; self-validating against an internal standard.High equipment cost; lower sensitivity for trace organic impurities (>0.1%).
HPLC-CAD Chromatographic PurityMeasurement of charged aerosol particlesUniversal response for non-volatile analytes; completely independent of UV chromophores.Requires volatile mobile phases (e.g., HFBA); incompatible with non-volatile buffers.
GC-FID (Headspace) Residual SolventsFlame ionization of carbon ionsExcellent resolution for volatile organics; highly sensitive.The intact hydrochloride salt is non-volatile; requires free-base conversion for main-peak assay.

Visualizing the Certification Strategy

To ensure absolute trustworthiness, the certification of a this compound reference standard must utilize a self-validating system. This is achieved by comparing a direct primary method (qNMR) against an orthogonal mass-balance approach.

MassBalanceVsQNMR Start Dimethyl-piperidin-2-ylmethyl-amine HCl Candidate Material qNMR Quantitative NMR (qNMR) Internal Standard Method Start->qNMR Primary Method MassBalance Mass Balance Approach (100% - Impurities) Start->MassBalance Orthogonal Method Cert Certified Reference Standard Assay Value Assigned qNMR->Cert HPLC HPLC-CAD/ELSD (Organic Impurities) MassBalance->HPLC KF Karl Fischer (Water Content) MassBalance->KF ROI Residue on Ignition (Inorganic Impurities) MassBalance->ROI GC GC-FID Headspace (Residual Solvents) MassBalance->GC HPLC->Cert KF->Cert ROI->Cert GC->Cert

Orthogonal certification workflows for establishing absolute reference standard assay.

Experimental Protocols & Mechanistic Causality

Protocol 1: Absolute Assay via Quantitative NMR (qNMR)

Objective: Establish the absolute mass fraction without relying on a pre-existing reference standard. Causality: qNMR is a primary ratio method. Because the signal intensity is directly proportional to the number of resonating nuclei, absolute quantitation is achieved by comparing the integration of the analyte against a highly pure Certified Reference Material (CRM) internal standard.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a CRM such as Maleic Acid. Causality: The ¹H signal for Maleic Acid occurs in the vinylic region (δ ~6.2 ppm), ensuring zero overlap with the purely aliphatic signals of the piperidine derivative (δ 1.0 - 3.5 ppm).

  • Gravimetric Preparation: Accurately weigh ~10 mg of the Dimethyl-piperidin-2-ylmethyl-amine HCl candidate and ~5 mg of the Maleic Acid CRM using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.7 mL of Deuterated Water (D₂O). Causality: D₂O forces the rapid exchange of the amine and hydrochloride protons, removing them from the spectrum and preventing them from broadening or obscuring the critical aliphatic integration regions.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the analytical signals (typically D1 ≥ 30s). Causality: This ensures complete magnetization recovery between pulses, a strict requirement for quantitative accuracy.

  • Data Processing: Apply manual baseline correction. Integrate the isolated N-methyl singlet of the analyte and the vinylic singlet of the internal standard to calculate the absolute mass fraction.

Protocol 2: Chromatographic Purity via Ion-Pairing HPLC-CAD

Objective: Accurately quantify organic impurities to support the mass balance assay approach. Causality: Because the analyte lacks a conjugated π-system, UV detection is inadequate. CAD provides a universal, mass-based response. However, CAD requires fully volatile mobile phases. By utilizing Heptafluorobutyric acid (HFBA), we provide a volatile ion-pairing agent that masks the positive charge of the protonated amine, increasing its lipophilicity and enabling robust retention on a standard C18 column [1][2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA in LC-MS grade Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Standard Preparation: Dissolve 10 mg of the reference standard in 10 mL of Mobile Phase A (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Atlantis T3 C18 (150 × 4.6 mm, 3 µm) or equivalent high-aqueous compatible C18.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Column Temperature: 40°C.

  • CAD Settings: Set the nebulizer gas (Nitrogen) pressure to 35 psi and the evaporation temperature to 35°C. Causality: This specific temperature ensures the volatile HFBA and solvents are completely evaporated while the non-volatile amine hydrochloride forms uniform aerosol particles for detection.

  • Self-Validating System Suitability: Inject the standard solution in replicates of five. The protocol is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

MethodDev Start Dimethyl-piperidin-2-ylmethyl-amine HCl Method Development Challenge1 Lack of Conjugated π-System Start->Challenge1 Challenge2 High Polarity & Basic Amine Start->Challenge2 Sol1 Charged Aerosol Detection (CAD) Uniform Mass Response Challenge1->Sol1 Eliminates UV dependence Sol2 Ion-Pairing RP-HPLC (e.g., 0.1% HFBA) Challenge2->Sol2 Prevents void elution & tailing Outcome Robust, Self-Validating Assay for Reference Standards Sol1->Outcome Sol2->Outcome

Logical pathway for overcoming analytical challenges in aliphatic amine assays.

References

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL:[Link]

  • This compound | C8H19ClN2 Source: PubChem URL:[Link]

Analytical Comparison Guide: Salt Stoichiometry Validation of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Dimethyl-piperidin-2-ylmethyl-amine (CAS: 90203-05-7 for free base) contains two basic nitrogen centers: a secondary piperidine amine (


) and an exocyclic tertiary amine (

).[1] Consequently, it can exist as a monohydrochloride , a dihydrochloride , or a non-stoichiometric mixture.[2] Commercial suppliers often label these products generically as "Hydrochloride," leading to critical errors in molarity calculations during drug formulation or synthesis.[2]

The Solution: This guide objectively compares three analytical methodologies for confirming the salt stoichiometry: Elemental Analysis (CHN) , Potentiometric Titration , and Ion Chromatography (IC) . Based on precision, cost-efficiency, and robustness against hygroscopicity, Potentiometric Titration is identified as the "Gold Standard" for this specific application.[2]

Part 2: Comparative Analysis of Validation Methods

The following table compares the performance of analytical "products" (methodologies) used to validate the stoichiometry of the target molecule.

Table 1: Performance Matrix of Stoichiometry Determination Methods
FeatureMethod A: Potentiometric Titration (AgNO₃) Method B: Elemental Analysis (CHN) Method C: Ion Chromatography (IC)
Primary Target Chloride ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) directly.[1]
Carbon, Hydrogen, Nitrogen ratios.[2][3][4][5]Chloride ions (

) via separation.[1]
Precision High (<0.5% RSD) Moderate (±0.4% absolute).High (<1.0% RSD).[6]
Interference Minimal (Specific to Halides).High (Water/Solvent solvates skew %C).Moderate (Matrix effects).
Cost/Run Low (Reagents only).High (Outsourced or expensive consumables).Medium (Columns/Eluents).
Stoichiometry Insight Direct Molar Ratio (

vs. Base).[1]
Indirect (Inferred from C/N ratio).Direct Molar Ratio.
Verdict Preferred (Gold Standard) Secondary (Confirmation only).Alternative (Trace analysis).
Scientific Rationale for Selection
  • Why Titration Wins: Amine salts, particularly piperidines, are hygroscopic.[2] Absorbed atmospheric water lowers the weight percent of Carbon and Nitrogen in Elemental Analysis, often mimicking the theoretical values of a higher salt form or hydrate. Potentiometric titration measures the moles of Chloride relative to the sample mass, allowing for a direct calculation of the

    
     ratio independent of minor combustion errors [1].
    
  • The Causality of pKa: With

    
     values separated by <2 units, the dihydrochloride form is thermodynamically stable in solid state but may dissociate in dilute aqueous solution if pH is not controlled. Titration captures the total chloride content regardless of solution pH dynamics during dissolution [2].
    

Part 3: Visualization of Logic & Workflow

Diagram 1: Stoichiometry Determination Decision Matrix

This diagram illustrates the logical flow for selecting the correct validation method based on sample constraints.

Stoichiometry_Logic Start Start: Unknown Salt Form Sample_Type Is sample quantity > 100 mg? Start->Sample_Type Hygroscopic Is the solid hygroscopic? Sample_Type->Hygroscopic Yes IC Method C: Ion Chromatography Sample_Type->IC No (Trace amount) Titration Method A: Potentiometric Titration (AgNO3 + Acid/Base) Hygroscopic->Titration Yes (High Precision Needed) EA Method B: Elemental Analysis (Dry Box Required) Hygroscopic->EA No (Stable Crystal) Result Stoichiometry Confirmed (Mono vs Di-HCl) Titration->Result Calculates Cl-/Base Ratio IC->Result EA->Result

Caption: Decision matrix for selecting the optimal analytical method based on sample availability and physical properties.

Part 4: The Gold Standard Protocol (Potentiometric Titration)

This protocol is designed to be self-validating . It determines both the Chloride content (counter-ion) and the Amine content (parent molecule) to derive the exact ratio.

Materials
  • Titrator: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).[2]

  • Electrodes:

    • Silver Ring Electrode (for

      
      ).[1]
      
    • Glass pH Electrode (for Amine).

  • Reagents:

    • 0.1 N Silver Nitrate (

      
      ) VS.
      
    • 0.1 N Sodium Hydroxide (

      
      ) VS.
      
    • Solvent: Deionized Water / Methanol (50:50 v/v).

Step-by-Step Methodology
Phase 1: Chloride Determination (Argentometric)
  • System Check: Titrate a standard

    
     solution (approx 50 mg) with 0.1 N 
    
    
    
    . Result must be
    
    
    .
  • Dissolution: Accurately weigh ~150 mg of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride into the titration vessel.

  • Solvation: Add 50 mL of Water/Methanol solvent. Stir for 60 seconds to ensure complete dissolution.

  • Acidification: Add 1 mL of 1M

    
     (Nitric Acid) to prevent amine interference and ensure all chloride is free.
    
  • Titration: Titrate with 0.1 N

    
     to the potentiometric equivalence point (inflection of mV signal).
    
  • Calculation:

    
    [1]
    
Phase 2: Amine Purity Determination (Acid-Base)[1]
  • Dissolution: Weigh ~150 mg of sample. Dissolve in 50 mL deionized water.

  • Titration: Titrate with 0.1 N

    
    .
    
    • Note: You will observe two equivalence points if it is a dihydrochloride (neutralizing excess

      
       first, then the amine salts).
      
  • Calculation: Determine the milliequivalents of base required to neutralize the salt.

Data Interpretation Table

Use the table below to interpret your experimental results. (MW of Free Base = 142.24 g/mol ).

Theoretical FormMolecular Weight ( g/mol )Theoretical % ChlorideExpected Ratio (

)
Mono-HCl 178.7019.84%1.0
Dihydrochloride 215.1632.96% 2.0
Di-HCl Monohydrate 233.1830.41%2.0 (but weight differs)

Critical Analysis: If your %Cl result is ~30.4%, do not assume it is an impure Dihydrochloride.[2] It is likely the Monohydrate of the Dihydrochloride . Confirm with Karl Fischer titration for water content [3].

Part 5: Mechanism of Action & Chemical Logic

The following diagram details the chemical reaction pathway during the validation process, ensuring the user understands why the protocol works.

Reaction_Pathway Salt R-NH2-R'.xHCl (Sample) Dissociation Dissociation in H2O (Release Cl-) Salt->Dissociation AgNO3 AgNO3 (Titrant) Precipitation Precipitation Ag+ + Cl- -> AgCl(s) AgNO3->Precipitation Dissociation->Precipitation + AgNO3 Electrode Ag Electrode Detects [Ag+] change Precipitation->Electrode Excess Ag+ Signal Potentiometric Inflection Point Electrode->Signal

Caption: Chemical pathway of Argentometric titration. The inflection point occurs when all Chloride is precipitated.

Part 6: References

  • University of Regina. (2010). pKa Values of Some Piperazines and Cyclic Diamines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Dimethyl-piperidin-2-ylmethyl-amine Hydrochloride

[1]

Executive Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must understand the physicochemical nature of Dimethyl-piperidin-2-ylmethyl-amine hydrochloride (often referred to as 2-(Dimethylaminomethyl)piperidine 2HCl or similar isomers).[1] As a piperidine derivative salt, this compound presents specific challenges regarding corrosivity and environmental persistence.[1]

Critical Hazard Assessment: Unlike simple inorganic salts, this compound combines the corrosive nature of an amine with the acidic potential of a hydrochloride salt. Improper disposal can lead to exothermic neutralization reactions in waste drums or the release of toxic chloramines if mixed with inappropriate oxidizers.

PropertySpecificationOperational Implication
Chemical Class Heterocyclic Amine SaltNitrogen-rich; potential precursor to nitrosamines (carcinogens) if mixed with nitrites.[1]
Physical State Hygroscopic Solid (White/Off-white)Absorbs atmospheric moisture rapidly; waste containers must be hermetically sealed to prevent "caking" or leaching.[1]
Acidity/Alkalinity Acidic in solution (HCl salt)DO NOT mix directly with strong bleach (Hypochlorite) or cyanides; risk of HCN or Cl₂ gas evolution.[1]
GHS Hazards H314 (Skin Corr.[1][2][3] 1B), H318 (Eye Dam.[1][3] 1)Requires full barrier protection (Nitrile gloves >0.11mm, Safety Goggles + Face Shield).[1]
RCRA Status Characteristic Waste (Likely D002)If pH ≤ 2 in aqueous solution, it is a Corrosive Waste.[1][4] Otherwise, classify as Toxic Organic Waste.[1]

Disposal Decision Matrix (Logic Flow)

The following diagram outlines the decision-making process for segregating this specific chemical waste. This logic prevents cross-contamination and ensures regulatory compliance (EPA/RCRA).[1]

DisposalWorkflowStartWaste Generation:Dimethyl-piperidin-2-ylmethyl-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Powder ResidueStateCheck->SolidWastePure CompoundLiquidWasteLiquid / SolutionStateCheck->LiquidWasteDissolvedSolidActionSegregate intoSOLID ORGANIC WASTE(Do not mix with oxidizers)SolidWaste->SolidActionSolventCheckIdentify Solvent BaseLiquidWaste->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater BasedOrganicOrganic SolventSolventCheck->OrganicSolvent BasedpHCheckCheck pHAqueous->pHCheckHalogenCheckHalogenated Solvent?Organic->HalogenCheckNeutralizeNeutralize to pH 5-9(If permitted by local EHS)pHCheck->NeutralizepH < 2 or > 12.5AqDisposalContainerize:AQUEOUS BASIC/ORGANIC(Blue Label)pHCheck->AqDisposalpH 5-9Neutralize->AqDisposalHaloWasteContainerize:HALOGENATED SOLVENT(Red Label)HalogenCheck->HaloWasteYes (DCM, Chloroform)NonHaloWasteContainerize:NON-HALOGENATED SOLVENT(Clear/Yellow Label)HalogenCheck->NonHaloWasteNo (MeOH, Acetone)

Caption: Operational decision tree for segregating amine hydrochloride waste streams to ensure RCRA compliance and prevent chemical incompatibility.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Application: Expired stocks, spill cleanup residues, or contaminated weighing solids.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name.[1][5][6] Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive."[1]

  • Segregation: Place the HDPE jar into the "Solid Organic Waste" drum.

    • Critical Warning: Ensure this drum does not contain loose oxidizers (e.g., potassium permanganate, nitrates) as amines can act as reducing agents, leading to fire hazards.

Protocol B: Liquid Waste (Reaction Mixtures)

Application: Mother liquors or reaction byproducts containing the amine.[1]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethanol).

  • pH Verification:

    • Use a pH strip to test the mixture.[1][5]

    • If the solution is highly acidic (pH < 2) due to excess HCl, slowly adjust with a dilute base (e.g., Sodium Bicarbonate solution) to pH 5–9 before adding to a general waste drum. This prevents exothermic spikes in the central waste container.[1]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Self-Validating Step: Leave 10% headspace in the container to allow for expansion.[1] If the container feels warm after addition, vent the cap slightly (in a fume hood) and notify the safety officer immediately.

Protocol C: Empty Container Decontamination (Triple Rinse)

Application: Stock bottles that appear empty.[1]

  • The 3x Rule:

    • Rinse 1: Add a small volume of a compatible solvent (e.g., Methanol or Water) to the bottle. Cap and shake well.[1] Pour rinsate into the Liquid Hazardous Waste container.

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacing: Cross out the original label with a black marker or remove it entirely.[1]

  • Disposal: Once triple-rinsed and dried, the bottle may be discarded in the "Glass Recycling" or "General Trash" stream, depending on local municipal regulations.

Emergency Contingencies & Compatibility

Chemical Incompatibility List

To maintain a self-validating safety system, never store or dispose of Dimethyl-piperidin-2-ylmethyl-amine HCl near:

  • Nitrosating Agents (Nitrites/Nitrous Acid): Reacts to form N-nitrosamines (potent carcinogens).[1]

  • Strong Oxidizers (Peroxides, Permanganates): Risk of fire/explosion.[1]

  • Hypochlorites (Bleach): Reacts to form chloramines (toxic gas).[1]

Spill Response (Small Scale < 50g)
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).[1]

  • Neutralize/Absorb:

    • Cover the spill with a commercial spill pillow or vermiculite.[1]

    • If liquid and acidic: Apply sodium bicarbonate powder until bubbling ceases.[1]

  • Clean: Scoop material into a waste bag. Wipe surface with water and detergent.[1] Treat all cleanup materials as Hazardous Solid Waste .

Regulatory Framework (US Focus)[1]

  • EPA RCRA Classification: This material is not typically a "Listed" waste (P or U list) unless specified by a commercial trade name, but it defaults to a Characteristic Waste if it exhibits Corrosivity (D002) or Toxicity characteristics.

  • Drain Disposal: strictly PROHIBITED .[1] Amine salts are toxic to aquatic life and can disrupt municipal water treatment microorganisms.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling Dimethyl-piperidin-2-ylmethyl-amine hydrochloride

[15]

Part 5: Disposal & Waste Management

Do not dispose of down the drain. Even as a salt, piperidine derivatives can be toxic to aquatic life (EC50 values for piperidines are often <100 mg/L).

  • Solid Waste:

    • Place contaminated weigh boats, gloves, and paper towels into a sealed clear bag labeled "Hazardous Waste: Toxic/Corrosive Solid."

  • Liquid Waste (Aqueous):

    • Adjust pH to neutral (pH 7-8) using dilute HCl or NaOH before adding to the aqueous waste stream. This prevents unexpected heating or gas evolution in the waste drum.

  • Liquid Waste (Organic):

    • Combine with non-halogenated organic solvents.

    • Labeling: Must explicitly state "Contains Piperidine Derivatives." This alerts waste handlers to potential odor and sensitization risks.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidine, 2-((dimethylamino)methyl)-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Handling Hygroscopic and Corrosive Salts. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.